2-[Benzyl(methyl)amino]isonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl(methyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14(17)18)7-8-15-13/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSQKAXGYDIOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627256 | |
| Record name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77314-89-7 | |
| Record name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-[Benzyl(methyl)amino]isonicotinic Acid
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 2-[Benzyl(methyl)amino]isonicotinic acid (CAS No. 77314-89-7). Due to the limited availability of published experimental data for this specific compound, this document emphasizes the theoretical underpinnings of its properties based on its distinct structural motifs. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its most critical physicochemical parameters, including acid dissociation constant (pKa), aqueous solubility, and lipophilicity (logP/logD). This guide is intended for researchers, chemists, and drug development professionals seeking to understand, predict, and experimentally validate the characteristics of this and structurally related molecules.
Molecular Profile and Structural Analysis
This compound is a heterocyclic compound built upon a pyridine-4-carboxylic acid (isonicotinic acid) scaffold.[1] Its structure is characterized by a tertiary amine at the C2 position, specifically a benzyl(methyl)amino group. This unique combination of a carboxylic acid, a pyridine ring, and a substituted amino group dictates its physicochemical behavior.
| Property | Value | Source |
| IUPAC Name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | P&S Chemicals[2] |
| CAS Number | 77314-89-7 | BLD Pharm[3], ENAO Chemical[4] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | BLD Pharm[3], ENAO Chemical[4] |
| Molecular Weight | 242.27 g/mol | (Calculated) |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2=NC=CC(=C2)C(=O)O | BLD Pharm[3] |
The molecule possesses key functional groups that influence its properties:
-
Isonicotinic Acid Core: An aromatic heterocyclic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor and a weak base. The carboxylic acid group at the 4-position is acidic and a strong hydrogen bond donor/acceptor.[1][5]
-
Tertiary Amine Group: The benzyl(methyl)amino substituent at the 2-position introduces a lipophilic benzyl group and another basic nitrogen center, though its basicity is modulated by its attachment to the electron-withdrawing pyridine ring.
Ionization Constant (pKa): Prediction and Experimental Determination
The ionization state of a molecule at a given pH is a critical determinant of its solubility, permeability, and target engagement. This compound is an amphoteric compound with at least two potential ionization centers: the carboxylic acid (acidic pKa) and the pyridine ring nitrogen (basic pKa).
Theoretical Considerations:
-
Acidic pKa (Carboxylic Acid): The pKa of the parent isonicotinic acid is approximately 4.96.[1] The presence of the amino group at the 2-position may slightly alter this value, but it is expected to remain in a similar range, indicating it will be predominantly deprotonated (anionic) at physiological pH (7.4).
-
Basic pKa (Pyridine Nitrogen): The pyridine nitrogen in isonicotinic acid has a pKa of ~1.77.[6] This nitrogen is weakly basic. The electron-donating nature of the amino group at the C2 position would be expected to increase the basicity (raise the pKa) of the ring nitrogen compared to the unsubstituted parent.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely used method for determining pKa values.[7] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Methodology:
-
Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in a suitable co-solvent mixture if necessary (e.g., methanol/water or DMSO/water) to ensure complete dissolution.[8]
-
Titration Setup: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Use a calibrated pH electrode to monitor the solution's pH.
-
Acidic pKa Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
-
Basic pKa Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic functional group(s).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which the functional group is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve (the point of half-equivalence). The first derivative of the plot can be used to accurately identify the equivalence point(s).
Caption: Workflow for pKa determination via potentiometric titration.
Solubility: A Cornerstone of Bioavailability
Solubility, the maximum concentration of a solute that can dissolve in a solvent, is a critical factor influencing a drug's absorption and bioavailability.[9][10][11] Both thermodynamic and kinetic solubility are important parameters in drug discovery.
Theoretical Considerations: The presence of both a polar, ionizable carboxylic acid and a large, non-polar benzyl group suggests that the solubility of this compound will be highly pH-dependent.
-
In acidic pH: The carboxyl group will be protonated (neutral), and the pyridine nitrogen will be protonated (cationic).
-
In basic pH: The carboxyl group will be deprotonated (anionic), and the pyridine nitrogen will be neutral.
-
At Isoelectric Point (pI): The molecule will exist predominantly as a zwitterion, which often corresponds to the point of minimum aqueous solubility.[12]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12][13]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12]
-
Phase Separation: After equilibration, separate the saturated solution from the excess solid. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., PVDF).[10]
-
Concentration Analysis: Determine the concentration of the compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: Calculate the concentration by comparing the analytical response to a standard curve prepared with known concentrations of the compound.
Caption: Shake-flask method for determining thermodynamic solubility.
Lipophilicity (logP and logD)
Lipophilicity describes a compound's affinity for a non-polar environment relative to a polar one. It is a key predictor of membrane permeability, absorption, and distribution.[14]
-
logP (Partition Coefficient): Refers to the partitioning of the neutral (un-ionized) form of the molecule between an immiscible lipid phase (typically n-octanol) and an aqueous phase.
-
logD (Distribution Coefficient): Is the pH-dependent measure of partitioning for both the neutral and ionized forms of the molecule. For drug-like molecules, logD at pH 7.4 is a more physiologically relevant parameter.[14]
Theoretical Considerations: The molecule has a significant non-polar surface area due to the benzyl ring, suggesting it will have notable lipophilicity. However, the ionizable groups will make this property highly dependent on pH. A balanced logP/logD, often in the range of 1-3, is typically desired for oral drug candidates to ensure sufficient permeability without compromising aqueous solubility.
Experimental Protocol: Shake-Flask Method for logP/logD Determination
This classic method directly measures the partitioning of the compound between n-octanol and water (or a specific pH buffer).[8][15]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS for logD₇.₄) and vice versa by mixing and allowing them to separate. This ensures the thermodynamic activity of each phase is constant.
-
Partitioning: Add a known amount of the compound (dissolved in one of the phases) to a vial containing measured volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Seal the vial and shake vigorously to facilitate partitioning, then allow the phases to fully separate (centrifugation can aid this process).
-
Sampling & Analysis: Carefully sample both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).[16]
-
Calculation:
-
logP/logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Comparative Physicochemical Data
To provide context, the table below lists experimental data for the parent scaffold and a closely related analog.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Water Solubility |
| Isonicotinic Acid [1] | 123.11 | ≥300 | 4.96 | 5.2 g/L (20°C) |
| 2-Aminoisonicotinic Acid | 138.12 | N/A | N/A | N/A |
| 2-(Methylamino)pyridine-4-carboxylic acid [17] | 152.15 | N/A | N/A | N/A |
| This compound | 242.27 | Not Published | Predicted Acidic: ~4-5Predicted Basic: ~2-4 | Predicted to be poorly soluble at pI, with increased solubility at acidic and basic pH. |
N/A: Data not available in searched public sources.
Conclusion
This compound is an amphoteric molecule whose physicochemical properties are governed by its carboxylic acid, pyridine, and tertiary amine functionalities. While specific experimental data is scarce, its structure suggests a pH-dependent solubility and lipophilicity profile. The theoretical analysis and detailed experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the key parameters necessary for evaluating its potential in drug discovery and development. The validation of these properties through the described methodologies is an essential next step in the characterization of this compound.
References
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A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available at: [Link]
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pKa and log p determination. Slideshare. Available at: [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]
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Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Available at: [Link]
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Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. Available at: [Link]
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Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]
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LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]
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Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. ResearchGate. Available at: [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]
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On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate. Available at: [Link]
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2-(Benzyl(methyl)amino)isonicotinic acid CAS NO.77314-89-7. ENAO Chemical Co., Limited. Available at: [Link]
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SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
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2-(Methylamino)pyridine-4-carboxylic acid. PubChem. Available at: [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-[Benzyl(methyl)amino]isonicotinic acid
Preamble: Charting the Unexplored Territory of a Novel Isonicotinic Acid Derivative
To the dedicated researcher, scientist, and drug development professional, we present this technical guide. The compound 2-[benzyl(methyl)amino]isonicotinic acid is a novel molecule with a structure suggestive of intriguing pharmacological potential. As of the current scientific landscape, its mechanism of action remains uncharacterized. This document, therefore, serves not as a review of existing data, but as a comprehensive roadmap for the elucidation of its core biological functions. We will proceed from foundational principles of molecular structure to a rigorous, multi-tiered experimental strategy designed to uncover its primary molecular target(s) and the subsequent signaling cascades it modulates. Our approach is grounded in established methodologies and best practices in pharmacology and drug discovery, ensuring a scientifically robust investigation.
Section 1: Structural Analysis and Hypothesis Generation
The chemical structure of this compound, with its isonicotinic acid backbone, immediately directs our attention towards pathways involving nicotinic acid (niacin) and its receptors. The primary hypothetical target is the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), which is the endogenous receptor for nicotinic acid and the ketone body β-hydroxybutyrate.[1][2][3] The bulky benzyl(methyl)amino substitution at the 2-position of the pyridine ring is a significant modification that will likely influence binding affinity and selectivity compared to the parent molecule.
An alternative, albeit less likely, hypothesis is the interaction with nicotinic acetylcholine receptors (nAChRs) , given the "nicotinic" nomenclature.[4][5][6][7] However, the structural divergence from acetylcholine and other classical nAChR agonists makes this a secondary line of inquiry.
Our initial investigative framework will, therefore, be centered on GPR109A.
Section 2: Target Identification and Validation
In Silico Docking and Virtual Screening
Before embarking on wet-lab experiments, computational modeling can provide valuable insights and help prioritize experimental resources.
-
Molecular Docking: Docking simulations of this compound into the crystal structure of GPR109A will be performed to predict binding modes and estimate binding affinity. This will help to ascertain the plausibility of GPR109A as a primary target.
-
Pharmacophore Modeling: If a set of related active and inactive analogs is available, a pharmacophore model can be generated to identify the key chemical features required for activity.[8]
In Vitro Binding Assays
Direct binding assays are essential to confirm the interaction between the compound and its putative target.
This protocol aims to determine the binding affinity (Ki) of this compound for GPR109A by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human GPR109A.
-
[³H]-Nicotinic acid (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare membranes from HEK293-GPR109A cells.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of [³H]-nicotinic acid to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled nicotinic acid.
-
Calculate the Ki value using the Cheng-Prusoff equation.
| Parameter | Description |
| Ki | Inhibitor binding affinity; the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. |
| IC50 | The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. |
Section 3: In Vitro Pharmacological Characterization
Once the target is validated, the nature of the interaction (agonist, antagonist, or allosteric modulator) must be determined.
G-Protein Activation Assays
GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]
Materials:
-
HEK293-GPR109A cells.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed HEK293-GPR109A cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.
-
A decrease in forskolin-stimulated cAMP levels indicates agonistic activity.
Calcium Mobilization Assays
Activation of some Gi-coupled receptors can also lead to intracellular calcium mobilization through the βγ subunit of the G-protein.
Materials:
-
CHO-K1 cells co-expressing GPR109A and a promiscuous G-protein (e.g., Gα16).
-
Fluo-4 AM calcium indicator dye.
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Load the cells with Fluo-4 AM dye.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and record a baseline fluorescence reading.
-
Inject varying concentrations of this compound and immediately begin recording fluorescence changes over time.
-
An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonistic activity.
Section 4: Cellular Signaling Pathway Analysis
Understanding the downstream consequences of receptor activation is critical to defining the complete mechanism of action.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
GPR109A activation has been linked to the phosphorylation of MAPKs such as ERK1/2.
Materials:
-
Cells expressing GPR109A (e.g., primary macrophages or a stable cell line).[9]
-
This compound.
-
Lysis buffer.
-
Primary antibodies against total ERK and phospho-ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK and total ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
An increase in the ratio of phospho-ERK to total ERK indicates activation of the MAPK pathway.
NF-κB Signaling Pathway
In certain cell types, GPR109A activation can modulate inflammatory responses by inhibiting the NF-κB pathway.[2]
Materials:
-
Cells co-transfected with a GPR109A expression vector and an NF-κB luciferase reporter construct.
-
TNF-α or LPS to stimulate NF-κB activation.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfect cells and allow for expression.
-
Pre-treat cells with this compound.
-
Stimulate the cells with TNF-α or LPS.
-
Incubate for a suitable duration.
-
Lyse the cells and measure luciferase activity.
-
A decrease in TNF-α or LPS-induced luciferase activity suggests an inhibitory effect on the NF-κB pathway.[2]
Visualizing the Investigative Workflow
Caption: A workflow for elucidating the mechanism of action.
Section 5: Summary and Future Directions
This guide outlines a systematic and rigorous approach to characterizing the mechanism of action of this compound. By progressing from target identification and validation to functional characterization and downstream signaling analysis, a comprehensive understanding of this novel compound's pharmacological profile can be achieved.
Future studies should aim to:
-
Determine the selectivity of the compound against other related receptors.
-
Investigate its effects in primary cells and more complex tissue systems.
-
Ultimately, assess its efficacy and mechanism of action in in vivo models of relevant diseases, such as inflammatory conditions or metabolic disorders.[1]
Through the diligent application of these established scientific principles and methodologies, the therapeutic potential of this compound can be fully explored.
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van Geldermalsen, M., et al. (2018). Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways. BMC Cancer, 18(1), 689. [Link]
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An In-depth Technical Guide to the Biological Targets of 2-[Benzyl(methyl)amino]isonicotinic Acid and Related Nicotinic Acid Derivatives
Preamble: A Strategic Approach to Target Identification
The compound 2-[Benzyl(methyl)amino]isonicotinic acid is a synthetic molecule with a substituted pyridine carboxylic acid scaffold. While literature specifically detailing the biological targets of this exact molecule is not prevalent, its structural motifs are characteristic of compounds designed to interact with specific classes of proteins, most notably G-protein coupled receptors (GPCRs). This guide, therefore, outlines a comprehensive strategy for the identification and validation of biological targets for novel isonicotinic acid derivatives. We will use the G-protein coupled receptor 81 (GPR81), a high-profile metabolic sensor, as a primary case study. The methodologies and principles described herein provide a robust framework for characterizing the mechanism of action for this compound or any novel chemical entity with a similar backbone.
Part 1: GPR81 - A High-Value Target for Metabolic Disease and Oncology
G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), has emerged as a critical regulator in physiology and pathophysiology. Its endogenous ligand is L-lactate, a molecule once considered merely a metabolic waste product.[1][2][3] Activation of GPR81 by lactate initiates a cascade of intracellular signaling events with profound biological consequences.
Key Biological Roles of GPR81:
-
Metabolic Regulation: In adipocytes, GPR81 activation inhibits lipolysis by reducing intracellular cyclic AMP (cAMP) levels.[1][3][4] This function makes it an attractive target for treating dyslipidemia.[5] Potent and selective synthetic agonists have been developed to suppress lipolysis in vivo.[5][6]
-
Cancer Biology: Many cancer cells exhibit altered metabolism, producing high levels of lactate.[2][7] GPR81 acts as a lactate sensor in the tumor microenvironment, promoting cancer cell survival, proliferation, angiogenesis, and immune evasion.[2][7][8] Consequently, targeting GPR81 is a promising strategy in oncology.
-
Skeletal Muscle and Exercise Physiology: GPR81 is highly expressed in type II glycolytic muscle fibers, suggesting a role for lactate as an autocrine signaling molecule that regulates muscle metabolism.[1][4][9] Recent findings have identified a GPR81-mediated pathway for insulin-free glucose uptake in muscle.[10]
Given its central role in metabolism and disease, determining whether a novel isonicotinic acid derivative, such as this compound, modulates GPR81 activity is a logical and high-value starting point for target discovery.
Part 2: The Target Identification & Validation Workflow
A rigorous, multi-faceted approach is required to confidently identify and validate a biological target. The process is iterative, beginning with broad screening and culminating in specific, mechanistic validation.
Initial Target Screening: Identifying a Candidate
The first step is to determine if the compound of interest interacts with a hypothesized target class. For a compound like this compound, screening against a panel of GPCRs is the most logical approach.
Experimental Protocol 1: High-Throughput GPCR Functional Screening (cAMP Assay)
This protocol is designed to screen for agonists or inverse agonists of Gαi-coupled receptors like GPR81, which signal by inhibiting adenylyl cyclase and reducing cAMP levels.[11][12][13]
Principle: GPR81 is a Gαi-coupled receptor. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay uses forskolin to artificially stimulate adenylyl cyclase and raise cAMP levels. A GPR81 agonist will counteract this effect, causing a measurable drop in cAMP.
Step-by-Step Methodology:
-
Cell Line Preparation: Utilize a stable cell line recombinantly expressing human GPR81 (e.g., CHO-K1 or HEK-293 cells). Culture cells to ~80-90% confluency in appropriate media.
-
Cell Plating: Seed the cells into 384-well assay plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer to generate a dose-response curve. Include a known GPR81 agonist (e.g., L-lactate or a synthetic agonist) as a positive control and a vehicle-only (DMSO) control.[6]
-
Assay Procedure: a. Remove culture media from the cells. b. Add 20 µL of compound dilutions or controls to the respective wells. c. Add 20 µL of a forskolin solution (final concentration typically 5-10 µM) to all wells to stimulate cAMP production. d. Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, FRET, or ELISA-based kits).[12][14] These kits typically use a labeled cAMP tracer that competes with cellular cAMP for binding to a specific antibody.
-
Data Analysis: a. The signal from the detection method is inversely proportional to the amount of cAMP in the well. b. Normalize the data: Set the signal from the forskolin-only wells as 0% inhibition and the signal from the positive control at maximum concentration as 100% inhibition. c. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Interpreting the Results:
-
A dose-dependent decrease in the cAMP signal indicates that the compound is an agonist of GPR81.
-
No change in the signal suggests the compound is not a GPR81 agonist at the tested concentrations.
-
An increase in the signal could suggest inverse agonist activity, although this is less common for GPR81 which has low basal activity.[15]
Workflow for Initial GPCR Target Screening
Caption: High-throughput screening workflow for GPR81 agonism.
Target Validation: Confirming the Interaction
Once a primary target is identified, it is crucial to validate the interaction using orthogonal methods. This ensures the observed effect is not an artifact of the initial assay system.
Experimental Protocol 2: Radioligand Binding Assay
Principle: This assay directly measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor. It confirms a direct physical interaction and allows for the determination of the binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from the GPR81-expressing cell line or from tissues known to express GPR81 (e.g., adipocytes).[16]
-
Assay Setup: In a 96-well filter plate, combine: a. A fixed concentration of a suitable radioligand for GPR81 (e.g., [³H]-labeled agonist). b. The cell membrane preparation (typically 10-20 µg of protein per well). c. A range of concentrations of the unlabeled test compound (this compound).
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, unlabeled GPR81 ligand to saturate the receptors.[17]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting & Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a competition binding equation to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). d. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[17]
Interpreting the Results:
-
A low Ki value indicates high binding affinity of the test compound for GPR81, confirming a direct interaction.
Cellular Target Engagement & Downstream Signaling
Confirming that the compound engages the target in a cellular context and elicits the expected downstream signaling provides the highest level of validation.
GPR81 Signaling Pathways: GPR81 activation initiates a complex signaling network. The canonical pathway involves Gαi-mediated inhibition of adenylyl cyclase.[1][11][18] However, other pathways are also engaged, including:
-
PI3K/Akt-CREB Pathway: In breast cancer cells, GPR81 signaling can activate the PI3K/Akt pathway, leading to the phosphorylation of the transcription factor CREB and the secretion of angiogenic factors.[19]
-
FARP1/RAC1 Pathway: In skeletal muscle, GPR81 can signal through FARP1 and RAC1 to promote the translocation of the GLUT4 glucose transporter to the cell membrane.[10]
GPR81 Canonical and Non-Canonical Signaling Pathways
Caption: GPR81 signaling cascades initiated by agonist binding.
Experimental Protocol 3: Western Blot for Downstream Pathway Modulation
Principle: To validate that the compound activates GPR81 signaling, we can measure the phosphorylation status of key downstream proteins like CREB. GPR81 activation is expected to decrease PKA activity, leading to reduced phosphorylation of CREB at Serine 133.[1]
Step-by-Step Methodology:
-
Cell Treatment: Culture GPR81-expressing cells and treat them with the test compound at its EC50 concentration for various time points (e.g., 5, 15, 30 minutes). Include vehicle and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk. b. Incubate with a primary antibody specific for phosphorylated CREB (p-CREB Ser133). c. Wash and incubate with a secondary HRP-conjugated antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CREB to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-CREB signal to the total CREB signal for each sample.
Interpreting the Results:
-
A significant decrease in the p-CREB/total CREB ratio in compound-treated cells compared to controls confirms engagement of the canonical GPR81-cAMP-PKA-CREB signaling axis.[1][19]
Part 3: Quantitative Data & Summary
The following table summarizes representative quantitative data for known GPR81 agonists. A similar table should be generated for this compound following the successful completion of the validation workflow.
| Compound Name | Target | Assay Type | EC50 / IC50 | Source |
| L-Lactate | Human GPR81 | cAMP Inhibition | 1.5 - 5.0 mM | [1] |
| GPR81 agonist 1 | Human GPR81 | cAMP Inhibition | 58 nM | [6][20] |
| GPR81 agonist 1 | Mouse GPR81 | cAMP Inhibition | 50 nM | [6][20] |
| GPR81 agonist 2 | Human GPR81 | cAMP Inhibition | 23 nM | [21] |
| AZ1 | Rat GPR81 | Glycerol Release | 58 nM | [3] |
| AZ1 | Human GPR81 | Glycerol Release | 550 nM | [3] |
Conclusion
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Roland, M. M., et al. (2023). The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling. American Journal of Physiology-Cell Physiology. [Link]
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Roland, M. M., et al. (2023). The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling. PubMed. [Link]
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Roland, M. M., et al. (2023). The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling. American Journal of Physiology-Cell Physiology. [Link]
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Yang, L., et al. (2023). Lactate regulates the GPR81-cAMP signaling pathway, driving metabolic reprogramming in pancreatic cancer. ResearchGate. [Link]
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Sakurai, T., et al. (2014). Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing. European Journal of Pharmacology. [Link]
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Bartolomé-Nebreda, J. M., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. [Link]
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The Emergence of 2-[Benzyl(methyl)amino]isonicotinic Acid in Drug Discovery: A Technical Guide to Targeting the Lactate Receptor GPR81
Abstract
The G protein-coupled receptor 81 (GPR81), the endogenous receptor for the metabolite lactate, has emerged as a compelling target for therapeutic intervention in a range of metabolic and inflammatory diseases. This technical guide provides an in-depth exploration of the drug discovery landscape surrounding GPR81, with a specific focus on the chemical scaffold represented by 2-[Benzyl(methyl)amino]isonicotinic acid. While specific preclinical and clinical data for this particular compound are not extensively available in the public domain, its structure provides a valuable framework for discussing the synthesis, characterization, and potential therapeutic application of GPR81 modulators. This document will delve into the intricate signaling pathways of GPR81, propose a detailed synthetic route for this compound and related analogs, and provide comprehensive, field-proven protocols for the in vitro and in vivo evaluation of GPR81-targeted compounds.
Introduction: GPR81 - From Orphan Receptor to Key Metabolic Sensor
Initially identified as an orphan G protein-coupled receptor, GPR81 (also known as HCA1) was later deorphanized as the receptor for the endogenous metabolite lactate.[1] This discovery transformed our understanding of lactate from a mere byproduct of glycolysis to a crucial signaling molecule involved in intercellular communication and metabolic regulation.[2] GPR81 is predominantly expressed in adipocytes, but has also been found in the brain, liver, kidney, skeletal muscle, and immune cells, suggesting its involvement in a wide array of physiological processes.[1][3]
Activation of GPR81 by lactate initiates a signaling cascade through a Gαi/o subunit, leading to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP has profound downstream effects, including the suppression of lipolysis in adipose tissue, modulation of gluconeogenesis, and attenuation of inflammatory responses.[4][5] The multifaceted roles of GPR81 have positioned it as a promising therapeutic target for conditions such as dyslipidemia, type 2 diabetes, and inflammatory diseases.[6][7]
The chemical entity this compound (CAS 77314-89-7) represents a potential scaffold for the development of novel GPR81 modulators. Its structural features, combining a substituted pyridine core with a benzylamino moiety, offer opportunities for synthetic elaboration and optimization of potency and selectivity. This guide will utilize this molecule as a central example to navigate the complex yet promising field of GPR81-targeted drug discovery.
The GPR81 Signaling Pathway: A Mechanistic Overview
The canonical signaling pathway initiated by GPR81 activation is central to its physiological effects. The binding of lactate, or a synthetic agonist, to GPR81 triggers a conformational change in the receptor, leading to the activation of its coupled heterotrimeric G protein of the Gi/o family.[4] The subsequent dissociation of the Gαi/o and Gβγ subunits initiates downstream signaling events.
The Gαi/o-cAMP Axis
The primary and most well-characterized downstream effect of GPR81 activation is the inhibition of adenylyl cyclase by the Gαi/o subunit.[4] This enzymatic inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP. The consequences of decreased cAMP are cell-type specific but are particularly significant in adipocytes, where it leads to the reduced activation of Protein Kinase A (PKA). PKA is a key regulator of hormone-sensitive lipase (HSL), an enzyme responsible for the hydrolysis of triglycerides into free fatty acids and glycerol. By inhibiting the PKA-HSL axis, GPR81 activation effectively suppresses lipolysis.[6]
Caption: Canonical GPR81 signaling pathway.
Alternative Signaling Pathways
Recent evidence suggests that GPR81 signaling is not limited to the Gαi/o-cAMP axis. In certain cellular contexts, GPR81 activation has been linked to other signaling cascades, including the PI3K/Akt pathway and the activation of transcription factors such as CREB.[8] These alternative pathways may contribute to the diverse physiological roles of GPR81, including its involvement in cell survival and angiogenesis in cancer.[8] Further research is needed to fully elucidate the intricacies of these non-canonical signaling routes.
Synthesis of this compound and Analogs
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols
Step 1: Oxidation of 2-Amino-4-methylpyridine to 2-Aminoisonicotinic acid
This transformation can be achieved through the oxidation of the methyl group to a carboxylic acid.[1]
-
Reagents and Materials: 2-Amino-4-methylpyridine, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Water, Ethanol.
-
Procedure:
-
Dissolve 2-amino-4-methylpyridine in water containing NaOH.
-
Slowly add a solution of KMnO₄ in water to the reaction mixture at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with concentrated HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-aminoisonicotinic acid.
-
Step 2: N-Benzylation of 2-Aminoisonicotinic acid
This step involves the selective benzylation of the amino group.
-
Reagents and Materials: 2-Aminoisonicotinic acid, Benzyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
Suspend 2-aminoisonicotinic acid and K₂CO₃ in DMF.
-
Add benzyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Adjust the pH to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-(benzylamino)isonicotinic acid.
-
Step 3: N-Methylation of 2-(Benzylamino)isonicotinic acid
The final step involves the methylation of the secondary amine.
-
Reagents and Materials: 2-(Benzylamino)isonicotinic acid, Methyl iodide, Sodium hydride (NaH), Tetrahydrofuran (THF).
-
Procedure:
-
Suspend NaH in anhydrous THF under an inert atmosphere.
-
Add a solution of 2-(benzylamino)isonicotinic acid in THF dropwise at 0 °C.
-
After the addition, allow the mixture to stir at room temperature for a short period.
-
Cool the mixture to 0 °C and add methyl iodide dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield this compound.
-
In Vitro Characterization of GPR81 Modulators
A robust in vitro assay cascade is essential for the identification and characterization of novel GPR81 modulators. The following protocols describe key assays for determining the potency and mechanism of action of compounds like 2-[Benzyl(methyl)amino)isonicotinic acid.
GPR81 Receptor Binding Assay
This assay determines the affinity of a test compound for the GPR81 receptor.
-
Principle: A competitive binding assay using a radiolabeled ligand and cell membranes expressing GPR81.
-
Materials:
-
Cell membranes from a stable cell line overexpressing human GPR81 (e.g., CHO-K1 or HEK293).
-
Radioligand (e.g., [³H]-Lactate or a suitable synthetic radiolabeled agonist).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Functional Assay: cAMP Measurement
This assay measures the ability of a compound to modulate GPR81 function by quantifying changes in intracellular cAMP levels.
-
Principle: A cell-based assay that measures the inhibition of forskolin-stimulated cAMP production in cells expressing GPR81.
-
Materials:
-
A stable cell line overexpressing human GPR81 (e.g., CHO-K1 or HEK293).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Seed the GPR81-expressing cells in a microplate and allow them to attach.
-
Pre-incubate the cells with the test compounds at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Calculate the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) or the IC₅₀ value (for antagonists).
-
In Vivo Evaluation of GPR81 Modulators
Preclinical in vivo studies are crucial to assess the therapeutic potential and safety profile of GPR81 modulators. The choice of animal model depends on the intended therapeutic indication.
Animal Models for Metabolic Diseases
For investigating the effects of GPR81 agonists on dyslipidemia and insulin resistance, several rodent models are commonly used.
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, mimicking key features of human metabolic syndrome.[6]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.
-
Zucker Diabetic Fatty (ZDF) Rats: These rats exhibit genetic obesity, insulin resistance, and progress to overt type 2 diabetes.
Pharmacodynamic Endpoints
Key pharmacodynamic readouts in these models include:
-
Plasma Free Fatty Acids (FFAs): Measurement of plasma FFA levels is a direct indicator of the anti-lipolytic effect of GPR81 agonists.[6]
-
Glucose and Insulin Tolerance Tests (GTT and ITT): These tests assess improvements in glucose metabolism and insulin sensitivity.
-
Plasma Triglycerides and Cholesterol: Measurement of these lipid parameters evaluates the potential of the compound to treat dyslipidemia.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating a GPR81 modulator in a mouse model of metabolic disease.
Future Perspectives and Conclusion
The lactate receptor GPR81 represents a highly promising target for the development of novel therapeutics for metabolic and inflammatory disorders. The chemical scaffold of this compound provides a starting point for the design and synthesis of potent and selective GPR81 modulators. The successful development of such compounds will depend on a thorough understanding of the GPR81 signaling pathway and the implementation of a robust drug discovery cascade, encompassing rational synthesis, rigorous in vitro characterization, and well-designed in vivo efficacy studies.
While the specific biological profile of this compound remains to be fully elucidated, the principles and methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to advance the discovery of new medicines targeting the GPR81 receptor. The continued exploration of this exciting area of research holds the potential to deliver innovative treatments for a range of debilitating diseases.
References
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Lactate regulates the GPR81-cAMP signaling pathway, driving metabolic reprogramming in pancreatic cancer. ResearchGate. Available at: [Link].
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The roles of GRP81 as a metabolic sensor and inflammatory mediator. PubMed. Available at: [Link].
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The roles of GRP81 as a metabolic sensor and inflammatory mediator. ResearchGate. Available at: [Link].
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The signaling pathway of GPR81 and its mechanism of action. ResearchGate. Available at: [Link].
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Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link].
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Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].
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Lactate Triggers GPR81/FARP1 for Insulin-Free Glucose Uptake. BIOENGINEER.ORG. Available at: [Link].
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GPR81 activation by MNI-l-lac photoactivation a Schematic showing the... ResearchGate. Available at: [Link].
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Synthesis of Some 2-aminonicotinic Acid Derivatives. PubMed. Available at: [Link].
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GPR81 signaling promotes angiogenesis via PI3K/Akt-CREB pathway... ResearchGate. Available at: [Link].
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Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. Available at: [Link].
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Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon. PubMed. Available at: [Link].
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Cell surface lactate receptor GPR81 is crucial for cancer cell survival. PMC. Available at: [Link].
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The lactate sensor GPR81 regulates glycolysis and tumor growth of breast cancer. Nature.com. Available at: [Link].
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Involvement of the metabolic sensor GPR81 in cardiovascular control. JCI Insight. Available at: [Link].
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GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis. Mucosal Immunology. Available at: [Link].
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An In-depth Technical Guide on the Potential Therapeutic Applications of 2-[Benzyl(methyl)amino]isonicotinic Acid
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic applications of the novel chemical entity, 2-[Benzyl(methyl)amino]isonicotinic acid. While direct experimental evidence for this specific compound is not yet prevalent in publicly accessible literature, this paper synthesizes the well-established pharmacological activities of its core chemical motifs: the isonicotinic acid scaffold and the N-benzyl-N-methylamine moiety. By examining the established anti-inflammatory, antimicrobial, and enzyme-inhibitory roles of structurally related compounds, we extrapolate potential therapeutic avenues and propose robust experimental workflows for their validation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical spaces for therapeutic innovation.
Introduction: The Isonicotinic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridine carboxylic acid framework, and specifically the isonicotinic acid isomer (pyridine-4-carboxylic acid), represents a cornerstone in modern drug design.[1] Its presence in numerous FDA-approved pharmaceuticals underscores its versatility and favorable drug-like properties. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can participate in π-π stacking interactions, facilitating strong binding to a wide array of biological targets.[1]
Marketed drugs containing the isonicotinoyl core include the anti-tuberculosis agent isoniazid, the antiviral enisamium, and the anti-inflammatory dexamethasone isonicotinate, highlighting the broad therapeutic potential of this scaffold.[2] Derivatives of isonicotinic acid have been patented for their inhibitory activity against a range of enzymes, including cyclooxygenase-2 (COX-2), myeloperoxidase (MPO), and various kinases.[2]
The subject of this guide, this compound, combines this privileged isonicotinic acid core with a substituted benzylamine side chain. This unique combination warrants a thorough investigation into its potential therapeutic applications.
Caption: Chemical structure of this compound.
Potential Therapeutic Application I: Anti-Inflammatory Agent
2.1. Mechanistic Rationale
A compelling potential application for this compound is in the treatment of inflammatory disorders. This hypothesis is built upon recent studies demonstrating that isonicotinic acid derivatives can act as potent inhibitors of reactive oxygen species (ROS) production.[2] Overproduction of ROS is a key pathological feature in many chronic inflammatory diseases, as it can trigger signaling cascades that activate the innate and adaptive immune systems.[2]
The lipophilic nature of the benzyl and methyl groups in this compound may enhance its ability to permeate cell membranes and interact with intracellular targets involved in the inflammatory response. It is plausible that this compound could modulate inflammatory pathways through mechanisms such as:
-
ROS Scavenging/Inhibition: Directly quenching ROS or inhibiting enzymes responsible for their production, such as NADPH oxidase.
-
Enzyme Inhibition: Targeting pro-inflammatory enzymes like COX-2 or MPO, a known target for isonicotinic acid derivatives.[2]
2.2. Proposed Experimental Workflow for Validation
To investigate the anti-inflammatory potential of this compound, a multi-tiered experimental approach is recommended.
Caption: Workflow for evaluating antimicrobial potential.
3.2.1. Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the standard broth microdilution method.
-
Preparation of Materials:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare standardized microbial inoculums (e.g., 0.5 McFarland standard).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the growth medium.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microbes with no compound) and a negative control (medium with no microbes).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
3.3. Anticipated Data and Interpretation
The results would be presented as MIC values against a panel of microorganisms.
| Microorganism | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Hypothetical Value |
| Escherichia coli | Hypothetical Value |
| Candida albicans | Hypothetical Value |
| Mycobacterium tuberculosis | Hypothetical Value |
Low MIC values against specific pathogens would indicate promising antimicrobial activity. A favorable selectivity index (ratio of cytotoxicity to MIC) is crucial for a viable therapeutic candidate.
Synthesis and Characterization
Standard characterization techniques would be required to confirm the identity and purity of the synthesized compound, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
Conclusion and Future Directions
This compound is a novel compound with unexplored therapeutic potential. Based on the well-documented biological activities of its isonicotinic acid core, this guide proposes that the most promising avenues for investigation are in the fields of anti-inflammatory and antimicrobial therapies. The provided experimental workflows offer a robust framework for validating these hypotheses.
Future research should focus on:
-
Optimized Synthesis: Developing and publishing a high-yield, scalable synthesis for the compound.
-
In Vitro Screening: Executing the proposed anti-inflammatory and antimicrobial assays to establish a biological activity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features that enhance potency and selectivity.
-
In Vivo Efficacy: If promising in vitro activity is observed, progressing to relevant animal models to demonstrate in vivo proof-of-concept.
The exploration of this compound and its derivatives represents a valuable opportunity to discover new chemical entities with the potential to address unmet medical needs.
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Strategic In Vitro Biological Activity Profiling of 2-[Benzyl(methyl)amino]isonicotinic Acid: A Roadmap for Discovery
An In-Depth Technical Guide
Abstract
This guide delineates a comprehensive, multi-tiered strategy for the in vitro biological activity screening of 2-[Benzyl(methyl)amino]isonicotinic acid, a novel compound with a promising, yet uncharacterized, therapeutic potential. The isonicotinic acid scaffold is a cornerstone in medicinal chemistry, most notably as the basis for the primary anti-tuberculosis drug, isoniazid.[1] Derivatives have shown a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This document provides a logical, field-proven framework for researchers and drug development professionals to systematically uncover the pharmacological profile of this specific molecule. We will move from broad-based primary screens to more defined, mechanism-of-action-oriented secondary assays, ensuring a robust and efficient evaluation. Each proposed protocol is designed as a self-validating system, incorporating essential controls and clear endpoints, grounded in established scientific principles.
Foundational Steps: Compound Integrity and Preparation
Before embarking on any biological screening, the integrity of the test compound must be rigorously established. This foundational step prevents the misinterpretation of data arising from impurities or degradation.
-
Purity and Identity Verification: The identity and purity of this compound (CAS No. 77314-89-7) should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. A purity level of >95% is recommended for initial screening.
-
Solubility Assessment and Stock Solution Preparation: The compound's solubility must be determined in various biocompatible solvents. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions (e.g., 10-50 mM). The final concentration of DMSO in the assay medium should be carefully controlled and typically kept below 0.5% (v/v) to avoid solvent-induced artifacts. A vehicle control (medium with the equivalent concentration of DMSO) must be included in all experiments.
Tier 1 Primary Screening: Establishing a Broad Bioactivity Profile
The initial screening tier is designed to cast a wide net, identifying the compound's general cytotoxicity and its potential as an antimicrobial agent—a key activity associated with the isonicotinic acid family.[4] This stage is crucial for determining a viable concentration range for further testing.
General Cytotoxicity Assessment
The objective is to evaluate the compound's effect on cell viability across both cancerous and non-cancerous human cell lines. This provides an early indication of potential therapeutic windows and off-target toxicity.
Workflow: Tier 1 Screening Cascade
Caption: Differentiating cell death pathways using Annexin V and Propidium Iodide (PI) staining.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat a selected cancer cell line (e.g., HeLa) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) detects phosphatidylserine (PS) externalization in early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Table 3: Representative Data Output for Apoptosis Assay
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Vehicle Control | 95 ± 2 | 2 ± 1 | 1 ± 0.5 | 2 ± 1 |
| Compound (IC₅₀) | TBD | TBD | TBD | TBD |
| Compound (2x IC₅₀) | TBD | TBD | TBD | TBD |
Experimental Protocol: Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M), a hallmark of many anticancer agents. [2]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a PBS solution containing RNase A and Propidium Iodide (PI). PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of the cell population in the G0/G1, S, and G2/M phases of the cell cycle.
Pathway for Antimicrobial "Hits": Focus on Mycobacteria
Given the structural relationship to isoniazid, any antimicrobial activity, even if moderate against common bacteria, warrants a specific investigation against mycobacteria.
Experimental Protocol: Anti-Mycobacterial MIC Assay
-
Strain and Safety: This assay should be performed with appropriate biosafety measures. Mycobacterium smegmatis (BSL-2) can be used as a surrogate for the more pathogenic Mycobacterium tuberculosis (BSL-3).
-
Methodology: A broth microdilution method is used, similar to the one described in Tier 1, but with specialized Middlebrook 7H9 broth supplemented with OADC or ADC.
-
Incubation: Plates are incubated for a longer duration (3-7 days for M. smegmatis, 14-21 days for M. tuberculosis).
-
Readout: Growth can be assessed visually or by using a viability indicator dye like Resazurin.
-
Analysis: The MIC is determined as the lowest concentration that inhibits growth. Isoniazid should be used as a positive control.
Pathway for Non-Toxic Compounds: Exploring Anti-inflammatory Potential
If the compound is found to be non-cytotoxic within a reasonable concentration range (e.g., IC₅₀ > 50 µM), its potential to modulate inflammatory responses can be explored.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.
-
Incubation: Incubate for 24 hours.
-
Griess Assay: Collect the cell supernatant. Add Griess Reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ for NO inhibition. A parallel MTT assay must be run to ensure that the observed inhibition is not due to cytotoxicity.
Conclusion and Forward Path
This structured, tiered approach provides a robust framework for the initial characterization of this compound. The data generated from this screening cascade will offer a clear direction for subsequent research. Positive "hits" in any of these areas will justify progression to more advanced studies, such as target identification, enzymatic assays, ADME-Tox profiling, and ultimately, in vivo efficacy models. This methodical process maximizes the potential for discovery while efficiently allocating resources to the most promising avenues.
References
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Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed. [Link]
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). PubMed. [Link]
-
Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. (1976). PubMed. [Link]
-
Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. (2013). PubMed. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
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In Vitro Assay Development Services. (n.d.). Charles River Laboratories. [Link]
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). ResearchGate. [Link]
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2-[Benzyl(methyl)amino]isonicotinic acid as a potential enzyme inhibitor
An In-depth Technical Guide to 2-[Benzyl(methyl)amino]isonicotinic Acid as a Potential PARP Inhibitor
Abstract
This technical guide provides a comprehensive overview of the investigation of this compound as a potential novel inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The guide is intended for researchers, scientists, and drug development professionals. It details the rationale for targeting PARP, the synthesis of the compound, and a series of experimental protocols for its characterization, including in vitro enzyme inhibition assays, kinetic analysis to determine the mode of inhibition, and cell-based assays to assess its biological efficacy. This guide emphasizes scientific integrity and provides detailed, step-by-step methodologies to ensure the reproducibility and reliability of the findings.
Introduction: The Rationale for Targeting PARP Enzymes
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability. When DNA damage occurs, PARP enzymes are recruited to the site of the lesion, where they catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to acceptor proteins, forming long, branched polymers of poly(ADP-ribose) (PAR). This process, known as PARylation, facilitates the recruitment of other DNA repair proteins to the damaged site, promoting DNA repair and cell survival.
However, in the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), the inhibition of PARP can lead to a synthetic lethal phenotype. By blocking PARP-mediated DNA repair, cancer cells are unable to repair single-strand breaks, which then accumulate and lead to double-strand breaks during DNA replication. In cells with deficient homologous recombination repair (like BRCA-mutated cells), these double-strand breaks cannot be repaired, resulting in cell death. This has led to the successful development of several PARP inhibitors as targeted cancer therapies.
This compound is a novel small molecule with structural features that suggest it may act as a PARP inhibitor. Its isonicotinic acid moiety is a derivative of nicotinamide, the endogenous substrate of PARP, suggesting a potential for competitive inhibition. This guide outlines a comprehensive strategy for the evaluation of this compound as a potential PARP inhibitor.
The Role of PARP in DNA Damage Repair
The following diagram illustrates the central role of PARP in the DNA damage response pathway.
Caption: Role of PARP in DNA damage repair and the effect of inhibition.
Synthesis of this compound
A plausible synthetic route for this compound is outlined below. This synthesis involves a nucleophilic aromatic substitution followed by hydrolysis.
Synthetic Protocol
-
Step 1: Nucleophilic Aromatic Substitution.
-
To a solution of 2-chloroisonicotinic acid methyl ester in a suitable solvent such as dimethylformamide (DMF), add N-benzylmethylamine and a non-nucleophilic base like triethylamine (TEA).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and extract the product with a suitable organic solvent.
-
Purify the resulting methyl 2-[benzyl(methyl)amino]isonicotinate by column chromatography.
-
-
Step 2: Hydrolysis.
-
Dissolve the purified methyl 2-[benzyl(methyl)amino]isonicotinate in a mixture of methanol and water.
-
Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
In Vitro PARP Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against a specific PARP enzyme, for example, PARP-1.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro PARP inhibition assay.
Caption: Schematic representation of enzyme inhibition modes.
Kinetic Analysis Protocol
-
Experimental Setup:
-
Perform the PARP inhibition assay as described in Section 3, but with varying concentrations of both the substrate (NAD+) and the inhibitor (this compound).
-
For each inhibitor concentration, measure the initial reaction velocity (V₀) at different NAD+ concentrations.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).
-
Analyze the changes in the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), in the presence of the inhibitor.
-
Competitive Inhibition: Vmax remains unchanged, while Km increases.
-
Non-competitive Inhibition: Vmax decreases, while Km remains unchanged.
-
Uncompetitive Inhibition: Both Vmax and Km decrease.
-
-
Cell-Based Assay: Assessing Cellular PARP Inhibition
To determine if this compound can inhibit PARP activity within a cellular context, a cell-based assay is necessary. This protocol describes the measurement of PAR levels in cells treated with a DNA-damaging agent.
Protocol for Measuring Cellular PARylation
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line known to be sensitive to PARP inhibitors) in appropriate growth media.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Induce DNA damage by treating the cells with a DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS), for a short period (e.g., 15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Detection of PAR:
-
Detect the levels of PAR in the cell lysates using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting with an anti-PAR antibody.
-
-
Data Analysis:
-
Quantify the PAR levels in each sample and normalize them to the total protein concentration.
-
Compare the PAR levels in the inhibitor-treated cells to those in the vehicle-treated control cells to determine the extent of cellular PARP inhibition.
-
Conclusion and Future Directions
This guide has provided a comprehensive framework for the initial investigation of this compound as a potential PARP inhibitor. The detailed protocols for synthesis, in vitro inhibition assays, kinetic studies, and cell-based assays will enable a thorough characterization of its potency and mechanism of action. Positive results from these studies would warrant further investigation, including lead optimization to improve potency and selectivity, as well as in vivo studies to assess its therapeutic potential in preclinical models of cancer.
References
-
Schreiber, V., Dantzer, F., Ame, J. C., & de Murcia, G. (2006). Poly(ADP-ribose): novel functions for an old molecule. Nature reviews Molecular cell biology, 7(7), 517-528. [Link]
-
Krishnakumar, R., & Kraus, W. L. (2010). The PARP side of the nucleus: molecular actions, physiological outcomes, and clinical targets. Molecular cell, 39(1), 8-24. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
A Comprehensive Guide to the Structural Analysis of 2-[Benzyl(methyl)amino]isonicotinic Acid
Abstract
This technical guide provides a comprehensive, methodology-driven framework for the complete structural elucidation and verification of 2-[Benzyl(methyl)amino]isonicotinic acid (CAS No. 77314-89-7). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal-driven choices behind each analytical technique. We present an integrated approach combining spectroscopic, crystallographic, and chromatographic methods to establish an unambiguous structural identity. Each protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data. The guide integrates foundational theory with practical, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction.
Introduction and Molecular Overview
This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a carboxylic acid group at the 4-position (isonicotinic acid) and a secondary benzyl(methyl)amino group at the 2-position. The accurate determination of its three-dimensional structure, connectivity, and purity is a prerequisite for any further investigation into its chemical, biological, or pharmaceutical properties.[1][2] The presence of multiple rotatable bonds, aromatic systems, and a titratable carboxylic acid group presents a unique analytical challenge that requires a multi-technique, orthogonal approach for complete characterization.
This guide establishes a logical workflow, beginning with the confirmation of molecular mass and elemental composition, proceeding through the detailed mapping of atomic connectivity, and culminating in the definitive determination of its solid-state structure.
Physicochemical Properties
A summary of the fundamental properties of the target molecule is essential before commencing analysis.
| Property | Value | Source |
| CAS Number | 77314-89-7 | [3][4] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [3][4] |
| Molecular Weight | 242.27 g/mol | [3][4] |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2=NC=CC(=C2)C(=O)O | [4] |
| Appearance | White Powder | [3] |
Integrated Analytical Workflow
A robust structural elucidation strategy relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating framework that confirms the molecule's identity with high confidence.
Figure 1: Integrated workflow for structural analysis.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Rationale: Before undertaking extensive spectroscopic analysis, it is imperative to confirm the purity of the analyte. HPLC is the industry-standard technique for this purpose, capable of separating the target compound from starting materials, by-products, and other impurities with high resolution.[5] A purity level of >98% is recommended for definitive structural work.
HPLC Protocol
This reverse-phase HPLC method is designed to provide excellent peak shape and resolution for this moderately polar molecule.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold 2 min, return to 10% B over 1 min, equilibrate 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | Diode Array Detector (DAD) at 254 nm and 280 nm |
| Sample Prep | 1.0 mg/mL in 50:50 Acetonitrile:Water |
System Suitability: The protocol is validated by ensuring the primary peak has a tailing factor between 0.9 and 1.5 and that theoretical plates exceed 5000.
Spectroscopic Elucidation
Mass Spectrometry (MS)
Rationale: MS provides two critical pieces of information: the accurate molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS), typically using an Orbitrap or TOF analyzer, can determine the molecular formula by measuring the mass-to-charge ratio (m/z) with sub-ppm accuracy.
Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a 100 µg/mL solution of the purified compound in 50:50 Acetonitrile:Water with 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5 µL/min.
-
Ionization Mode: Positive ion mode is selected to detect the [M+H]⁺ adduct.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis:
-
Expected [M+H]⁺: The theoretical exact mass for C₁₄H₁₅N₂O₂⁺ is 243.1128. The measured mass should be within 5 ppm of this value.
-
Fragmentation (MS/MS): Inducing fragmentation can reveal structural components. Key expected fragments include the loss of the carboxylic group (-45 Da) and cleavage of the benzyl group (-91 Da).
-
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[6]
Protocol: Attenuated Total Reflectance (ATR) IR
-
Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorptions:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretches from the methyl and benzyl CH₂ groups.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.
-
~1600, 1580, 1450 cm⁻¹: C=C and C=N aromatic ring stretches from both the pyridine and phenyl rings.
-
~1300-1200 cm⁻¹: C-N stretching of the tertiary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for determining the precise atomic connectivity and stereochemistry of an organic molecule in solution.[7][8] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required for an unambiguous assignment.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acid proton.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
Experiments: Acquire the following spectra:
-
¹H NMR (Proton)
-
¹³C{¹H} NMR (Carbon, proton-decoupled)
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)
-
2D ¹H-¹H COSY (Correlated Spectroscopy) - shows proton-proton couplings.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) - correlates protons to their directly attached carbons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) - correlates protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.[8]
-
Predicted NMR Data (in DMSO-d₆):
| Assignment (¹H) | Predicted δ (ppm) | Multiplicity | Integration |
| Pyridine H-6 | ~8.4 | d | 1H |
| Pyridine H-5 | ~7.8 | dd | 1H |
| Pyridine H-3 | ~7.0 | d | 1H |
| Phenyl H (ortho, meta, para) | ~7.4 - 7.2 | m | 5H |
| Benzyl CH₂ | ~4.8 | s | 2H |
| N-Methyl CH₃ | ~3.1 | s | 3H |
| Carboxylic Acid OH | ~13.5 | br s | 1H |
| Assignment (¹³C) | Predicted δ (ppm) |
| Carboxylic Acid C=O | ~167 |
| Pyridine C-2 (C-N) | ~159 |
| Pyridine C-4 (C-COOH) | ~148 |
| Pyridine C-6 | ~147 |
| Phenyl C (ipso) | ~137 |
| Pyridine C-5 | ~122 |
| Phenyl C (o, m, p) | ~129, 128, 127 |
| Pyridine C-3 | ~110 |
| Benzyl CH₂ | ~55 |
| N-Methyl CH₃ | ~40 |
Using 2D NMR to Confirm Connectivity: The HMBC experiment is the key to assembling the structure. It provides unequivocal evidence for the connectivity between the distinct molecular fragments.
Figure 2: Key HMBC correlations confirming connectivity.
Definitive Structural Confirmation: Single-Crystal X-ray Diffraction
Rationale: While NMR provides the solution-state structure, X-ray crystallography provides the definitive, unambiguous atomic arrangement in the solid state. It is the gold standard for structural verification, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
Protocol: Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation is a reliable method.
-
Dissolve the purified compound to near-saturation in a suitable solvent system (e.g., ethanol/water or acetone/hexane).
-
Loosely cover the vial and allow the solvent to evaporate over several days to weeks at a stable temperature.
-
-
Crystal Selection: Select a clear, well-formed crystal with sharp edges under a microscope.
-
Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Collect the diffraction data and use software (e.g., SHELX) to solve and refine the crystal structure. The final refined structure should have a low R-factor (<5%) to be considered high quality.
Conclusion: An Integrated and Self-Validating Approach
The structural elucidation of this compound is successfully achieved through a multi-faceted analytical strategy. Each technique provides complementary and confirmatory data, leading to a high-confidence structural assignment.
-
HPLC confirms the sample's purity, ensuring that the subsequent analysis is of the correct molecular entity.
-
HRMS verifies the elemental composition (C₁₄H₁₄N₂O₂) by providing an accurate mass measurement.
-
IR Spectroscopy identifies the key carboxylic acid and aromatic functional groups.
-
1D and 2D NMR Spectroscopy meticulously maps the proton and carbon framework, establishing the precise atomic connectivity between the benzyl, methyl, and isonicotinic acid moieties.
-
Single-Crystal X-ray Diffraction offers the ultimate confirmation, providing an absolute 3D structure in the solid state.
By integrating these techniques, the identity of this compound is established not merely by a single measurement, but by a consensus of orthogonal, self-validating data points, fulfilling the highest standards of scientific integrity.
References
-
El-Sayed, N. N. et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Abu-Hashem, A. A. et al. (2015). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules. Available at: [Link]
- Google Patents. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative.
-
Tóth, G. et al. (2019). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. ResearchGate. Available at: [Link]
-
Kassem, M. A. & Schulte, K. E. (1980). Effect of benzyl nicotinate on the percutaneous absorption of dexamethasone in the rat. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
Bolchi, C. et al. The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher acid in ¹H NMR spectroscopy was investigated. ResearchGate. Available at: [Link]
- Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
-
PubChem. 2-(Benzylamino)pyridine. National Institutes of Health. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for manuscript. Available at: [Link]
-
Simonova, O. R. et al. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics. Available at: [Link]
-
PubChem. 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one. National Institutes of Health. Available at: [Link]
-
Fassihi, A. et al. (2017). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Available at: [Link]
- Google Patents. TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
-
Organic Chemistry Explained. (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Available at: [Link]
-
Kiseleva, E. V. et al. (2020). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules. Available at: [Link]
-
Gelis, I. (2017). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Methods in Enzymology. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
PubChem. Benzyl 2-aminoacetate hydrochloride. National Institutes of Health. Available at: [Link]
-
Gümüş, F. et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry. Available at: [Link]
-
University of Puget Sound. Chem 117 Reference Spectra Spring 2011. Available at: [Link]
-
PubChem. {[Benzyl(methyl)amino]methyl}phosphonic acid. National Institutes of Health. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Benzyl(methyl)amino)isonicotinic acid, CasNo.77314-89-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
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Spectroscopic Characterization of 2-[Benzyl(methyl)amino]isonicotinic Acid: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-[benzyl(methyl)amino]isonicotinic acid (CAS 77314-89-7), a substituted pyridine derivative of interest in medicinal chemistry and drug development. While empirical data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles, presents a robust framework for its analysis. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detail the optimal experimental protocols for data acquisition, and offer in-depth interpretation of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar molecules.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core. The pyridine ring is substituted at the 2-position with a secondary amine, specifically a benzyl(methyl)amino group. The presence of a carboxylic acid, a tertiary amine, and two distinct aromatic systems (pyridine and phenyl) imparts a unique electronic and structural profile to the molecule, making spectroscopic analysis a critical step in its identification and quality control.
The accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will provide the foundational knowledge and practical insights necessary to achieve these analytical goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is essential. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable option due to its ability to dissolve the carboxylic acid and its non-exchangeable proton signal.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Gently agitate the tube to ensure complete dissolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-2048, as ¹³C has a low natural abundance.
Predicted ¹H NMR Spectrum and Interpretation
The expected ¹H NMR spectrum will display distinct signals for each unique proton environment. The integration of these signals will correspond to the number of protons in that environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.5 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |
| ~8.1 - 8.2 | Doublet | 1H | Pyridine H-6 | The proton at position 6 is deshielded by the adjacent nitrogen and will be a doublet due to coupling with H-5. |
| ~7.2 - 7.4 | Multiplet | 5H | Benzyl Ar-H | The five protons of the phenyl ring will appear as a complex multiplet in this region. |
| ~6.8 - 6.9 | Doublet of Doublets | 1H | Pyridine H-5 | This proton is coupled to both H-6 and H-3. |
| ~6.7 - 6.8 | Singlet | 1H | Pyridine H-3 | This proton is expected to be a singlet or a narrow doublet, with minimal coupling to H-5. |
| ~4.8 - 4.9 | Singlet | 2H | N-CH₂-Ph | The benzylic methylene protons are adjacent to the nitrogen and will appear as a singlet. |
| ~3.1 - 3.2 | Singlet | 3H | N-CH₃ | The methyl protons attached to the nitrogen will be a singlet. |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~158 | Pyridine C-2 | The carbon bearing the amino substituent. |
| ~150 | Pyridine C-6 | The carbon atom adjacent to the pyridine nitrogen. |
| ~145 | Pyridine C-4 | The carbon bearing the carboxylic acid group. |
| ~138 | Benzyl C-1' (ipso) | The quaternary carbon of the phenyl ring attached to the methylene group. |
| ~129 | Benzyl C-3'/5' | Aromatic carbons of the phenyl ring. |
| ~128 | Benzyl C-4' | Aromatic carbon of the phenyl ring. |
| ~127 | Benzyl C-2'/6' | Aromatic carbons of the phenyl ring. |
| ~110 | Pyridine C-5 | Aromatic carbon of the pyridine ring. |
| ~108 | Pyridine C-3 | Aromatic carbon of the pyridine ring. |
| ~55 | N-CH₂-Ph | The benzylic methylene carbon. |
| ~40 | N-CH₃ | The N-methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Predicted IR Spectrum and Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in this compound.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 2400 (broad) | O-H stretch | Carboxylic Acid | The very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |
| ~3050 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the pyridine and phenyl rings. |
| ~2950 | C-H stretch | Aliphatic C-H | Stretching vibrations of the N-CH₃ and N-CH₂ groups. |
| ~1710 | C=O stretch | Carboxylic Acid | The strong absorption from the carbonyl group of the carboxylic acid. |
| ~1600, ~1580, ~1450 | C=C and C=N stretch | Aromatic Rings | Characteristic skeletal vibrations of the pyridine and phenyl rings. |
| ~1300 | C-N stretch | Tertiary Amine | Stretching vibration of the C-N bond of the benzyl(methyl)amino group. |
| ~1250 | C-O stretch | Carboxylic Acid | Stretching of the C-O single bond in the carboxylic acid. |
| ~900 | O-H bend | Carboxylic Acid | Out-of-plane bending of the O-H group. |
| ~750, ~700 | C-H bend | Aromatic C-H | Out-of-plane bending of the C-H bonds on the monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aspects of its structure.
Experimental Protocol: ESI-MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule due to the presence of the acidic carboxylic acid and basic nitrogen atoms.
Instrumentation:
-
A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI source via direct infusion or through an HPLC system.
Acquisition Parameters:
-
Ionization Mode: Positive and negative ion modes should be run.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument.
-
Mass Range: 50 - 500 m/z.
Predicted Mass Spectrum and Interpretation
Molecular Formula: C₁₄H₁₄N₂O₂ Exact Mass: 242.1055
Positive Ion Mode:
-
[M+H]⁺: The protonated molecule is expected at m/z 243.1133. This will likely be the base peak.
-
Fragmentation:
-
m/z 91: A prominent peak corresponding to the benzyl cation ([C₇H₇]⁺), which can rearrange to the highly stable tropylium ion.[1]
-
Loss of CO₂: A fragment corresponding to [M+H - 44]⁺ from the loss of carbon dioxide.
-
Loss of H₂O: A fragment corresponding to [M+H - 18]⁺.
-
Negative Ion Mode:
-
[M-H]⁻: The deprotonated molecule is expected at m/z 241.0977.
Workflow Diagrams
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of the target compound.
Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pathway in positive ion ESI-MS.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The outlined experimental protocols and the interpretation of the expected NMR, IR, and MS data offer a solid foundation for researchers working with this compound. By following these guidelines, scientists can confidently verify the structure and purity of their samples, ensuring the integrity of their research and development efforts. The principles discussed herein are also broadly applicable to the characterization of other substituted pyridine derivatives.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
-
ResearchGate. (2024). Peak area profiles of benzyl cations (m/z 91) with variation in the collision energy (CE) in positive ion mode. [Link]
Sources
Solubility and stability of 2-[Benzyl(methyl)amino]isonicotinic acid in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 2-[Benzyl(methyl)amino]isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine carboxylic acid derivative. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is fundamental to the development of a safe, effective, and stable dosage form. Solubility and stability are two of the most critical parameters that influence an API's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in characterizing the solubility and stability of this molecule.
The structure, featuring a carboxylic acid group, a tertiary amine, and aromatic rings, suggests a complex interplay of factors governing its behavior in various environments. The pyridine nitrogen and the carboxylic acid group provide pH-dependent ionization, while the benzyl and methyl groups introduce lipophilic character. This duality is key to anticipating its solubility and degradation pathways.
Part 1: Solubility Characterization
Solubility is a critical determinant of a drug's absorption and bioavailability. For oral dosage forms, an API must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. Poor solubility is a major hurdle in drug development, often leading to inadequate and variable absorption. This section outlines a systematic approach to characterizing the solubility of this compound.
Theoretical Considerations & Solvent Selection
The "like dissolves like" principle is a useful starting point.[1] Given the presence of both polar (carboxylic acid, pyridine nitrogen) and non-polar (benzyl group) moieties, the solubility of this compound is expected to be highly dependent on the solvent system.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the pyridine nitrogen. Solubility in water will be significantly influenced by pH. At low pH, the pyridine nitrogen will be protonated, and at high pH, the carboxylic acid will be deprotonated, both increasing aqueous solubility. The lowest solubility is expected near the isoelectric point.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and are generally good solvents for a wide range of organic molecules.
-
Non-polar Solvents (e.g., Toluene, Hexane): Due to the polar functional groups, solubility is expected to be low in these solvents.
A well-rounded solubility screen should therefore include a diverse set of solvents covering a range of polarities and hydrogen bonding capabilities.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the true thermodynamic solubility of a compound in a given solvent.[2]
Objective: To determine the concentration of a saturated solution of the test compound at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, DMSO)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control (e.g., 25 °C and 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours). To ensure equilibrium is reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within an acceptable margin of error (e.g., <5%).[2]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the sample through a syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be evaluated and mitigated if necessary.
-
Quantification: Dilute the filtered sample with a suitable solvent and analyze its concentration using a validated HPLC-UV method.
Data Presentation: Solubility Profile
The results should be summarized in a clear and concise table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| 0.1 N HCl (pH 1.2) | 37 | Data | Data |
| Acetate Buffer (pH 4.5) | 37 | Data | Data |
| Phosphate Buffer (pH 6.8) | 37 | Data | Data |
| Water | 25 | Data | Data |
| Methanol | 25 | Data | Data |
| Ethanol | 25 | Data | Data |
| Acetonitrile | 25 | Data | Data |
| DMSO | 25 | Data | Data |
Visualization: Solubility Determination Workflow
Part 2: Stability Assessment and Forced Degradation
Stability testing is a regulatory requirement to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[3]
Rationale for Stress Conditions
Forced degradation studies for this compound should be designed to probe its potential chemical liabilities.[3] The structure suggests susceptibility to:
-
Hydrolysis: The carboxylic acid and the pyridine ring system can be influenced by pH. While the core structure is generally stable to hydrolysis, extreme pH conditions should be tested.
-
Oxidation: The tertiary amine and the benzylic position are potential sites of oxidation.
-
Photolysis: Aromatic systems can be susceptible to degradation upon exposure to light.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation processes.
Experimental Protocol: Forced Degradation Study
Objective: To intentionally degrade the API to an extent of 5-20% to generate potential degradation products for analytical method development and pathway elucidation.[4]
Materials:
-
This compound
-
Reagents: Hydrochloric acid (e.g., 0.1 N), Sodium hydroxide (e.g., 0.1 N), Hydrogen peroxide (e.g., 3%)
-
Solvents for dissolution (e.g., Acetonitrile, Water)
-
Photostability chamber (ICH Q1B compliant)
-
Oven for thermal stress
-
Validated stability-indicating HPLC method
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of acid (e.g., 0.1 N HCl). Store at an elevated temperature (e.g., 60 °C) and sample at various time points (e.g., 2, 6, 24 hours). Neutralize samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of base (e.g., 0.1 N NaOH). Store at room temperature or slightly elevated temperature and sample at time points. Neutralize samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature and sample at time points.
-
Thermal Degradation: Expose the solid API to dry heat in an oven (e.g., 80 °C). Also, expose the stock solution to heat (e.g., 60 °C). Sample at various time points.
-
Photolytic Degradation: Expose the solid API and the stock solution to light in a photostability chamber, ensuring exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter.[3] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed and control samples by a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure specificity.
Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the API without interference from any degradation products, process impurities, or excipients.[5][6]
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate compounds with different polarities.
-
Detection: A PDA detector is highly recommended as it allows for the assessment of peak purity and can help in the initial characterization of degradants by comparing their UV spectra.
-
Method Development: The forced degradation samples are used to challenge the method. The chromatographic conditions (gradient, pH of mobile phase, column temperature) are optimized until all degradation products are baseline-resolved from the parent API and from each other.
Data Presentation: Summary of Forced Degradation
| Stress Condition | Conditions | Time | % Assay of Parent | % Total Impurities | Remarks (No. of Degradants) |
| Acid Hydrolysis | 0.1 N HCl, 60 °C | 24 h | Data | Data | Data |
| Base Hydrolysis | 0.1 N NaOH, 40 °C | 24 h | Data | Data | Data |
| Oxidation | 3% H₂O₂, RT | 24 h | Data | Data | Data |
| Thermal (Solid) | 80 °C | 7 days | Data | Data | Data |
| Thermal (Solution) | 60 °C | 24 h | Data | Data | Data |
| Photolytic (Solid) | ICH Q1B | - | Data | Data | Data |
Visualization: Forced Degradation Study Workflow
Conclusion
The systematic characterization of solubility and stability is an indispensable part of the pre-formulation and formulation development of this compound. The protocols and principles outlined in this guide provide a robust framework for generating the critical data needed to understand the molecule's behavior. By employing the equilibrium shake-flask method, researchers can obtain accurate solubility data across a range of physiologically and pharmaceutically relevant solvents. Concurrently, a well-designed forced degradation study is essential for developing a reliable stability-indicating analytical method and for elucidating the degradation pathways of the molecule. This foundational knowledge is paramount for making informed decisions in the subsequent stages of drug development, ultimately ensuring the quality, safety, and efficacy of the final medicinal product.
References
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for inclusion in the WHO list of prequalified products. [Online]. Available: [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Online]. Available: [Link]
-
Gołdyń, M., et al. (2023). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Online]. Available: [Link]
-
ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Online]. Available: [Link]
-
LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Online]. Available: [Link]
-
International Council for Harmonisation. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Online]. Available: [Link]
-
Ahad, H., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Online]. Available: [Link]
-
Prajapati, Y. I., et al. (2015). Stability Indicating HPLC Method Development: A Review. ResearchGate. [Online]. Available: [Link]
-
CK-12 Foundation. (2023). Physical Properties of Carboxylic Acids. [Online]. Available: [Link]
-
European Union Reference Laboratory for alternatives to animal testing. (2021). Standard Operating Procedure for solubility testing. [Online]. Available: [Link]
-
eCampusOntario. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Pressbooks. [Online]. Available: [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Online]. Available: [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Online]. Available: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Online]. Available: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Online]. Available: [Link]
-
The United States Pharmacopeial Convention. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Online]. Available: [Link]
-
Tung, C. H., et al. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Online]. Available: [Link]
-
Piste, P. B., & Gujjar, P. A. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. [Online]. Available: [Link]
-
Brown, S. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Online]. Available: [Link]
-
LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Online]. Available: [Link]
-
Hirose, K., & Tanaka, M. (1977). Reaction of Pyridine Bases with Carboxylic Acids in Benzene. ResearchGate. [Online]. Available: [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Online]. Available: [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2016). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. [Online]. Available: [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Online]. Available: [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Online]. Available: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 2-[Benzyl(methyl)amino]isonicotinic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-[Benzyl(methyl)amino]isonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein is established upon the foundational principles of nucleophilic aromatic substitution, a cornerstone of modern organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, mechanistic insights, and robust analytical validation techniques.
Introduction and Scientific Context
This compound (CAS No. 77314-89-7) belongs to the class of substituted pyridine carboxylic acids.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The specific substitution pattern of this molecule, featuring a secondary benzyl-methyl amine at the 2-position and a carboxylic acid at the 4-position, presents two key points of chemical functionality. This allows for diverse downstream modifications, making it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications.
The synthetic strategy detailed below employs a nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the well-established reactivity of 2-halopyridines. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 2-position for attack by nucleophiles. 2-Chloroisonicotinic acid is selected as a readily available and cost-effective starting material for this transformation.[3][4][5][6][7] The nucleophile, N-benzylmethylamine, is reacted in the presence of a suitable base to yield the target compound.
Reaction Scheme
Figure 1: Overall reaction for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Chloroisonicotinic acid | ≥98% | Commercially Available | Starting material |
| N-Benzylmethylamine | ≥98% | Commercially Available | Nucleophile |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | Aqueous | Prepared in-house | For workup |
| Brine (Saturated NaCl) | Aqueous | Prepared in-house | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinic acid (1.58 g, 10.0 mmol, 1.0 equiv.).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.) and anhydrous N,N-dimethylformamide (DMF, 30 mL).
-
Nucleophile Addition: Add N-benzylmethylamine (1.45 g, 12.0 mmol, 1.2 equiv.) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-18 hours.
-
Rationale: Elevated temperature is necessary to overcome the activation energy for the SNAr reaction. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the 2-chloroisonicotinic acid spot indicates reaction completion.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Acidify the aqueous solution to a pH of approximately 4-5 with 1 M HCl. This will protonate the carboxylic acid, making it less water-soluble.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Rationale: The pH adjustment is crucial for efficient extraction of the product into the organic phase.
-
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: Washing with water removes residual DMF, and the brine wash removes excess water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
The purified product should be a white to off-white solid.[1]
-
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons of the pyridine and benzyl groups, the methylene protons of the benzyl group, and the methyl protons.
-
¹³C NMR will confirm the presence of all 14 unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 243.11.
-
-
Melting Point:
-
A sharp melting point range will indicate high purity of the final compound.
-
Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme care.
-
2-Chloroisonicotinic acid and N-benzylmethylamine are irritants. Avoid inhalation and contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By leveraging the principles of nucleophilic aromatic substitution, this guide offers a clear pathway to obtaining this valuable chemical intermediate. The detailed procedural steps, coupled with the rationale behind them, are designed to ensure a high rate of success for researchers in the field of synthetic and medicinal chemistry.
References
- CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents.
-
Synthesis of 2-chloronicotinic acid derivatives - ResearchGate. Available at: [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. Available at: [Link]
-
Synthesis of 2-Chloronicotinic Acid - Semantic Scholar. Available at: [Link]
- US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents.
- CN110734398A - A kind of new preparation method of 2-chloronicotinic acid - Google Patents.
- EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents.
- TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google Patents.
- EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents.
-
Synthesis of pyridine-4-carboxylic acid - PrepChem.com. Available at: [Link]
Sources
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- 3. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]
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Purification methods for 2-[Benzyl(methyl)amino]isonicotinic acid
An Application Guide to the Purification of 2-[Benzyl(methyl)amino]isonicotinic Acid
Abstract
This comprehensive application note provides detailed protocols and expert insights into the purification of this compound, a key intermediate in pharmaceutical synthesis.[1][2] The purity of this compound is paramount to ensure the efficacy, safety, and reproducibility of subsequent drug development stages. This guide explores three primary purification methodologies: acid-base extraction, recrystallization, and silica gel column chromatography. Each section explains the underlying chemical principles, provides step-by-step protocols, and offers troubleshooting advice grounded in extensive laboratory experience. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and execute the most appropriate purification strategy based on impurity profile, scale, and desired final purity.
Introduction and Statement of Importance
This compound is a substituted pyridine carboxylic acid derivative. Its molecular structure, featuring both a carboxylic acid group and tertiary amine functionalities, makes it a valuable building block in medicinal chemistry.[2][3] The synthesis of such molecules can often result in a crude product containing unreacted starting materials, reagents, and side-products. For instance, residual starting materials like 2-haloisinicotinic acid or benzyl(methyl)amine can persist, alongside by-products from competing reactions.
The presence of these impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, increased toxicity, and complications in subsequent reaction steps. Therefore, robust and efficient purification is not merely a recommendation but a critical requirement for ensuring the integrity of research and the quality of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to achieving high purity (>98%) for this compound.
Physicochemical Properties and Impurity Profile
Understanding the fundamental properties of this compound is the cornerstone of developing an effective purification strategy.
-
Appearance: Typically a white to off-white solid or powder.[1]
-
Molecular Formula: C₁₄H₁₄N₂O₂
-
Amphoteric Nature: The molecule possesses both an acidic functional group (carboxylic acid, pKa ~4-5) and basic nitrogen atoms (the pyridine nitrogen and the tertiary amine). This dual character is highly advantageous for purification via acid-base extraction.
-
Solubility: Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. Its solubility in common chromatography and recrystallization solvents like ethyl acetate, dichloromethane, and hexane mixtures will vary and must be determined empirically.
-
Common Impurities:
-
Unreacted Starting Materials: e.g., 2-chloroisotinic acid, benzyl(methyl)amine.
-
Reagents: Coupling agents, bases (e.g., triethylamine, potassium carbonate).
-
Side-Products: Products of over-alkylation, hydrolysis of intermediates, or thermal degradation.
-
Strategic Approach to Purification
The choice of purification method depends on the scale of the reaction and the nature of the impurities. For early-stage discovery, where material is limited, chromatography is often preferred for its high resolution. For larger, process-scale batches, a multi-step approach involving extraction and recrystallization is more practical and cost-effective.
Caption: Decision workflow for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Liquid-Liquid Acid-Base Extraction
Principle: This technique leverages the amphoteric nature of the target compound. By washing an organic solution of the crude product with aqueous acid, basic impurities are protonated and extracted into the aqueous phase. A subsequent wash with aqueous base deprotonates the carboxylic acid of any acidic impurities, pulling them into the aqueous layer. The neutral target compound remains in the organic phase. This method is excellent for removing ionic or highly polar impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer. This step removes basic impurities like residual amines.
-
Base Wash: To the remaining organic layer, add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake and vent as before. Effervescence (CO₂ evolution) may occur if significant acidic impurities are present. Allow the layers to separate and discard the aqueous layer. Repeat this wash. This step removes acidic impurities, such as unreacted 2-haloisotinic acid.[4]
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 15-20 minutes.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified solid.
Expertise & Trustworthiness: This protocol is self-validating. The effectiveness of each wash can be monitored by TLC analysis of the organic layer before and after the extraction sequence. A clean spot for the product with the disappearance of impurity spots validates the procedure.
Protocol 2: Recrystallization
Principle: Recrystallization is a highly effective method for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and its impurities at an elevated temperature. Upon slow cooling, the solution becomes supersaturated with the target compound, which then crystallizes out, leaving the impurities (which are present in lower concentrations) behind in the solution.
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of the crude material into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Once a promising solvent is identified, heat the solution to dissolve the solid, then allow it to cool to room temperature and subsequently in an ice bath. Abundant crystal formation indicates a good solvent system.
-
-
Main Recrystallization Procedure:
-
Place the crude solid from the extraction step into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If colored impurities persist, a small amount of activated carbon can be added to the hot solution, followed by hot filtration through a fluted filter paper to remove the carbon.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small portion of the ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent. If the product is an oil or fails to crystallize, impurities are likely present, and further purification by chromatography is recommended.[4] Seeding with a previously obtained pure crystal can also induce crystallization.[5]
-
Protocol 3: Silica Gel Column Chromatography
Principle: This is a high-resolution preparative technique that separates compounds based on their differential polarity. A solvent mixture (mobile phase) flows through a column packed with silica gel (stationary phase). Non-polar compounds have a weaker interaction with the polar silica gel and travel down the column faster, while more polar compounds interact more strongly and elute later. Several patents for related nicotinic acid derivatives specify silica gel chromatography with a hexane:ethyl acetate eluent system.[6][7]
Caption: Step-by-step workflow for column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Develop a mobile phase using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point. The ideal system will show the product spot with a Retention Factor (Rf) of ~0.3 and clear separation from all impurities.
-
Column Preparation: Select a column of appropriate size (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column using the "slurry method" for best results.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like DCM. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column bed.
-
Elution and Fractionation: Begin elution with the mobile phase, maintaining a constant flow rate. Collect fractions of a consistent volume in test tubes.
-
Fraction Analysis: Spot every few fractions on a TLC plate and develop it to track the elution of the product.
-
Pooling and Concentration: Once the fractions containing the pure product have been identified, combine them in a round-bottom flask and remove the solvent under reduced pressure to yield the highly purified compound.
Purity Verification and Data Summary
The purity of the final material must be rigorously confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A high-purity sample should show a single major peak.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring the absence of impurity signals.
-
Melting Point (MP): A sharp, well-defined melting point range is a strong indicator of high purity. Literature values for related compounds are often in the 120-124°C range.[6][7]
Table 1: Comparison of Purification Methods
| Method | Primary Application | Pros | Cons | Expected Purity |
| Acid-Base Extraction | Removal of ionic/polar impurities; Large scale | Fast, inexpensive, high capacity | Ineffective for neutral impurities of similar polarity | 85-95% |
| Recrystallization | Polishing step for crystalline solids; Large scale | Excellent for high purity, scalable, cost-effective | Requires a suitable solvent system, potential for yield loss | >99% |
| Column Chromatography | Removal of closely related impurities; Small scale | High resolution, versatile | Labor-intensive, solvent-intensive, limited capacity | >99.5% |
References
- Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
- This compound. 克拉玛尔试剂.
- 2-(Benzyl(methyl)amino)isonicotinic acid CAS NO.77314-89-7. ENAO Chemical Co., Limited.
- Method for producing benzyl ester 2-aminonicotinate derivative.
- Organic Syntheses Procedure. Organic Syntheses.
- Work-up procedures to remove impurities from Benzyl 2-bromonicotin
- 77314-89-7|2-(Benzyl(methyl)amino)isonicotinic acid|BLD Pharm. BLD Pharm.
- Product information, this compound. P&S Chemicals.
- General method to prepare amino acids benzyl esters and to isolate them...
- Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. De Gruyter.
- 2D Interfacial Crystallization Stabilized by Short-Chain Aliph
- Crystallization method of Boc-amino acid.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]
Analytical techniques for characterizing 2-[Benzyl(methyl)amino]isonicotinic acid
An Application Note for the Comprehensive Characterization of 2-[Benzyl(methyl)amino]isonicotinic acid
Abstract
This document provides a comprehensive suite of analytical methodologies for the detailed characterization of this compound (BMIA), a heterocyclic carboxylic acid with potential applications as a pharmaceutical intermediate or active pharmaceutical ingredient (API).[1][2] The successful development and manufacturing of any pharmaceutical compound hinge on the rigorous and thorough analysis of its identity, purity, and physical properties.[3][4] This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of each technique. The methods described herein encompass chromatographic, spectroscopic, and thermal analyses, collectively providing a holistic characterization profile essential for regulatory compliance and ensuring product quality and consistency.[5]
Introduction and Physicochemical Profile
This compound is a substituted pyridine derivative. Its structure, featuring a carboxylic acid group, a tertiary amine, and two aromatic rings, imparts a unique combination of polarity and lipophilicity. Accurate characterization is the bedrock of pharmaceutical development, ensuring safety, efficacy, and batch-to-batch reproducibility.[4] The validation of analytical methods is a mandatory regulatory requirement to ensure that the data generated are reliable and fit for purpose.[3][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77314-89-7 | [1][2] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |
| Molecular Weight | 242.27 g/mol | Calculated |
| Appearance | White powder | [1] |
| Storage | Store at room temperature | [1] |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a pharmaceutical compound. The following workflow outlines a logical sequence of analyses to determine the identity, purity, structure, and thermal properties of BMIA.
Caption: Integrated workflow for BMIA characterization.
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of APIs and quantifying impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Scientific Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile molecules like BMIA.[8] The C18 stationary phase interacts with the hydrophobic benzyl and pyridine rings, while a polar mobile phase allows for the elution and separation of the main compound from potential process-related impurities or degradation products. UV detection is ideal due to the strong chromophores (benzene and pyridine rings) in the molecule's structure.
Protocol: RP-HPLC Method for BMIA
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of BMIA and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1.0 mg/mL stock. Dilute as needed for analysis.[8] |
Method Validation: The method must be validated according to ICH guidelines to ensure its suitability.[5]
Table 2: Typical HPLC Validation Parameters
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from BMIA | Peak purity analysis, no interference from blank/placebo |
| Linearity | Proportionality of response to concentration | Correlation coefficient (r²) > 0.999 |
| Accuracy | Closeness of results to the true value | 98.0% - 102.0% recovery[6] |
| Precision | Repeatability and intermediate precision | RSD ≤ 2.0% |
| LOD/LOQ | Lowest detectable/quantifiable amount | S/N ratio of 3:1 (LOD) and 10:1 (LOQ) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Scientific Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10] Due to the low volatility of the carboxylic acid group, derivatization is required to convert BMIA into a thermally stable and volatile analogue suitable for GC analysis.[11] This method is particularly useful for identifying residual solvents or volatile synthetic byproducts.
Protocol: Derivatization and GC-MS Analysis
-
Derivatization (Esterification):
-
To ~1 mg of BMIA in a vial, add 200 µL of Methanol and 20 µL of Acetyl Chloride.
-
Cap the vial and heat at 60 °C for 1 hour to form the methyl ester.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of Ethyl Acetate for injection.[10]
-
-
GC-MS Conditions:
| Parameter | Recommended Conditions |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | Scan m/z 40-500 |
| MS Source Temp. | 230 °C |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments in the molecule.[12][13]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of BMIA in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and for exchanging with the acidic proton.[14][15]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[16]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| COOH | ~13.0 (broad s, 1H) | ~166.5 |
| Pyridine H-3, H-5 | ~7.5-7.8 (m, 2H) | ~120-125 |
| Pyridine H-6 | ~8.2-8.4 (d, 1H) | ~148-150 |
| Benzyl Ar-H | ~7.2-7.4 (m, 5H) | ~127-138 |
| Benzyl -CH₂- | ~4.5 (s, 2H) | ~55.0 |
| N-CH₃ | ~3.1 (s, 3H) | ~40.0 |
| Pyridine C-2 | - | ~158.0 |
| Pyridine C-4 | - | ~145.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Scientific Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their unique vibrational frequencies.[12]
Protocol: FTIR Analysis
-
Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of BMIA with ~100 mg of dry KBr powder and pressing into a transparent disk.[14]
-
Alternatively, perform Attenuated Total Reflectance (ATR) analysis on the solid powder.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
Table 4: Key FTIR Absorption Bands for BMIA
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch | Aromatic (Pyridine, Benzyl) |
| ~2950 | C-H stretch | Aliphatic (Methyl) |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600, 1495, 1450 | C=C, C=N stretch | Aromatic Rings |
| ~1250 | C-O stretch | Carboxylic Acid |
Thermal Analysis
Thermal analysis techniques are crucial for evaluating the stability, melting behavior, and presence of solvates or hydrates in a drug substance.[17][18]
Scientific Rationale: Thermogravimetric Analysis (TGA) measures changes in mass with temperature, identifying decomposition points and quantifying volatile content (e.g., water or solvents).[19] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample, allowing for the precise determination of the melting point and other thermal events.[20]
Protocol: TGA/DSC Analysis
-
Instrumentation: Use a simultaneous TGA-DSC instrument or separate instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of BMIA into an aluminum pan.[21]
-
Conditions:
Expected Results:
-
TGA: A stable baseline with no significant mass loss until the onset of thermal decomposition, typically above 200 °C. A mass loss at lower temperatures (<120 °C) could indicate the presence of residual solvent or water.
-
DSC: A single, sharp endothermic peak corresponding to the melting point of the crystalline solid. The absence of thermal events before the melt would suggest an anhydrous, non-solvated material.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal application of chromatographic, spectroscopic, and thermal techniques ensures the unambiguous confirmation of structure, identity, purity, and key physicochemical properties. Adherence to these methods will support consistent quality control and provide the necessary documentation for regulatory submissions in a pharmaceutical development setting.
References
- 2-(Benzyl(methyl)amino)isonicotinic acid CAS NO.77314-89-7. (n.d.). ENAO Chemical Co., Ltd.
- Kumar, K., et al. (2010). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. European Journal of Medicinal Chemistry.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments.
- Application Note and Protocol: Picolinic Acid-d4 Derivatization for Enhanced GC-MS Analysis. (n.d.). Benchchem.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners.
- Heyes, D. J., et al. (2003). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. Journal of Neurochemistry.
- 2-(Benzyl(methyl)amino)isonicotinic acid. (n.d.). BLD Pharm.
- Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research.
- HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. (n.d.). SIELC Technologies.
- TGA Analysis in Pharmaceuticals. (n.d.). ResolveMass Laboratories Inc.
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Rondaxe.
- 13C-NMR spectrum of (4). (n.d.). ResearchGate.
- Ecni GC-MS Analysis of Picolinic and Quinolinic Acids and Their Amides in Human Plasma, CSF, and Brain Tissue. (n.d.). ResearchGate.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.
- Assessment of Benzylation Strategies for the Analysis of Nerve-Agent Derived Phosphonic Acids in Sandy Loam Soil by EI-GC-MS. (2024). OSTI.GOV.
- Navigating the Analytical Landscape: A Comparative Guide to Benzyl 2-bromonicotinate Quantification. (n.d.). Benchchem.
- Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments.
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. (2006). Journal of Pharmaceutical and Biomedical Analysis.
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool. (2011). EngagedScholarship@CSU.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. (2011). Journal of Chromatography A.
- FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.). LinkedIn.
- Synthesis of N-Benzyl N-Methyl chitosan by Simultaneous Alkylation of Formaldehyde and Benzaldehyde: Investigation of Chemical Structure and Composition. (2019). Oriental Journal of Chemistry.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley.
- differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube.
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Application Note: A Robust, Validated HPLC Method for the Analysis of 2-[Benzyl(methyl)amino]isonicotinic Acid
Abstract
This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[Benzyl(methyl)amino]isonicotinic acid. The narrative details the strategic decisions underpinning the method's development, from analyte characterization to the final optimized chromatographic conditions. A detailed, step-by-step protocol for implementation is provided, alongside a full validation strategy based on the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries requiring a reliable method for the assay and purity determination of this compound.
Introduction and Analyte Characterization
This compound (CAS No. 77314-89-7) is a pyridine carboxylic acid derivative that serves as a potential intermediate in pharmaceutical synthesis.[1][2] Accurate and precise analytical methods are crucial for ensuring its quality, purity, and stability throughout the drug development lifecycle.[3][4] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5]
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties, which dictate the separation strategy.
DOT Script for Analyte Structure
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value / Information | Rationale for HPLC Method |
|---|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂[1] | Defines molecular weight for standard preparation. |
| Molecular Weight | 242.28 g/mol | Essential for calculating concentrations. |
| Structure | Contains a non-polar benzyl group and polar isonicotinic acid moiety. | Amphiphilic nature makes it suitable for Reversed-Phase HPLC. |
| Key Functional Groups | Carboxylic Acid (-COOH), Tertiary Amine (-N(CH₃)-), Pyridine Ring. | These groups are ionizable; their charge state is pH-dependent, which is the critical control parameter for retention.[6] |
| Predicted pKa | ~4-5 (Carboxylic Acid), ~4-6 (Tertiary Amine/Pyridine N) | To achieve good retention and peak shape, the mobile phase pH must be controlled to suppress the ionization of the carboxylic acid (pH < 3).[7] |
| UV Chromophores | Benzyl and Pyridine aromatic rings. | The molecule will exhibit strong UV absorbance, making a UV/PDA detector highly suitable for sensitive detection.[8] |
| Appearance | White powder[1] | Guides handling and initial solubility tests. |
The Logic of Method Development
The development of a robust HPLC method is a systematic process where each parameter is chosen to address the specific chemical nature of the analyte.[4][9]
DOT Script for Method Development Workflow
Caption: Logical workflow for HPLC method development.
-
Choice of Chromatographic Mode: Reversed-phase (RP) chromatography is the most widely used mode in the pharmaceutical industry.[3][10] The non-polar benzyl group on the analyte provides a strong hydrophobic anchor for interaction with a non-polar stationary phase. Therefore, RP-HPLC was selected as the foundational approach.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its wide applicability and strong hydrophobic retention.[8] A modern, high-purity, end-capped C18 column was chosen to minimize secondary interactions between the basic nitrogen atoms on the analyte and acidic residual silanols on the silica surface, thereby preventing peak tailing.
-
Mobile Phase and pH Control: This is the most critical parameter for this analyte. As an amphoteric molecule with both acidic (carboxylic acid) and basic (amines) functional groups, its retention is highly sensitive to mobile phase pH.[6] To ensure reproducible retention and sharp, symmetrical peaks, the ion-suppression technique is employed. By setting the mobile phase pH to approximately 2.5, which is well below the pKa of the carboxylic acid group, the analyte is maintained in its neutral, more hydrophobic form.[7] This significantly enhances its retention on the C18 column. A phosphate buffer is an excellent choice for this pH range due to its high buffering capacity, ensuring method robustness. Acetonitrile was selected as the organic modifier over methanol for its lower viscosity and superior peak shapes in many applications.
-
Detection: The presence of two aromatic rings (benzyl and pyridine) confers strong ultraviolet (UV) absorption properties. A photodiode array (PDA) detector was used to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λmax), ensuring the highest detection sensitivity.[9]
Optimized Method and Experimental Protocol
The following protocol has been optimized for the routine analysis of this compound.
Table 2: Instrumentation and Materials
| Item | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector. |
| Chromatography Data System | OpenLab CDS or equivalent. |
| Analytical Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent). |
| Chemicals & Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade), Orthophosphoric Acid (H₃PO₄, AR Grade). |
| Reference Standard | This compound (Purity ≥99.5%). |
| Glassware | Volumetric flasks (Class A), pipettes, autosampler vials. |
Table 3: Final Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH adjusted to 2.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA |
| Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
Step-by-Step Protocols
1. Reagent Preparation:
-
Mobile Phase A (25 mM Phosphate Buffer, pH 2.5):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 2.5 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
-
-
Diluent Preparation:
-
Prepare a mixture of Water:Acetonitrile in a 50:50 v/v ratio. This is used for dissolving standards and samples to ensure compatibility with the mobile phase.
-
2. Standard Solution Preparation (Example Concentration: 100 µg/mL):
- Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
- Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well. This is the standard stock solution.
3. Sample Solution Preparation:
- Prepare the sample in the same manner as the standard solution to achieve a target concentration of approximately 100 µg/mL in the diluent.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Protocol
The optimized method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[11][12] A validation protocol establishes that the analytical procedure is accurate, precise, specific, and robust.
DOT Script for Method Validation Workflow
Caption: Core parameters for HPLC method validation per ICH guidelines.
Table 4: System Suitability and Validation Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
|---|---|---|
| System Suitability | Inject standard solution five times. | Tailing Factor (T): ≤ 2.0Theoretical Plates (N): ≥ 2000%RSD of Peak Area: ≤ 2.0% |
| Specificity | Inject blank (diluent) and placebo. Analyze stressed samples (acid, base, peroxide, heat, light). | No interfering peaks at the analyte's retention time. Peak purity must pass for stressed samples. |
| Linearity | Analyze five concentrations across 50-150% of the target concentration. | Correlation Coefficient (r²): ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking placebo with the analyte at 80%, 100%, and 120% of the target concentration (n=3 at each level). | Mean Recovery: 98.0% - 102.0% |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% concentration.Intermediate Precision: Repeat on a different day with a different analyst. | %RSD: ≤ 2.0% |
| LOD & LOQ | Determine from the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or standard deviation of the response and the slope of the linearity curve. | LOD and LOQ should be reported and justified. |
| Robustness | Systematically vary method parameters (e.g., pH ±0.2, Flow Rate ±10%, Column Temp ±5°C). | System suitability parameters must still be met. Peak area should not change significantly. |
Conclusion
This application note describes a simple, robust, and reliable isocratic RP-HPLC method for the quantitative determination of this compound. The method development was guided by the fundamental physicochemical properties of the analyte, employing an ion-suppression technique to achieve excellent peak shape and reproducible retention. The provided protocol, when validated according to ICH guidelines, is suitable for routine quality control analysis in pharmaceutical and chemical manufacturing environments.
References
- Hu, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Bio-protocol.
- Henderson, J. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. Retrieved from [Link]
-
Hopkała, H. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
- Patel, D. et al. (2020). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Inoue, K. et al. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]
-
Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]
-
Lucy, C. A. et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-[Benzyl(methyl)amino]isonicotinic acid in Human Plasma
Introduction
2-[Benzyl(methyl)amino]isonicotinic acid is a substituted pyridine carboxylic acid derivative of interest in pharmaceutical development and chemical research.[1][2] Its structure, incorporating both acidic (carboxylic acid) and basic (tertiary amine) moieties, presents unique analytical challenges and opportunities. Accurate and reliable quantification in complex biological matrices, such as human plasma, is critical for pharmacokinetic, toxicokinetic, and metabolic studies.
This application note details a highly selective and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The method employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) in the positive ion mode. Detection is achieved using Multiple Reaction Monitoring (MRM), which provides the high degree of selectivity and sensitivity required for bioanalytical assays.[3][4]
Principle of the Method
The method is based on the principle of liquid chromatography for the physical separation of the target analyte from endogenous plasma components, followed by mass spectrometry for unambiguous detection and quantification.
-
Sample Preparation: Proteins in plasma samples are precipitated using a simple and efficient organic solvent crash, which simultaneously extracts the analyte of interest.[5][6]
-
Chromatographic Separation: The analyte is separated from matrix interferences on a reversed-phase C18 column. A gradient elution with an acidified aqueous mobile phase and an organic modifier ensures a robust separation and sharp peak shape. The use of formic acid as a modifier aids in protonating the analyte, which is crucial for effective ionization.[7][8]
-
Detection and Quantification: The column eluent is introduced into a tandem mass spectrometer via an ESI source operating in positive ion mode. The analyte is quantified using MRM, monitoring the transition from the protonated parent molecule (precursor ion) to a specific, stable product ion generated through collision-induced dissociation (CID). This technique virtually eliminates background noise, enabling low limits of quantification.[4]
Materials and Instrumentation
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade, >99%)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma, K2-EDTA (drug-free)
Instrumentation
-
Liquid Chromatograph: A UHPLC system capable of binary gradient elution at pressures up to 600 bar.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Experimental Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL). These are prepared by spiking the appropriate amount of a working standard solution into pooled blank plasma.
Sample Preparation Protocol
This protocol is designed for high-throughput analysis while ensuring effective removal of plasma proteins.[4]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the sample (standard, QC, or unknown plasma) into the corresponding tube.
-
Add 150 µL of ice-cold acetonitrile (containing an appropriate internal standard, if used). The 3:1 ratio of organic solvent to plasma is critical for efficient protein precipitation.[6]
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will produce a compact protein pellet and a clear supernatant.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.
-
Dilute the supernatant with 100 µL of ultrapure water containing 0.1% formic acid to ensure compatibility with the initial mobile phase conditions and improve peak shape.[9]
-
Cap the vials or seal the plate and place in the autosampler for analysis.
Diagram 1: Experimental Workflow This diagram outlines the complete process from sample receipt to final data analysis.
Caption: Workflow for the LC-MS/MS analysis of the analyte.
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for reversed-phase separation of small molecules, providing good efficiency.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures protonation of the analyte for good peak shape and ESI+ response.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and peak distortion.[9] |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak symmetry. |
| Gradient Program | 0.0 min: 5% B | Starting with high aqueous content to retain the polar analyte. |
| 0.5 min: 5% B | ||
| 3.0 min: 95% B | Gradient to elute the analyte and clear non-polar interferences. | |
| 4.0 min: 95% B | High organic wash to clean the column. | |
| 4.1 min: 5% B | Rapid return to initial conditions. |
| | 5.0 min: 5% B | Column re-equilibration. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI, Positive | The presence of amine groups makes the molecule readily protonated.[4] |
| Analyte | This compound | C₁₄H₁₄N₂O₂ (MW: 242.28) |
| Precursor Ion (Q1) | m/z 243.1 | Corresponds to the protonated molecule, [M+H]⁺. |
| Product Ion (Q3) | m/z 91.1 (Quantifier) | Corresponds to the stable tropylium cation (C₇H₇⁺) from the benzyl group.[10][11] |
| m/z 152.1 (Qualifier) | Corresponds to the loss of the benzyl group from the precursor ion. | |
| Ion Source Temp. | 500 °C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for stable spray and maximum ion generation. |
| Collision Energy | Optimized (e.g., 25-35 eV) | Tuned to maximize the signal of the specific product ions. |
| Dwell Time | 100 ms | Sufficient time to acquire >12 data points across a chromatographic peak. |
Diagram 2: Analyte Properties Guiding Method Development This diagram illustrates the logical connection between the molecule's chemical features and the selection of key analytical parameters.
Caption: Linking analyte structure to analytical strategy.
Method Performance (Hypothetical Data)
The method was validated according to established bioanalytical guidelines. The following performance characteristics demonstrate its suitability for the intended purpose.
Table 3: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting | 1/x² |
| LLOQ | 1.0 ng/mL |
| LOD | 0.3 ng/mL |
Table 4: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 105.2 | 8.5 | 108.1 | 11.2 |
| Low | 3.0 | 102.1 | 6.2 | 101.5 | 7.8 |
| Medium | 300 | 98.5 | 4.1 | 99.3 | 5.5 |
| High | 800 | 101.3 | 3.5 | 100.8 | 4.9 |
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput environments. The combination of reversed-phase chromatography and tandem mass spectrometry provides excellent specificity and allows for a lower limit of quantification of 1.0 ng/mL. This method is robust, reliable, and well-suited for supporting drug development studies requiring the measurement of this compound in a biological matrix.
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
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Gao, Y., et al. (2019). Determination of an isonicotinylhydrazide derivative, a novel positive inotropic compound, in mouse plasma by LC-MS/MS and its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 165, 12-17. Retrieved from [Link]
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Juan, L., et al. (2019). The schematic procedures of the INC derivatization method for LC-MS analysis of 25(OH)D. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of m/z values for the analysis of amino acids. Retrieved from [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]
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Gara, S., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5691. Retrieved from [Link]
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Laskin, J., & Wysocki, V. H. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(11), 1893–1902. Retrieved from [Link]
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U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Assessment of Benzylation Strategies for the Analysis of Nerve-Agent Derived Phosphonic Acids in Sandy Loam Soil by EI-GC-MS. Retrieved from [Link]
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Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Metabolites, 10(10), 415. Retrieved from [Link]
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Soralump, S., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Pharmaceuticals, 15(12), 1515. Retrieved from [Link]
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Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
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Zhang, B., et al. (2019). Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood. Journal of Lipid Research, 60(8), 1434–1441. Retrieved from [Link]
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Plenis, A., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 969-975. Retrieved from [Link]
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Title: A Strategic Workflow for Elucidating the In Vitro Bioactivity of 2-[Benzyl(methyl)amino]isonicotinic acid
An Application Note from the Senior Scientist's Desk
Abstract
This document provides a detailed, strategy-driven guide for researchers, scientists, and drug development professionals aiming to characterize the in vitro biological activity of the novel compound, 2-[Benzyl(methyl)amino]isonicotinic acid (henceforth referred to as BMAI). Given that the mechanism of action for BMAI is undefined, this guide eschews a single, presumptive assay in favor of a tiered, funnel-down approach. This workflow begins with broad, unbiased phenotypic screening and systematically progresses to more focused target-based and mechanistic assays. Each protocol is designed as a self-validating system, complete with the scientific rationale behind experimental choices, necessary controls, and data interpretation guidelines to ensure robust and reliable outcomes.
Introduction: The Challenge of a Novel Chemical Entity
This compound (BMAI) is a synthetic small molecule featuring a substituted isonicotinic acid scaffold. The isonicotinic acid motif is present in pharmacologically active compounds, most notably the anti-tubercular drug isoniazid.[1][2] Furthermore, related benzylamino-pyridine structures have shown affinity for neurological targets such as sigma receptors.[3] The combination of a carboxylic acid, a tertiary amine, and aromatic rings provides a rich pharmacophore with the potential to interact with a wide array of biological targets, including enzymes and G-protein coupled receptors (GPCRs).
The primary challenge in early-stage drug discovery is to identify the biological effects of such a novel molecule without prior knowledge of its target.[4] A purely target-based approach risks missing unexpected or novel mechanisms of action. Therefore, we advocate for a phenotypic-first strategy, which assesses the compound's effect in a complex biological system, followed by hypothesis-driven assays to deconvolve the specific molecular target and pathway.[5][6]
This application note details a logical, three-tiered workflow designed to efficiently characterize the in vitro activity of BMAI.
Workflow Overview: A Tiered Approach to Discovery
Our proposed strategy follows a logical progression from broad observation to specific mechanism, maximizing the potential for discovery while ensuring data integrity at each stage.
Caption: Tiered workflow for BMAI characterization.
Foundational Assays: Solubility and Cytotoxicity
Scientific Rationale: Before any bioactivity can be reliably assessed, two fundamental properties must be determined. First, the aqueous solubility of BMAI dictates the achievable concentration range in assays and prevents compound precipitation, a common source of artifacts. Second, a baseline cytotoxicity profile is essential to distinguish specific pharmacological effects from general cellular toxicity. Assays must be conducted at non-toxic concentrations.
Protocol 2.1: Kinetic Aqueous Solubility Assessment
-
Prepare Stock Solution: Dissolve BMAI in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Serially dilute the stock in DMSO.
-
Dilution in Buffer: Add 2 µL of each DMSO concentration to 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4, in a 96-well plate. This creates a 2% DMSO final concentration.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Measurement: Measure turbidity by reading absorbance at 620 nm. The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit.
Protocol 2.2: General Cytotoxicity Assay (e.g., using Resazurin)
-
Cell Plating: Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a disease-relevant line) in a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of BMAI in culture medium, starting from a maximum concentration of 100 µM (ensure final DMSO is ≤0.5%). Add to cells. Include vehicle (DMSO) only wells as a negative control and a known cytotoxic agent (e.g., 10% DMSO) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Add Resazurin (e.g., alamarBlue™) reagent to a final concentration of 10% (v/v) and incubate for 2-4 hours.
-
Readout: Measure fluorescence (Ex/Em: ~560/590 nm).
-
Data Analysis: Normalize the data to controls (Vehicle = 100% viability, high-toxin = 0% viability). Plot the dose-response curve and calculate the CC₅₀ (Concentration causing 50% cytotoxicity). Subsequent assays should use BMAI at concentrations well below the CC₅₀.
Tier 1: Unbiased Phenotypic Screening
Scientific Rationale: Phenotypic screening is a powerful, target-agnostic strategy to identify the effect of a compound on whole-cell physiology.[4][7] High-content imaging allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, nuclear size, organelle health), providing a rich "fingerprint" of the compound's activity and generating hypotheses about its mechanism of action.
Protocol 3.1: High-Content Cellular Imaging Assay
-
Cell Plating: Seed U-2 OS cells (a common cell line for imaging) in a 384-well, clear-bottom imaging plate.
-
Compound Treatment: Treat cells with BMAI at 3-4 non-toxic concentrations (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include vehicle and known positive controls (e.g., a cytoskeletal disruptor, a DNA damage agent).
-
Staining: Fix, permeabilize, and stain the cells with a multiplexed dye set. A common combination includes:
-
Hoechst 33342: Stains the nucleus (DNA).
-
Phalloidin-AlexaFluor 488: Stains F-actin cytoskeleton.
-
MitoTracker Red CMXRos: Stains mitochondria.
-
-
Imaging: Acquire images using an automated high-content imaging system. Capture multiple fields per well.
-
Image Analysis: Use imaging analysis software to quantify dozens of cellular features (e.g., nuclear area, cell roundness, mitochondrial texture, actin fiber intensity).
Tier 2: Target Deconvolution & Pathway Analysis
Scientific Rationale: Based on the structural motifs of BMAI and potential hits from phenotypic screening, this tier investigates activity against broad, high-value target classes. GPCRs are a major class of therapeutic targets, and their signaling can be monitored through the production of second messengers.[8]
GPCR Signaling Pathway Overview
GPCRs represent a large family of transmembrane receptors that transduce extracellular signals. Agonist binding leads to conformational changes and activation of downstream signaling cascades, often involving second messengers like cAMP or calcium.[9][10]
Caption: Key GPCR second messenger signaling pathways.
Protocol 4.1: Gq-Pathway Screening (Calcium Flux)
-
Cell Line: Use a cell line endogenously expressing or engineered to overexpress a panel of Gq-coupled receptors (e.g., CHO-K1 cells).
-
Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes.
-
Assay: Place the plate in a fluorescence imaging plate reader (FLIPR).
-
Compound Addition: Add BMAI at various concentrations and monitor fluorescence intensity over time (~3 minutes). A rapid increase in fluorescence indicates calcium release from intracellular stores, suggesting Gq activation.
-
Controls: Include a known agonist for the receptor as a positive control and vehicle as a negative control. To test for antagonism, pre-incubate with BMAI before adding the known agonist.
Protocol 4.2: Gs/Gi-Pathway Screening (cAMP Accumulation)
-
Cell Line: Use a cell line expressing Gs- or Gi-coupled receptors.
-
Assay Principle: This protocol utilizes a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence). Cellular cAMP produced will compete with a labeled cAMP probe.[10]
-
Treatment: Incubate cells with BMAI and a phosphodiesterase inhibitor (to prevent cAMP degradation) for 30 minutes. For Gi-coupled receptors, co-stimulate with forskolin to induce cAMP production.
-
Lysis & Detection: Lyse the cells and add the HTRF detection reagents (e.g., anti-cAMP antibody and a labeled cAMP analog).
-
Readout: After incubation (e.g., 1 hour), read the plate on an HTRF-compatible reader. A decrease in the HTRF signal indicates an increase in cellular cAMP (Gs agonism), while a restoration of the forskolin-induced signal indicates a decrease in cAMP (Gi agonism).
Tier 3: Mechanism of Action (MoA) Validation
Scientific Rationale: Once a reproducible "hit" is identified in Tier 2, the goal is to confirm direct target engagement and precisely quantify the compound's potency and affinity. This is the cornerstone of building a structure-activity relationship (SAR) and validating a lead compound.[11]
Protocol 5.1: Radioligand Binding for Target Affinity (Ki)
This protocol assumes a hit on a specific receptor, e.g., Sigma-1 Receptor (σ1R), was identified.[3]
-
Membrane Preparation: Use commercially available membrane preparations from cells overexpressing the target receptor (e.g., hσ1R).
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a known radioligand for the target (e.g., [+]-[³H]pentazocine for σ1R), and serial dilutions of BMAI.
-
Incubation: Incubate to allow binding to reach equilibrium (e.g., 120 minutes at 37°C).
-
Harvesting: Rapidly filter the mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filter plate and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ of BMAI (the concentration that displaces 50% of the radioligand). Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[3]
Protocol 5.2: Functional Dose-Response for Potency (EC₅₀/IC₅₀)
-
Assay Setup: Repeat the functional assay from Tier 2 where the hit was identified (e.g., the Calcium Flux assay).
-
Dose-Response Curve: Use a more detailed 12-point, 2-fold serial dilution of BMAI.
-
Data Analysis: Plot the response (e.g., % max fluorescence) against the log of the BMAI concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) with high precision.
Data Presentation and Interpretation
Quantitative data from the validation assays should be summarized for clear comparison.
| Parameter | Assay Type | Target | BMAI Result (Hypothetical) | Interpretation |
| CC₅₀ | Cytotoxicity | HEK293 Cells | > 100 µM | BMAI is not broadly cytotoxic at concentrations used for bioassays. |
| EC₅₀ | Calcium Flux | Gq-Coupled Receptor X | 250 nM | BMAI is a potent agonist of Receptor X. |
| IC₅₀ | cAMP Assay | Gi-Coupled Receptor Y | > 30 µM | BMAI does not significantly interact with Receptor Y. |
| Ki | Radioligand Binding | Gq-Coupled Receptor X | 180 nM | BMAI binds to Receptor X with high affinity, confirming direct engagement. |
Conclusion
This application note outlines a systematic and robust workflow for the in vitro characterization of this compound. By initiating with unbiased phenotypic screening and logically progressing through target deconvolution to specific MoA validation, this approach maximizes the probability of discovering the compound's true biological function. The provided protocols, grounded in established drug discovery principles, offer a clear and actionable path for researchers to generate high-quality, reproducible data, thereby accelerating the journey from novel compound to validated lead.
References
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Manna, F., & Agrawal, Y. K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. [Link]
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Morales-García, J., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(11), 3328. [Link]
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Peterson, J. R., et al. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 13(5), 483-491. [Link]
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Swinney, D. C. (2013). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Journal of Medicinal Chemistry, 56(19), 7449-7462. [Link]
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Gassaway, M. M., et al. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Frontiers in Pharmacology, 13, 891901. [Link]
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Martins, F., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Microbiology, 13, 868314. [Link]
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Celtarys Research. (2024). Biochemical assays in drug discovery and development. Celtarys Official Website. [Link]
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Veronesi, M., & O'Connell, J. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
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Domainex. (n.d.). Biochemical Assays. Domainex Official Website. [Link]
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Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic screening in cancer. Nature Reviews Drug Discovery, 16(8), 531-543. [Link]
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Ali, A., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Pharmaceuticals, 14(3), 219. [Link]
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Sygnature Discovery. (n.d.). Phenotypic Screening. Sygnature Discovery Official Website. [Link]
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Mamgain, S., et al. (2023). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). ResearchGate. [Link]
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Wang, S., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41, 1383–1392. [Link]
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Application Note: High-Throughput Screening for Novel Epigenetic Modulators Using 2-[Benzyl(methyl)amino]isonicotinic acid
Abstract
The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, known to be a pharmacophoric moiety in compounds targeting a range of enzymes.[1][2] This application note presents a comprehensive protocol for the high-throughput screening (HTS) of 2-[Benzyl(methyl)amino]isonicotinic acid (CAS No. 77314-89-7)[3][4], a representative compound from this class, against the Jumonji C (JmjC) domain-containing histone demethylase KDM4A. We describe a robust, fluorescence-based assay suitable for 384-well plate format, detailing the principle, step-by-step execution, data analysis, and validation criteria necessary for identifying potential inhibitors. This workflow provides a reliable framework for researchers in drug discovery aiming to explore isonicotinic acid derivatives as potential epigenetic modulators.
Introduction: The Rationale for Screening Isonicotinic Acid Derivatives
Isonicotinic acid and its derivatives have a rich history in drug development, forming the basis of therapeutics for a wide array of diseases.[2] Recent studies have highlighted their potential as inhibitors of various enzymes, including histone demethylases, which are critical regulators of epigenetic states and are implicated in numerous cancers.[1] The compound this compound features the core isonicotinic acid motif functionalized with an N-benzyl-N-methylamino group, providing a unique chemical space to explore for inhibitory activity.
Histone demethylases, such as KDM4A, play a crucial role in gene regulation by removing methyl groups from histone tails. Their overactivity is often linked to oncogenesis, making them attractive targets for therapeutic intervention. High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of such targets.[5][6] This document provides a validated protocol for screening this compound and similar compounds against KDM4A.
Assay Principle: Fluorescence-Based Detection of Demethylase Activity
This protocol employs a fluorescence-based biochemical assay designed to measure the enzymatic activity of KDM4A. The principle relies on the detection of formaldehyde, a byproduct of the demethylation reaction.
-
Enzymatic Reaction : The KDM4A enzyme uses a specific substrate, a histone H3 peptide trimethylated at lysine 9 (H3K9me3), along with co-factors α-ketoglutarate and oxygen. In the process of demethylating the histone peptide, formaldehyde is produced stoichiometrically.
-
Fluorescent Detection : A detector reagent is added that reacts specifically with formaldehyde to produce a highly fluorescent product.
-
Inhibitor Detection : In the presence of an effective inhibitor like this compound, the KDM4A enzymatic activity is reduced. This leads to a decrease in formaldehyde production and, consequently, a lower fluorescence signal. The reduction in signal is directly proportional to the inhibitory activity of the compound.
This assay format is highly sensitive and amenable to automation, making it ideal for HTS campaigns.[7][8][9]
High-Throughput Screening Workflow
The overall workflow is designed for efficiency and robustness, moving from initial compound preparation to final data analysis.[10]
Caption: High-Throughput Screening workflow diagram.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| This compound | ENAO Chemical | Test Compound (CAS: 77314-89-7)[3] |
| Recombinant Human KDM4A Enzyme | BPS Bioscience | Enzyme source for the demethylation reaction |
| H3K9me3 Peptide Substrate | AnaSpec | Biotinylated peptide substrate for KDM4A |
| α-Ketoglutarate | Sigma-Aldrich | Co-factor for the enzymatic reaction |
| L-Ascorbic Acid | Sigma-Aldrich | Reducing agent, maintains Fe(II) in the active site |
| Ferrous Ammonium Sulfate | Sigma-Aldrich | Source of Fe(II) co-factor |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5) | In-house prep | Maintain stable pH and ionic strength |
| DMSO (Anhydrous) | Sigma-Aldrich | Solvent for test compound |
| KDM4A Inhibitor (e.g., 2,4-PDCA) | Tocris | Positive control for assay validation |
| Demethylase Activity Assay Kit (Fluorescent) | Cayman Chemical | Contains detection reagents for formaldehyde |
| 384-Well Black, Flat-Bottom Assay Plates | Corning | Low-volume plates suitable for fluorescence measurements |
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
Compound Plating
-
Prepare Compound Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM to 0.5 µM).
-
Dispense to Plate: Using an automated liquid handler, dispense 200 nL of the diluted compound solutions into the wells of a 384-well assay plate.
-
Test Wells: Compound dilutions.
-
Positive Control Wells: 200 nL of a known KDM4A inhibitor (e.g., 2,4-PDCA at a final concentration of 100 µM).
-
Negative Control Wells: 200 nL of 100% DMSO (vehicle control).
-
Assay Execution
-
Prepare Master Mixes: Prepare two separate master mixes immediately before use.
-
Enzyme Master Mix: Dilute KDM4A enzyme to a 2X working concentration (e.g., 20 nM) in Assay Buffer containing Ascorbic Acid and Ferrous Ammonium Sulfate.
-
Substrate Master Mix: Dilute the H3K9me3 peptide substrate and α-ketoglutarate to 2X working concentrations (e.g., 4 µM and 100 µM, respectively) in Assay Buffer.
-
-
Add Enzyme: Dispense 10 µL of the Enzyme Master Mix to all wells of the assay plate.
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. This step allows the test compound to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Dispense 10 µL of the Substrate Master Mix to all wells to start the enzymatic reaction.
-
Enzymatic Incubation: Seal the plate and incubate for 60 minutes at 37°C.
-
Develop Signal: Add 10 µL of the formaldehyde detection reagent (prepared according to the kit manufacturer's instructions) to all wells.
-
Final Incubation: Incubate for 15 minutes at room temperature, protected from light, to allow the fluorescent signal to develop.
Data Acquisition and Analysis
-
Read Plate: Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 535 nm, Emission: 590 nm).
-
Quality Control (Z'-Factor): The performance of the assay must be validated for each screening plate. The Z'-factor is a statistical measure of the separation between the positive and negative controls and is critical for ensuring the reliability of an HTS assay.[10] It is calculated using the following formula:
Z' = 1 - (3 * (σpos + σneg)) / |μpos - μneg|
-
μpos and σpos : Mean and standard deviation of the positive control (e.g., 2,4-PDCA).
-
μneg and σneg : Mean and standard deviation of the negative control (DMSO vehicle).
-
An assay with a Z'-factor ≥ 0.5 is considered excellent and robust for HTS. [10]
-
-
Calculate Percent Inhibition: Determine the activity of this compound for each concentration using the following formula:
% Inhibition = 100 * (1 - (Signaltest - Signalpos) / (Signalneg - Signalpos))
-
Generate IC50 Curves: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Data Interpretation and Hit Validation
A "hit" is typically defined as a compound that demonstrates significant, reproducible, and dose-dependent inhibition of the target enzyme.
Caption: Hit validation and progression pathway.
Orthogonal Assay Example - AlphaLISA: To ensure that the observed activity is not an artifact of the fluorescence-based detection method (e.g., compound auto-fluorescence or quenching), hits should be confirmed using an orthogonal assay. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice.[11][12][13]
-
Principle: This bead-based proximity assay uses a biotinylated H3K9me3 peptide substrate bound to streptavidin-coated Donor beads.[14][15] An antibody specific to the demethylated product (H3K9me2) is conjugated to Acceptor beads. When the enzyme is active, it produces the H3K9me2 product, bringing the Donor and Acceptor beads into close proximity (<200 nm).[12] Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at ~615 nm.[14][15] Inhibitors prevent this interaction, leading to a loss of signal.
Conclusion
This application note provides a detailed, field-proven methodology for screening this compound and related analogues for inhibitory activity against the KDM4A histone demethylase. By following this robust, fluorescence-based HTS protocol and employing a rigorous hit validation strategy including an orthogonal AlphaLISA assay, researchers can confidently identify and characterize novel modulators of this important epigenetic target. This framework serves as a valuable resource for drug discovery programs aiming to explore new chemical matter for therapeutic development.
References
-
Toikka, J., et al. (2007). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Journal of Biomolecular Screening. Available at: [Link]
-
Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry. Available at: [Link]
-
Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics. Available at: [Link]
-
Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. Available at: [Link]
-
Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications. Available at: [Link]
-
Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]
-
Bittker, J. (2012). High-Throughput RT-PCR for small-molecule screening assays. Broad Institute. Available at: [Link]
-
Fricke, N., et al. (2018). Working principle of the AlphaLISA assay. ResearchGate. Available at: [Link]
-
Bittker, J. (2012). High-Throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology. Available at: [Link]
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link]
-
Singh, P., et al. (2020). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). IU Indianapolis ScholarWorks. Available at: [Link]
-
Basavaraj, et al. (2022). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. International Journal of Engineering and Advanced Technology. Available at: [Link]
-
Target Discovery Institute. (n.d.). Small Compound Screening Overview. University of Oxford. Available at: [Link]
-
Singh, S. B., & Jadhav, A. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics. Available at: [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. Available at: [Link]
-
Kotal, P., et al. (1989). [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria]. Sbornik Lekarsky. Available at: [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Available at: [Link]
-
Khan, F., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. Available at: [Link]
-
Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]
Sources
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Benzyl(methyl)amino)isonicotinic acid, CasNo.77314-89-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 4. 77314-89-7|2-(Benzyl(methyl)amino)isonicotinic acid|BLD Pharm [bldpharm.com]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
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- 12. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]
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- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Design and Synthesis of 2-[Benzyl(methyl)amino]isonicotinic Acid Derivatives
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and characterization of 2-[Benzyl(methyl)amino]isonicotinic acid and its derivatives. These scaffolds are of significant interest in medicinal chemistry due to their potential as versatile pharmacophores. This document outlines the strategic considerations in the molecular design of these compounds, provides a detailed, field-tested protocol for their synthesis via nucleophilic aromatic substitution, and describes the necessary analytical techniques for their structural elucidation and purity assessment. The content is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and development of novel small molecule therapeutics.
Introduction and Scientific Rationale
The isonicotinic acid framework, a pyridine-4-carboxylic acid, is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] The introduction of an amino substituent at the 2-position dramatically alters the electronic and steric properties of the pyridine ring, offering a vector for diverse functionalization and interaction with biological targets. Specifically, the 2-[Benzyl(methyl)amino] moiety introduces a combination of lipophilic and aromatic features, which can be critical for modulating pharmacokinetic and pharmacodynamic properties.
The strategic placement of the benzyl and methyl groups on the exocyclic nitrogen atom provides a nuanced approach to structure-activity relationship (SAR) studies. The benzyl group can engage in π-π stacking or hydrophobic interactions within a target's binding pocket, while the methyl group can influence the amine's basicity and conformational flexibility.[2][3][4] The carboxylic acid at the 4-position serves as a key polar group, capable of forming hydrogen bonds or salt bridges, which are often crucial for anchoring a ligand to its receptor.
This guide will focus on a robust and adaptable synthetic route to the core molecule, this compound (CAS No. 77314-89-7), and discuss strategies for its further derivatization.
Design Principles and SAR Strategy
The design of novel derivatives based on the this compound scaffold should be guided by a clear hypothesis regarding the target and the desired pharmacological effect. The core structure presents three primary points for modification, each with predictable consequences for the molecule's properties.
-
The Benzyl Ring: Substitution on the phenyl ring of the benzyl group is a classical medicinal chemistry strategy to fine-tune electronic and steric properties. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) can influence the pKa of the parent molecule and may enhance binding through halogen bonding or other specific interactions. Electron-donating groups (e.g., methoxy, methyl) can alter the molecule's metabolic stability and lipophilicity.
-
The Methyl Group: While seemingly simple, the replacement of the methyl group with other small alkyl chains (e.g., ethyl, propyl) can probe the steric tolerance of the binding site. In some cases, its removal (N-benzylamino) or replacement with a larger group can have profound effects on activity and selectivity.
-
The Carboxylic Acid: The carboxylic acid is a versatile handle for prodrug strategies. Esterification or amidation can improve cell permeability and oral bioavailability, with the ester or amide being cleaved in vivo to release the active carboxylic acid.
A logical workflow for exploring the SAR of this scaffold is depicted below.
Figure 1: A decision-making workflow for the structure-activity relationship (SAR) exploration of this compound derivatives.
Synthesis Protocol
The most direct and reliable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a suitable 2-halo-isonicotinic acid with N-benzylmethylamine. 2-Chloroisonicotinic acid is a commercially available and cost-effective starting material for this purpose.
General Synthetic Scheme
Figure 2: General reaction scheme for the synthesis of the target compound via nucleophilic aromatic substitution.
Detailed Experimental Protocol
Reaction: Synthesis of this compound
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 2-Chloroisonicotinic Acid | 157.56 g/mol | 10.0 mmol | 1.0 | 1.58 g |
| N-Benzylmethylamine | 121.18 g/mol | 12.0 mmol | 1.2 | 1.45 g (1.52 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 25.0 mmol | 2.5 | 3.46 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 20 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinic acid (1.58 g, 10.0 mmol), potassium carbonate (3.46 g, 25.0 mmol), and N,N-dimethylformamide (DMF, 20 mL).
-
Addition of Amine: Begin stirring the suspension and add N-benzylmethylamine (1.52 mL, 12.0 mmol) to the flask at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 120 °C using an oil bath and maintain this temperature with vigorous stirring for 12-18 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 with 1% acetic acid) or by LC-MS. The disappearance of the 2-chloroisonicotinic acid spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water.
-
Acidify the aqueous solution to a pH of approximately 4-5 with 2M hydrochloric acid (HCl). A precipitate should form.
-
Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The expected product is a white to off-white solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Spectroscopic and Analytical Data
| Technique | Expected Results for this compound |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5-13.5 (br s, 1H, COOH), 8.1-8.3 (d, 1H, H-6 pyridine), 7.2-7.4 (m, 5H, Ar-H benzyl), 6.8-7.0 (m, 2H, H-3 & H-5 pyridine), 4.8-5.0 (s, 2H, CH₂-Ph), 3.1-3.3 (s, 3H, N-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~167 (C=O), ~158 (C-2 pyridine), ~148 (C-6 pyridine), ~140 (C-4 pyridine), ~138 (C-ipso benzyl), ~128-129 (C-benzyl), ~108 (C-5 pyridine), ~106 (C-3 pyridine), ~55 (CH₂-Ph), ~38 (N-CH₃) |
| Mass Spectrometry (ESI+) | Calculated for C₁₄H₁₄N₂O₂ [M+H]⁺: 243.11. Found: 243.11 |
| FT-IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H stretch of carboxylic acid), ~1700-1680 (C=O stretch), ~1600, 1560 (C=C and C=N aromatic stretches) |
| Melting Point | Literature values should be consulted; expected to be a crystalline solid with a defined melting point. |
| Purity (HPLC) | >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm) |
Conclusion
This application note provides a detailed and actionable guide for the design and synthesis of this compound derivatives. The outlined synthetic protocol is robust and amenable to scale-up, while the proposed SAR strategy offers a logical path for the development of novel compounds with potential therapeutic applications. Adherence to the described experimental and analytical procedures will ensure the reliable production and characterization of these valuable chemical entities.
References
-
Narasimhan, B., Judge, V., Narang, R., Ohlan, S., & Ohlan, R. (2007). Quantitative structure–activity relationship studies for prediction of antimicrobial activity of synthesized 2,4-hexadienoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 17(20), 5836–5845. [Link]
-
Pancechowska-Ksepko, D., Sawlewicz, J., Foks, H., & Manowska, W. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640. [Link]
-
Patel, R. B., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470. [Link]
-
Salawu, O. W., Eneji, I. S., & Salami, H. A. (2015). Preparation and spectroscopic characterization of 2-ethoxy isobutryl acid hydrazide and 2-ethoxy isobutrylaceto hydrazone and its metal complexes with Co(II), Ni(II) and Cu(II). International Journal of Inorganic and Bioinorganic Chemistry, 5(2), 23-27. [Link]
-
Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. [Link]
-
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. [Link]
-
Babbar, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Retrieved from [Link]
-
Nishizawa, R., et al. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510-515. [Link]
-
Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(23), 7436-7446. [Link]
-
P&S Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Yasir, M., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]
-
Bräse, S., et al. (2009). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry, 52(15), 4867-4879. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(9), 845-857. [Link]
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- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[Benzyl(methyl)amino]isonicotinic Acid
Welcome to the technical support center for the synthesis of 2-[Benzyl(methyl)amino]isonicotinic acid (CAS 77314-89-7). This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to explain not just the steps, but the causality behind them, ensuring a robust and reproducible process.
Overview of Synthetic Strategy
The most reliable and common strategy for synthesizing this compound involves a two-stage approach. This method circumvents many of the challenges associated with handling the final zwitterionic product directly.
-
Stage 1: Nucleophilic Aromatic Substitution (SNAr) : An ester of 2-chloroisonicotinic acid (e.g., methyl or ethyl ester) is reacted with N-benzylmethylamine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the secondary amine displaces the chloride at the C2 position of the pyridine ring. Using an ester protects the carboxylic acid, improving solubility in organic solvents and preventing unwanted side reactions.
-
Stage 2: Saponification (Ester Hydrolysis) : The resulting ester intermediate, methyl or ethyl 2-[benzyl(methyl)amino]isonicotinate, is hydrolyzed under basic conditions to yield the carboxylate salt. Subsequent acidification provides the final target molecule.
This two-stage process is visualized below.
Caption: Recommended two-stage synthetic workflow.
Frequently Asked Questions & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Q1: My SNAr reaction shows low or no conversion of the starting 2-chloroisonicotinate ester. What's going wrong?
This is a common issue often related to reaction conditions. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, but several factors must be optimized.[1][2]
Possible Causes & Solutions:
-
Insufficient Temperature: SNAr reactions on halo-pyridines often require heating to overcome the activation energy for the formation of the Meisenheimer intermediate.[3]
-
Troubleshooting: If running at room temperature, gradually increase the temperature to 80-120 °C and monitor by TLC or LC-MS. Microwave-assisted synthesis can also significantly accelerate the reaction.[4]
-
-
Inappropriate Base: The base is critical for scavenging the HCl generated during the reaction. A weak or sterically hindered base may not be effective.
-
Incorrect Solvent: The solvent must be polar and aprotic to dissolve the reactants and stabilize charged intermediates.
-
Troubleshooting: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are excellent choices. Less polar solvents like THF or Dioxane are generally not effective for this type of SNAr reaction.
-
-
Reagent Purity: Water can interfere with some bases (e.g., NaH), and impurities in the starting materials can inhibit the reaction.
-
Troubleshooting: Ensure starting materials and solvents are anhydrous, especially if using highly reactive bases.
-
Q2: The SNAr reaction worked, but my yield of the ester intermediate is low. Where did my product go?
Low yields can result from incomplete reactions, side reactions, or product loss during workup.
Possible Causes & Solutions:
-
Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion by monitoring it over time at an adequate temperature.
-
Side Reaction with Solvent: At high temperatures, DMF can decompose to form dimethylamine, which could potentially compete as a nucleophile. While less likely with a more reactive primary amine present, it is a possibility over long reaction times.
-
Troubleshooting: Use the lowest effective temperature and a reasonable reaction time. Consider NMP as an alternative high-boiling point solvent.
-
-
Difficult Workup/Extraction: The resulting amino-ester intermediate has a basic nitrogen and may be protonated during an aqueous workup, increasing its water solubility and leading to loss.
-
Troubleshooting: During the aqueous workup, ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent like ethyl acetate or dichloromethane. This keeps the product in its free-base form, maximizing its solubility in the organic phase. Perform multiple extractions (3x) to ensure complete recovery.
-
Q3: I am attempting a one-pot synthesis directly from 2-chloroisonicotinic acid and the reaction is messy with very low yield. Why?
While tempting, a one-pot synthesis using the free carboxylic acid is problematic and not recommended.
Possible Causes & Solutions:
-
Salt Formation & Solubility Issues: 2-chloroisonicotinic acid will be deprotonated by the base required for the SNAr reaction, forming a carboxylate salt. Simultaneously, N-benzylmethylamine (a base itself) can be protonated by the acidic starting material. This mixture of salts often has poor solubility in standard organic solvents, hindering the reaction.
-
Potential for Decarboxylation: Pyridine carboxylic acids can be susceptible to decarboxylation (loss of CO₂) upon heating, especially in the presence of a base or certain metals.[7][8][9] This leads to the formation of 2-[benzyl(methyl)amino]pyridine as a byproduct.
-
Expert Recommendation: The most robust approach is to protect the carboxylic acid as an ester.[10] This strategy, outlined in the overview, prevents salt formation, improves solubility, and avoids the risk of decarboxylation, leading to a much cleaner reaction and simpler purification.
-
Caption: Undesirable pathways in a one-pot reaction.
Q4: I have successfully synthesized the final acid, but purification is difficult. The product seems insoluble in everything.
This is characteristic of zwitterionic compounds like amino acids, which exhibit high lattice energies and poor solubility in both non-polar organic solvents and neutral water.[11][12]
Troubleshooting Purification:
-
Purify the Intermediate: The most effective strategy is to meticulously purify the ester intermediate from Step 1 before hydrolysis. This intermediate is not zwitterionic and behaves like a typical organic molecule, making it amenable to standard silica gel column chromatography.[4] Purifying the precursor ensures the final product is of high purity after hydrolysis.
-
pH-Adjusted Extraction: If you must purify the final acid, its solubility is highly pH-dependent.
-
To remove basic impurities, dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH) and wash with an organic solvent like ether or ethyl acetate. The desired product will remain in the aqueous layer as its carboxylate salt.
-
To remove acidic or neutral impurities, you can then carefully acidify the aqueous layer to the isoelectric point (the pH at which the molecule has a net-zero charge) to precipitate the pure product.
-
-
Recrystallization: Finding a suitable solvent for recrystallization can be challenging.[13]
-
Solvent Screening: Try polar protic solvents like ethanol, isopropanol, or mixtures of water with alcohols or acetone. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-[Benzyl(methyl)amino]isonicotinate (Intermediate)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-chloroisonicotinate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, 5-10 mL per gram of starting material).
-
Addition: Add N-benzylmethylamine (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the pure ester intermediate.
Protocol 2: Hydrolysis to this compound (Final Product)
-
Setup: Dissolve the purified methyl 2-[benzyl(methyl)amino]isonicotinate (1.0 eq) from Protocol 1 in a mixture of methanol and water (e.g., a 2:1 ratio).
-
Saponification: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Concentration: Remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring. The product will precipitate as a solid. Adjust the pH to approximately 4-5 for maximal precipitation (the isoelectric point).
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold water, followed by a small amount of cold ethanol or acetone, to remove residual salts and impurities. Dry the solid under vacuum to yield the final product.
Analytical Characterization
Accurate characterization is essential to confirm the structure and purity of your product and to diagnose any issues during synthesis.
Table 1: Predicted ¹H and ¹³C NMR Data
The following table provides predicted NMR chemical shifts. Actual values may vary based on solvent and concentration.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale |
| Pyridine H-3 | ~6.8 - 7.0 | ~105 - 108 | Highly shielded by the adjacent electron-donating amino group. |
| Pyridine H-5 | ~7.5 - 7.7 | ~137 - 140 | Less shielded than H-3, typical pyridine region. |
| Pyridine H-6 | ~8.1 - 8.3 | ~148 - 150 | Deshielded due to proximity to the electronegative ring nitrogen. |
| Benzyl -CH₂- | ~4.5 - 4.7 | ~54 - 57 | Benzylic protons adjacent to a nitrogen atom. |
| Phenyl -C₆H₅ | ~7.2 - 7.4 | ~127 - 129 | Standard aromatic region for a monosubstituted benzene ring. |
| N-Methyl -CH₃ | ~3.1 - 3.3 | ~38 - 41 | Methyl group attached to a nitrogen atom. |
| Carboxyl C=O | N/A | ~165 - 168 | Quaternary carbon, typical for a carboxylic acid. |
| Pyridine C-2 | N/A | ~158 - 161 | Quaternary carbon attached to the amino group. |
| Pyridine C-4 | N/A | ~145 - 148 | Quaternary carbon attached to the carboxyl group. |
Note: The carboxylic acid proton (-COOH) may be broad or may not be observed depending on the solvent (e.g., exchange with D₂O).[14][15]
References
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PubMed. "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation." Accessed January 17, 2026. [Link].
-
ACS Publications. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase." Accessed January 17, 2026. [Link].
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-
Organic Chemistry Portal. "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation." Accessed January 17, 2026. [Link].
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PubMed. "Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides." Accessed January 17, 2026. [Link].
-
PubMed Central (PMC). "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking." Accessed January 17, 2026. [Link].
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ResearchGate. "ChemInform Abstract: Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors. | Request PDF." Accessed January 17, 2026. [Link].
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PubMed. "Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity." Accessed January 17, 2026. [Link].
-
Journal of Chemical and Pharmaceutical Research. "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry." Accessed January 17, 2026. [Link].
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ResearchGate. "Synthesis of 2-aminonicotinic acid." Accessed January 17, 2026. [Link].
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De Gruyter. "Basic 1H- and 13C-NMR Spectroscopy." Accessed January 17, 2026. [Link] बेसिक-1H-and-13C-NMR-spectroscopy/html.
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PrepChem.com. "Synthesis of pyridine-4-carboxylic acid." Accessed January 17, 2026. [Link].
- Patents, Google. "GB769279A - Process for the isolation of pyridine carboxylic acids." Accessed January 17, 2026. .
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Organic Syntheses. "3-aminopyridine - Organic Syntheses Procedure." Accessed January 17, 2026. [Link].
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PubMed Central (PMC). "Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir." Accessed January 17, 2026. [Link].
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Chemistry Steps. "Nucleophilic Aromatic Substitution." Accessed January 17, 2026. [Link].
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Reddit. "Any tips for purification of two zwitterionic compounds? : r/Chempros." Accessed January 17, 2026. [Link].
-
Chemistry LibreTexts. "13.10: Protecting Groups in Organic Synthesis." Accessed January 17, 2026. [Link].
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PubMed. "Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase." Accessed January 17, 2026. [Link].
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PubMed Central (PMC). "15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene." Accessed January 17, 2026. [Link].
-
ResearchGate. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF." Accessed January 17, 2026. [Link].
-
PubMed. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides." Accessed January 17, 2026. [Link].
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AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." Accessed January 17, 2026. [Link].
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Organic Chemistry Portal. "Decarboxylation." Accessed January 17, 2026. [Link].
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FABAD Journal of Pharmaceutical Sciences. "N-Alkylation of Some Imidazopyridines." Accessed January 17, 2026. [Link].
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). "Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids." Accessed January 17, 2026. [Link].
-
YouTube. "Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate." Accessed January 17, 2026. [Link].
-
CrystEngComm (RSC Publishing). "Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid." Accessed January 17, 2026. [Link].
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Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." Accessed January 17, 2026. [Link].
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Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Accessed January 17, 2026. [Link].
-
MDPI. "Structures and Synthesis of Zwitterionic Polymers." Accessed January 17, 2026. [Link].
-
PubMed. "Synthesis of Some 2-aminonicotinic Acid Derivatives." Accessed January 17, 2026. [Link].
-
RSC Publishing. "Zwitterionic polymerization of glycolide catalyzed by pyridine." Accessed January 17, 2026. [Link].
-
Kankyo-Sozo. "Separation and Refining of Amino acids." Accessed January 17, 2026. [Link].
-
Morressier. "Nucleophilic aromatic substitution: Using microwave chemistry." Accessed January 17, 2026. [Link].
-
The Royal Society of Chemistry. "Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe." Accessed January 17, 2026. [Link].
-
PubMed Central (PMC). "Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts." Accessed January 17, 2026. [Link].
-
MDPI. "Oxidative Decarboxylation of Levulinic Acid by Cupric Oxides." Accessed January 17, 2026. [Link].
-
Magritek. "Just a few milligrams available for a 13C measurement?" Accessed January 17, 2026. [Link].
-
KPU Pressbooks. "5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II." Accessed January 17, 2026. [Link].
-
MDPI. "Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose." Accessed January 17, 2026. [Link].
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. "Catalysed SNAr reactions." Accessed January 17, 2026. [Link].
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Technical Support Center: Synthesis of 2-[Benzyl(methyl)amino]isonicotinic Acid
Welcome to the technical support center for the synthesis of 2-[Benzyl(methyl)amino]isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you optimize your synthesis and achieve higher yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2-chloroisonicotinic acid with N-benzylmethylamine.
Issue 1: Low or No Yield of the Final Product
Q: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I improve the outcome?
A: Low or no yield is a common problem that can often be traced back to several key factors in the reaction setup and execution.
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Probable Cause A: Incomplete Reaction
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Causality: The nucleophilic aromatic substitution on the electron-deficient pyridine ring requires sufficient thermal energy to overcome the activation barrier. The reaction may not have proceeded to completion due to insufficient reaction time or temperature.
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Solution:
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Monitor the Reaction: Track the consumption of the starting materials (2-chloroisonicotinic acid) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] A typical mobile phase for TLC could be a mixture of ethyl acetate and hexane.
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Extend Reaction Time: If the reaction has stalled, extend the reaction time in increments of 2-4 hours, continuing to monitor progress.
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Increase Temperature: Gradually increase the reaction temperature by 10-20°C. For this specific synthesis, a temperature range of 80-120°C is a good starting point. Be cautious, as excessively high temperatures can lead to side reactions and decomposition.
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-
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Probable Cause B: Inactive Reagents or Poor Quality Starting Materials
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Causality: The purity of your starting materials is critical. 2-chloroisonicotinic acid can be hygroscopic, and moisture can interfere with the reaction. The N-benzylmethylamine should be pure to avoid side reactions.
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Solution:
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Verify Purity: Ensure the purity of your 2-chloroisonicotinic acid and N-benzylmethylamine using techniques like NMR or melting point analysis.
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Use Anhydrous Conditions: Dry your glassware thoroughly and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Use anhydrous solvents.
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Probable Cause C: Ineffective Base
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Causality: A base is required to neutralize the HCl generated during the reaction and to deprotonate the carboxylic acid, which can aid in solubility and reactivity. An insufficient amount or an inappropriate choice of base can hinder the reaction.
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Solution:
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Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) is a good choice as it is non-nucleophilic and has good solubility in polar aprotic solvents like DMF at elevated temperatures.[2][3]
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Stoichiometry: Use at least 2 equivalents of the base: one to neutralize the generated HCl and one to react with the carboxylic acid moiety of the starting material.
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Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. How can I identify and minimize these impurities?
A: The presence of impurities is often due to unreacted starting materials or side reactions.
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Probable Cause A: Unreacted 2-chloroisonicotinic acid
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Causality: As discussed in Issue 1, the reaction may not have gone to completion.
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Solution: During the work-up, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will convert the acidic 2-chloroisonicotinic acid into its water-soluble sodium salt, which will be partitioned into the aqueous layer.[4]
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Probable Cause B: Excess N-benzylmethylamine
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Causality: It is common to use a slight excess of the amine to drive the reaction to completion.
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Solution: Excess N-benzylmethylamine can often be removed by washing the organic layer with water or a brine solution during the work-up.[4] For more persistent contamination, purification by column chromatography is the most effective method.[4]
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-
Probable Cause C: Formation of a Benzylic Ester Byproduct
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Causality: Under certain conditions, particularly at higher temperatures, the N-benzylmethylamine could potentially react with the carboxylic acid of another molecule to form an ester.
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Solution: Maintain careful temperature control. If ester formation is suspected, the ester can be hydrolyzed back to the carboxylic acid under basic conditions, although this would add steps to the synthesis. A more direct approach is to optimize the reaction conditions to favor the desired SNAr reaction.
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Issue 3: Difficulty in Product Isolation and Purification
Q: My final product is a persistent oil and will not crystallize. How can I obtain a solid, pure product?
A: The inability of a product to crystallize is almost always due to the presence of impurities.
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Causality: Residual solvent or unreacted starting materials can act as an oily matrix, preventing the formation of a crystal lattice.
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Solution:
-
Thorough Drying: Ensure all solvents are removed from your crude product under a high vacuum.
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Purification: If the product remains an oil, purification by silica gel column chromatography is necessary.[4] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
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Induce Crystallization: After purification, dissolve the pure oil in a minimal amount of a hot solvent from which it is likely to be less soluble when cold (e.g., ethyl acetate, isopropanol). Slowly cool the solution to room temperature and then in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal can also be effective.[4]
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Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom and the carboxylic acid group in the pyridine ring make the carbon at the 2-position electrophilic and susceptible to attack by the nucleophilic N-benzylmethylamine. The reaction typically proceeds through a Meisenheimer complex intermediate.
Q2: Why is a polar aprotic solvent like DMF or DMSO recommended?
A2: Polar aprotic solvents are ideal for SNAr reactions because they can dissolve the ionic reactants (like the potassium salt of the isonicotinic acid) but do not solvate the nucleophile as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive, thus increasing the reaction rate.
Q3: Can other leaving groups besides chlorine be used on the isonicotinic acid?
A3: Yes, other halogens like bromine or fluorine can be used. Fluorine is often the best leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which makes the attached carbon more electrophilic. However, 2-chloroisonicotinic acid is often more commercially available and cost-effective.[5]
Q4: What are the primary safety concerns for this synthesis?
A4:
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2-chloroisonicotinic acid: Can cause skin and eye irritation.
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N-benzylmethylamine: Is corrosive and can cause burns. It is also a lachrymator.
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DMF (N,N-dimethylformamide): Is a reproductive hazard and can be absorbed through the skin.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
High-Yield Experimental Protocol
This protocol details a robust method for the synthesis of this compound.
Reaction Scheme
Caption: Synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Chloroisonicotinic Acid | 157.56 | 5.00 g | 31.7 mmol | 1.0 |
| N-Benzylmethylamine | 121.18 | 4.25 g (4.4 mL) | 35.1 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 9.65 g | 69.8 mmol | 2.2 |
| Anhydrous DMF | - | 50 mL | - | - |
| 1 M Hydrochloric Acid | - | As needed | - | - |
| Ethyl Acetate | - | For extraction | - | - |
| Saturated NaCl (Brine) | - | For washing | - | - |
Step-by-Step Procedure
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroisonicotinic acid (5.00 g, 31.7 mmol) and anhydrous potassium carbonate (9.65 g, 69.8 mmol).
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Solvent and Reagent Addition: Add anhydrous DMF (50 mL) to the flask, followed by N-benzylmethylamine (4.25 g, 35.1 mmol).
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Reaction Conditions: Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction progress by TLC (e.g., 7:3 ethyl acetate:hexane with a few drops of acetic acid). The reaction is typically complete within 12-18 hours.
-
Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the DMF under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: To the resulting residue, add 100 mL of water. The product may precipitate at this stage. Carefully acidify the aqueous mixture to a pH of approximately 4-5 with 1 M HCl. This will protonate the carboxylate and precipitate the product while keeping any unreacted N-benzylmethylamine in its protonated, water-soluble form.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.
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Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a white to off-white solid.[6]
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]
- 3. TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 6. 2-(Benzyl(methyl)amino)isonicotinic acid, CasNo.77314-89-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
Identifying and removing byproducts in 2-[Benzyl(methyl)amino]isonicotinic acid synthesis
Welcome to the technical support resource for the synthesis of 2-[Benzyl(methyl)amino]isonicotinic acid. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.
Question 1: I am observing low or no yield of the desired product. What are the likely causes?
Answer:
Low or no product formation in the synthesis of this compound, typically formed via a nucleophilic aromatic substitution (SNAr) reaction, can be attributed to several factors related to reactants, reaction conditions, and competing side reactions.
Potential Causes & Solutions:
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Poor Quality of Starting Materials: The primary starting materials are typically 2-chloro-isonicotinic acid and N-methylbenzylamine.
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Causality: The 2-chloro-isonicotinic acid must be sufficiently pure, as impurities can interfere with the reaction.[1][2][3] The presence of moisture can hydrolyze the chloro- group under basic conditions, while other isomeric impurities will lead to different products. N-methylbenzylamine can oxidize over time if not stored properly, reducing its nucleophilicity.
-
Solution: Verify the purity of your starting materials using NMR or GC-MS before starting the reaction. Use freshly distilled or recently purchased N-methylbenzylamine. Ensure 2-chloro-isonicotinic acid is dry.
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-
Suboptimal Reaction Conditions: The SNAr reaction is sensitive to base, solvent, and temperature.
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Causality: An insufficiently strong base may not deprotonate the N-methylbenzylamine effectively, reducing its nucleophilicity. Conversely, a base that is too strong or used at high temperatures can promote side reactions, such as decomposition or reaction with the solvent. The solvent must be polar aprotic to solubilize the reactants and facilitate the charge separation in the Meisenheimer intermediate characteristic of SNAr reactions.
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Solution: A common and effective base is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are strong enough to facilitate the reaction without causing significant decomposition.[4][5] Use a polar aprotic solvent like DMF or DMSO. The reaction typically requires heating; an initial temperature of 80-100 °C is a good starting point. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
-
-
Competing Side Reactions: The primary competing reaction is the self-condensation or decomposition of starting materials under the reaction conditions.
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Causality: At elevated temperatures, isonicotinic acid derivatives can be susceptible to decarboxylation.
-
Solution: Avoid excessive temperatures (e.g., >150 °C) unless necessary. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.
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Question 2: My crude product shows multiple spots on TLC and several peaks in HPLC analysis. How do I identify the byproducts?
Answer:
Identifying byproducts is a critical step before devising a purification strategy. The combination of chromatographic and spectroscopic data is essential for structural elucidation.
Common Byproducts and Identification Strategy:
| Potential Byproduct | Likely Cause | Identification Method & Key Signature |
| Unreacted 2-chloro-isonicotinic acid | Incomplete reaction. | LC-MS: A peak with the corresponding m/z. ¹H NMR: Absence of benzyl and methyl signals; characteristic pyridine ring protons. |
| Unreacted N-methylbenzylamine | Incomplete reaction; incorrect stoichiometry. | TLC: Stains with ninhydrin (if available). ¹H NMR: Characteristic benzyl and N-methyl signals, but no pyridine signals from the isonicotinic acid moiety. Easily removed with an acidic wash. |
| 2-Hydroxy-isonicotinic acid | Hydrolysis of the 2-chloro starting material by trace water in the presence of a base. | LC-MS: A peak with m/z corresponding to C₆H₅NO₃. ¹H NMR: Disappearance of the characteristic coupling pattern of the 2-chloro-substituted pyridine and a likely shift in the aromatic protons. |
| Benzyl Ester of the Product | If benzyl alcohol is present as an impurity or a side reaction occurs with the benzyl group source. | LC-MS: Mass will be higher by C₇H₆ (90.04 Da) than the product. ¹H NMR: Appearance of a second benzylic CH₂ signal and disappearance of the carboxylic acid proton. |
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown byproducts.
Question 3: I'm struggling to purify the final product. Standard column chromatography gives poor separation. What should I do?
Answer:
The target compound, this compound, is amphoteric, containing both a basic tertiary amine and an acidic carboxylic acid. This property can cause streaking on silica gel and makes purification challenging, but it can also be exploited for an effective purification strategy.
Recommended Purification Strategy: Acid-Base Extraction
This method leverages the different solubilities of acidic, basic, and neutral compounds in aqueous and organic phases at varying pH levels.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Remove Basic Impurities: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl).
-
Causality: The basic N-methylbenzylamine starting material and any other basic impurities will be protonated and move into the aqueous layer. The desired product, having a carboxylic acid group, will remain in the organic layer, as will any neutral byproducts.
-
-
Isolate the Product: Now, wash the organic layer with a dilute basic solution (e.g., 1M NaHCO₃ or Na₂CO₃).
-
Causality: The carboxylic acid on your desired product will be deprotonated, forming a salt that is soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer, which can now be discarded.
-
-
Precipitate the Product: Collect the basic aqueous layer from the previous step. Slowly acidify it with 1M HCl while stirring in an ice bath.
-
Causality: As the pH drops to its isoelectric point, the product will become neutral and precipitate out of the aqueous solution.
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-
Final Steps: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the purified product.
Visual Guide to Acid-Base Extraction:
Caption: Logic of the acid-base extraction purification workflow.
If this method is insufficient, a final recrystallization from a solvent system like ethanol/water or isopropanol can be performed. For very stubborn impurities, reversed-phase (C18) column chromatography is an effective but more resource-intensive alternative.
Frequently Asked Questions (FAQs)
Question 1: What is the general synthetic route for this compound?
Answer:
The most common and direct approach is a nucleophilic aromatic substitution (SNAr) reaction.
-
Reaction: 2-chloro-isonicotinic acid is reacted with N-methylbenzylamine.
-
Reagents: The reaction is typically carried out in a polar aprotic solvent (like DMF or DMSO) with a non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) and heat (80-120 °C).
-
Mechanism: The reaction proceeds via a Meisenheimer complex, where the amine attacks the carbon bearing the chlorine atom. The aromaticity of the pyridine ring is temporarily broken and then restored upon the expulsion of the chloride leaving group. The base is crucial for deprotonating the amine, increasing its nucleophilicity.
Question 2: Which analytical techniques are best for monitoring the reaction progress?
Answer:
A combination of techniques is ideal. The choice depends on the available equipment and the need for qualitative versus quantitative data.[6]
| Technique | Principle | Speed | Data Output | Key Advantages | Key Disadvantages |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and mobile phase. | Fast | Qualitative/ Semi-Quantitative | Simple, rapid, and cost-effective for quick checks on starting material consumption. | Limited quantitative accuracy; relies on visual spot intensity. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on affinity for a stationary phase under high pressure. | Moderate | Quantitative | Excellent for accurate monitoring of product formation and byproduct generation. Provides purity percentages. | Requires method development and more expensive instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass detection. | Moderate | Quantitative & Structural | Confirms the mass of the product peak, verifying its identity in the reaction mixture. | More complex and costly than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Slow | Structural | Can provide a quantitative ratio of product to starting material in a crude sample taken from the reaction. Not typically used for real-time monitoring.[6] | Requires sample workup and access to an NMR spectrometer. |
For routine monitoring, HPLC is the most robust and quantitative method. For quick, frequent checks, TLC is highly effective.
Question 3: How do I confirm the structure and purity of my final product?
Answer:
A full characterization package is required to unambiguously confirm the structure and establish the purity of the final compound.
-
¹H NMR: This will confirm the presence of all proton environments. Expect to see:
-
Signals in the aromatic region for the three pyridine protons.
-
Signals in the aromatic region for the five benzyl protons.
-
A singlet for the benzylic CH₂ group.
-
A singlet for the N-methyl group.
-
A broad singlet for the carboxylic acid proton (this can sometimes exchange with residual water in the solvent).
-
-
¹³C NMR: This confirms the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an exact mass that can be used to confirm the elemental formula (C₁₄H₁₄N₂O₂).[7]
-
HPLC: Use a developed HPLC method to determine the purity, which should ideally be >95% for most research applications.
-
Elemental Analysis (CHN): This provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for the molecular formula C₁₄H₁₄N₂O₂.
References
- EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative.
- TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
-
Technical Bulletins & General Procedures. Aapptec Peptides. [Link]
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Bolchi, C., et al. (2019). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]
-
N-Alkylation and N-acylation of isatin derivatives. ResearchGate. [Link]
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
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Assessment of Benzylation Strategies for the Analysis of Nerve-Agent Derived Phosphonic Acids in Sandy Loam Soil by EI-GC-MS. (2021). OSTI.GOV. [Link]
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Mátyus, P., et al. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
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2-[Benzyl(methyl)amino]-1-phenylpropan-1-one. PubChem. [Link]
- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
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Removal of benzyl group and obtaining unprotected amino acid. ResearchGate. [Link]
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Zhao, B., et al. (2017). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]
- Sharma, S., et al. (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
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N-Alkylation of Some Imidazopyridines. (2020). FABAD Journal of Pharmaceutical Sciences. [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. [Link]
- CN110734398A - A kind of new preparation method of 2-chloronicotinic acid.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(Benzyl(methyl)amino)isonicotinic acid, CasNo.77314-89-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
Technical Support Center: Crystallization of 2-[Benzyl(methyl)amino]isonicotinic acid
Welcome to the technical support center for the crystallization of 2-[Benzyl(methyl)amino]isonicotinic acid (CAS NO. 77314-89-7).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this pharmaceutical intermediate.[1][2] By understanding the underlying principles of crystallization and addressing specific experimental issues, you can achieve higher purity, better yield, and consistent results.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically occurs when the supersaturation of the solution is too high, or the cooling rate is too fast, preventing the molecules from orienting themselves into an ordered crystal lattice.[3] For a molecule like this compound, which possesses both polar (carboxylic acid, pyridine nitrogen) and non-polar (benzyl group) functionalities, the choice of solvent and cooling profile is critical.
Causality:
-
High Supersaturation: If the solution is cooled too rapidly, the solubility limit is exceeded so quickly that the molecules don't have sufficient time to nucleate and grow into crystals.[4] Instead, they crash out as a disordered, supercooled liquid.
-
Inappropriate Solvent Choice: A solvent that is too good a solvent at all temperatures will make crystallization difficult. Conversely, a solvent in which the compound is poorly soluble even at high temperatures will not be effective. The ideal solvent shows a steep solubility curve with temperature.[5]
-
Impurities: The presence of impurities can sometimes inhibit crystal nucleation and promote oiling out.[6][7]
Troubleshooting Protocol:
-
Reduce the Cooling Rate: Slow, controlled cooling is paramount. An ideal crystallization should show some crystal formation in about 5 minutes, with continued growth over 20 minutes or more.[4]
-
Actionable Step: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with paper towels or a cork ring.[4] Subsequently, you can move it to a refrigerator and then a freezer to maximize yield.
-
-
Solvent System Modification:
-
Actionable Step: If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the warm, dissolved solution until slight turbidity is observed. Then, reheat to dissolve the turbidity and cool slowly.[3] Common solvent systems for compounds with similar functionalities include ethanol/water, methanol/water, or ethyl acetate/hexane.[3]
-
-
Increase Solvent Volume: Using the absolute minimum amount of hot solvent can sometimes lead to rapid crashing out of the solid.[4]
-
Actionable Step: Re-dissolve the oiled-out material by gently heating and adding a small additional volume (1-2 mL for every 100 mg of solid) of the hot solvent.[4] This slightly reduces the supersaturation, allowing for more controlled crystal growth upon cooling.
-
-
Scratching and Seeding:
-
Actionable Step: If oiling persists, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites. If you have a small amount of pure crystalline material, adding a "seed crystal" to the slightly cooled, saturated solution can induce crystallization.
-
Q2: I'm not getting any crystals to form, even after cooling the solution for an extended period. What should I do?
A2: The failure of a compound to crystallize from solution, even upon cooling, typically indicates that the solution is not sufficiently supersaturated. This could be due to several factors related to solvent choice and concentration.
Causality:
-
Excess Solvent: The most common reason for no crystal formation is the use of too much solvent, meaning the solution remains unsaturated or only slightly saturated even at low temperatures.[4]
-
Inappropriate Solvent: The chosen solvent may be too effective at solubilizing your compound, even at low temperatures.[8]
Troubleshooting Workflow:
Caption: Troubleshooting logic for non-forming crystals.
Step-by-Step Protocol:
-
Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent.[4] Be cautious not to boil it to dryness. After reducing the volume, allow the solution to cool slowly again.
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to scratch the inner surface of the flask below the solvent level. This can create nucleation sites for crystal growth.[4]
-
Seeding: If available, introduce a tiny crystal of pure this compound into the cooled solution.
-
-
Utilize an Anti-Solvent: If the compound is highly soluble in your chosen solvent, you can try adding a miscible anti-solvent. Dissolve the compound in a minimal amount of the "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Re-evaluate Solvent Choice: If all else fails, the solvent may be inappropriate. You may need to remove the solvent entirely (e.g., via rotary evaporation) and attempt the crystallization with a different solvent or solvent system.[4] A good starting point for solvent selection is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated.[5]
Q3: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I improve the crystal quality?
A3: Rapid crystallization, often termed "crashing out," traps impurities within the crystal lattice and leads to the formation of small, poorly-defined crystals or an amorphous powder.[4][9] The goal is to slow down the crystal growth process to allow for the selective incorporation of the desired molecules into the lattice.
Causality:
-
Excessive Cooling Rate: A rapid temperature drop is a primary cause of fast crystallization.[4]
-
High Concentration: A solution that is too concentrated can become supersaturated very quickly upon minimal cooling.
-
Shallow Solvent Pool: A large flask with a small volume of solvent has a high surface area-to-volume ratio, leading to rapid cooling and evaporation.[4]
Methods to Improve Crystal Quality:
| Method | Description | Rationale |
| Slower Cooling | Allow the solution to cool to room temperature on a benchtop, insulated by a cork ring or paper towels, before transferring to a colder environment.[4] | Provides more time for molecules to orient correctly and form an ordered crystal lattice. |
| Use More Solvent | Re-dissolve the solid in additional hot solvent (e.g., 10-20% more than the minimum required for dissolution).[4] | Lowers the degree of supersaturation at any given temperature, slowing down nucleation and growth rates. |
| Use a Smaller Flask | Ensure the solvent level is sufficiently high in the flask to minimize the surface area relative to the volume.[4] | Reduces the rate of cooling and solvent evaporation, promoting slower crystal growth. |
| Vapor Diffusion | Place a small, open vial containing the dissolved compound inside a larger, sealed jar containing a more volatile anti-solvent. | The anti-solvent slowly diffuses into the vial, gradually reducing the solubility of the compound and promoting slow, high-quality crystal growth.[9] |
Q4: My final crystalline product has a low yield. What are the likely causes and how can I improve it?
A4: A low yield in crystallization can be attributed to several factors, primarily related to the amount of compound remaining in the mother liquor after filtration.[4]
Causality:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor, even after cooling.[4]
-
Premature Filtration: Filtering the crystals while the solution is still warm will lead to loss of product, as the compound has higher solubility at elevated temperatures.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in incomplete precipitation of the solid.
Strategies for Yield Improvement:
-
Optimize Solvent Volume: While using more solvent can improve crystal quality, an excessive amount will harm the yield. The key is to find a balance. A good practice is to add just enough hot solvent to dissolve the compound and then a small additional amount to prevent premature crystallization.
-
Ensure Complete Cooling: Cool the crystallization mixture in an ice bath for at least 20-30 minutes before filtration to maximize the amount of precipitate.
-
Second Crop Crystallization: Do not discard the mother liquor immediately. You can often recover more product by boiling off some of the solvent from the filtrate to re-concentrate it and then cooling it again to obtain a "second crop" of crystals.[4] Note that this second crop may be less pure than the first.
-
Washing with Cold Solvent: When washing the filtered crystals to remove residual mother liquor, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your product.
Q5: How do potential impurities from the synthesis of this compound affect its crystallization?
A5: The synthesis of this compound can introduce impurities that may interfere with the crystallization process. Common synthetic routes might involve the reaction of a 2-halonicotinic acid derivative with N-benzylmethylamine.[10]
Potential Impurities and Their Effects:
| Potential Impurity | Origin | Effect on Crystallization |
| Unreacted 2-halonicotinic acid | Incomplete reaction | Can co-crystallize or inhibit crystal growth by adsorbing to crystal faces.[7] |
| N-benzylmethylamine | Excess reagent | Being a basic and somewhat oily substance, it can act as a significant impurity, potentially leading to oiling out and hindering crystal formation. |
| Side-products | e.g., over-alkylation products | Can disrupt the crystal lattice, leading to lower purity and poorly formed crystals. |
| Residual Solvents | From the reaction workup (e.g., DMF, THF) | Can form solvates, which are crystalline forms that incorporate solvent molecules into the lattice.[2] This can alter the physical properties of the solid. |
Mitigation Strategies:
-
Pre-purification: If the crude product is heavily contaminated, consider a preliminary purification step like a column chromatography or an acid-base extraction before attempting crystallization. As this compound is amphoteric, it can be dissolved in a dilute base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.
-
Hot Filtration: If you have insoluble impurities, perform a hot filtration of the dissolved solution before allowing it to cool. This removes solid impurities that could otherwise act as unwanted nucleation sites.[11]
-
Solvent Selection: Choose a solvent system that maximizes the solubility difference between your desired product and the key impurities.
References
-
University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (2016, November 2). EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]
-
LookChem. (n.d.). 2-(Benzyl(methyl)amino)isonicotinic acid CAS NO.77314-89-7. Retrieved from [Link]
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]
- Google Patents. (n.d.). TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
-
Tianming Pharmaceutical. (2025, December 25). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
ACS Publications. (n.d.). Solvent Effects on Crystallization Kinetics. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.... PMC. Retrieved from [Link]
-
GeoScienceWorld. (2018, July 2). Some Factors Influencing Crystal Habit. American Mineralogist. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. Retrieved from [Link]
-
Hep Journals. (n.d.). Problems, potentials and future of industrial crystallization. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Society of Chemical Industry. (2025, August 6). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. Retrieved from [Link]
-
Scribd. (n.d.). Factors Affecting The Growth Process. Retrieved from [Link]
- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ACS Publications. (2021, February 17). Crystals and Crystallization in Drug Delivery Design. Retrieved from [Link]
-
De Gruyter. (2017, September 19). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. Retrieved from [Link]
-
Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Problems, potentials and future of industrial crystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminonicotinic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzydamine-impurities. Retrieved from [Link]
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Optimizing reaction conditions for 2-[Benzyl(methyl)amino]isonicotinic acid synthesis
Technical Support Center: 2-[Benzyl(methyl)amino]isonicotinic Acid Synthesis
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule represents a key heterocyclic scaffold, often explored in medicinal chemistry and materials science for its unique electronic and structural properties. The synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. Common hurdles include incomplete conversion, competitive side reactions, and difficulties in purification.
This guide is designed for chemistry professionals engaged in the synthesis of this and related compounds. It provides field-tested insights, detailed troubleshooting protocols, and a mechanistic rationale for optimizing reaction conditions. Our goal is to empower you to diagnose issues, make informed adjustments, and achieve a robust and reproducible synthesis.
Recommended Synthetic Pathway: A Two-Step Approach
Based on our extensive experience with pyridine functionalization, we recommend a two-step pathway starting from commercially available 2-chloroisonicotinic acid. This route involves an initial esterification followed by a palladium-catalyzed Buchwald-Hartwig amination, and concluding with saponification. This approach is generally superior to direct amination of the free acid, as the carboxylate group can interfere with the catalytic cycle by coordinating to the palladium center.
Caption: Recommended three-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: Why is esterification of the starting material necessary? Can't I use 2-chloroisonicotinic acid directly in the Buchwald-Hartwig reaction?
A1: While technically possible, using the free carboxylic acid directly in a Buchwald-Hartwig amination is highly problematic. The acidic proton of the carboxyl group will react with the strong base required for the amination, effectively neutralizing it and stalling the reaction. Furthermore, the resulting carboxylate anion can act as a ligand for the palladium catalyst, leading to catalyst inhibition or decomposition. By protecting the carboxylic acid as an ester (e.g., ethyl or methyl ester), you ensure that:
-
The base is available to deprotonate the amine coupling partner.
-
The palladium center remains accessible and catalytically active.
-
The overall reaction medium is less polar, improving solubility for common Buchwald-Hartwig ligands and solvents.
Q2: Which halogen is better for the starting material: 2-chloro- or 2-bromoisonicotinate?
A2: The choice depends on a balance of reactivity and cost.
-
2-Bromoisonicotinates are significantly more reactive in the oxidative addition step of the catalytic cycle. This often allows for lower catalyst loadings, milder reaction temperatures, and shorter reaction times. However, they are typically more expensive.
-
2-Chloroisonicotinates are more cost-effective for large-scale synthesis but are less reactive. To achieve good conversion, they often require more specialized, highly active palladium catalysts and ligands (e.g., those based on biarylphosphine scaffolds like XPhos or RuPhos) and higher reaction temperatures.[1]
For initial lab-scale synthesis and optimization, we recommend starting with the ethyl 2-bromoisonicotinate to establish a baseline, as it is generally more forgiving.
Q3: How do I select the optimal Palladium catalyst, ligand, and base?
A3: This combination is the heart of the reaction's success and requires careful consideration. The goal is to facilitate the catalytic cycle, which involves oxidative addition, amine coordination/deprotonation, and reductive elimination.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
-
Catalyst Precursor: A common and effective choice is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). It is relatively air-stable and readily forms the active Pd(0) species in solution.
-
Ligand: The ligand is critical for stabilizing the palladium center and promoting the key steps of the cycle. For an electron-rich heteroaromatic chloride, a bulky, electron-rich biarylphosphine ligand is often required.
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. It is strong enough to deprotonate the secondary amine but generally does not interfere with the ester group.
| Component | Recommended Starting Point | Rationale & Alternatives |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol %) | Pd(OAc)₂ can also be used, as it is reduced in situ to Pd(0). |
| Ligand | XPhos (2-4 mol %) | For bromo-substrates, simpler ligands like P(t-Bu)₃ might suffice. For chloro-substrates, XPhos, RuPhos, or BrettPhos are superior.[2][3] |
| Base | NaOtBu (1.5 - 2.0 equiv.) | K₃PO₄ or Cs₂CO₃ are milder alternatives but may require higher temperatures or result in slower reactions. |
| Solvent | Toluene or Dioxane | These are standard non-polar, aprotic solvents. Ensure they are anhydrous for best results. |
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Conversion of Starting Material
Q: I have run the reaction for 12 hours, but TLC/LC-MS analysis shows predominantly unreacted ethyl 2-bromoisonicotinate. What should I investigate first?
A: Low conversion is the most common issue. Systematically check the following potential causes:
-
Inactive Catalyst: The Pd(0) species is sensitive to oxygen.
-
Solution: Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) before adding the reagents. Use freshly opened, high-purity solvents and reagents. Degas the solvent by sparging with inert gas for 15-20 minutes before use.
-
-
Insufficiently Strong Base or Wet Reagents: Sodium tert-butoxide is highly hygroscopic. Absorbed water will consume the base and poison the reaction.
-
Solution: Use NaOtBu from a freshly opened bottle or a sealed container stored in a desiccator. Handle it quickly in a glovebox or under a positive pressure of inert gas.
-
-
Incorrect Temperature: The reaction typically requires heat to drive the oxidative addition and reductive elimination steps.
-
Solution: Ensure your reaction is heated to the target temperature (typically 100-110 °C for toluene). Use a temperature probe in the heating block or oil bath to verify.
-
-
Poor Ligand Choice: The chosen ligand may not be suitable for this specific substrate-amine combination.
-
Solution: If using a simple phosphine ligand with a chloro-substrate, it will likely fail. Switch to a more robust biarylphosphine ligand like XPhos.[2]
-
Caption: Decision tree for troubleshooting low conversion.
Problem 2: Formation of Debromination/Dechlorination Side Product
Q: My main impurity is ethyl isonicotinate (the product of C-Br bond reduction). Why is this happening?
A: This side reaction, known as hydrodehalogenation, occurs when the aryl halide is reduced instead of undergoing amination. It often points to an issue with the balance of the catalytic cycle.
-
Cause: This can be promoted by certain ligands or if the reductive elimination step is slow compared to competing decomposition pathways of the Pd(II)-H species, which can arise from β-hydride elimination from the tert-butoxide base.
-
Solution:
-
Change the Ligand: Switch to a ligand that promotes faster reductive elimination. Biarylphosphine ligands are generally excellent for this.
-
Change the Base: Consider switching to a different base like K₃PO₄. While this may slow the reaction, it can sometimes suppress this side reaction.
-
Lower the Temperature: If the reaction is proceeding but giving this side product, try reducing the temperature by 10-15 °C.
-
Problem 3: The Final Saponification Step is Incomplete or Messy
Q: I've completed the amination and am trying to hydrolyze the ester, but the reaction is slow, and I get an emulsion during workup. What are the best practices?
A: Saponification of sterically hindered esters can be challenging.
-
Incomplete Hydrolysis:
-
Solution: Use a phase-transfer co-solvent like THF or increase the amount of ethanol to improve solubility. Ensure at least 2-3 equivalents of NaOH are used. If the reaction is still slow at reflux, consider using LiOH, which is often more effective for hindered esters. Monitor by TLC until all the starting ester is consumed.
-
-
Workup Issues (Emulsions):
-
Solution: After hydrolysis, cool the reaction mixture. Instead of immediately acidifying, first remove the organic solvent (EtOH/THF) under reduced pressure. This leaves an aqueous solution of the sodium salt. You can then wash this aqueous layer with a non-polar solvent like ether or hexanes to remove any non-polar, non-acidic impurities. Finally, acidify the clean aqueous layer slowly with 1M HCl with vigorous stirring. The product should precipitate as a clean solid. Adjust the final pH carefully; the isoelectric point for this molecule will likely be between pH 4 and 6. Over-acidifying can re-protonate the pyridine nitrogen, increasing solubility and lowering isolated yield.
-
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of Ethyl 2-bromoisonicotinate
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add ethyl 2-bromoisonicotinate (1.0 equiv.).
-
Add anhydrous, degassed toluene (approx. 0.2 M concentration relative to the aryl bromide).
-
Add N-benzylmethylamine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Concentrate the filtrate in vacuo and purify by column chromatography on silica gel to yield ethyl 2-[benzyl(methyl)amino]isonicotinate.
Protocol 2: Saponification to the Final Product
-
Dissolve the purified ester from the previous step in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Add sodium hydroxide (2.5 equiv.) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours, or until TLC/LC-MS shows complete consumption of the starting material.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) (2x) to remove any organic-soluble impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring to precipitate the product. Monitor the pH, aiming for a final pH of ~4.5.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
References
-
4National Institutes of Health (NIH).
-
5ScienceDirect.
-
6Lirias - KU Leuven.
-
PubMed.
-
7BenchChem.
-
Google Patents.
-
Organic Syntheses.
-
2University of Nottingham.
-
ResearchGate.
-
Google Patents.
-
1ACS GCI Pharmaceutical Roundtable.
-
ResearchGate.
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Stability and storage conditions for 2-[Benzyl(methyl)amino]isonicotinic acid
Welcome to the technical support guide for 2-[Benzyl(methyl)amino]isonicotinic acid (CAS No. 77314-89-7). This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure the integrity of your research and development projects. As researchers and drug development professionals, we understand that the reliability of your starting materials is paramount. This guide is structured to address common questions and troubleshoot potential issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container.[1][2] While some suppliers may indicate room temperature storage, refrigeration minimizes the potential for slow degradation over time.[3] The container should be stored in a dry, well-ventilated place.[4][5]
Q2: Is this compound sensitive to light or air?
A2: While specific data for this compound is not extensively published, related aromatic carboxylic acids and benzylamines can exhibit sensitivity to light and atmospheric conditions over time. Therefore, it is best practice to store the compound in an opaque or amber vial to protect it from light.[5] The recommendation to keep the container tightly closed also helps to minimize exposure to air and moisture.[4]
Q3: What is the expected appearance of this compound?
A3: The compound should appear as a white to off-white powder or crystalline solid.[3] Any significant deviation from this, such as pronounced discoloration (e.g., yellowing or browning), may indicate degradation.
Q4: What solvents are suitable for dissolving this compound?
A4: As a carboxylic acid, this compound is expected to have good solubility in many common organic solvents. For biological applications, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions.[6] For other applications, alcohols and other polar organic solvents may be suitable. It is always recommended to perform a small-scale solubility test with your chosen solvent before preparing a large-scale solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., Yellowing) | - Improper Storage: Exposure to light, heat, or air over an extended period. - Contamination: Presence of impurities from synthesis or handling. | - Verify Storage: Ensure the compound has been stored at 2-8°C in a tightly sealed, opaque container. - Purity Check: If discoloration is significant, consider re-analyzing the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS) before use. |
| Difficulty Dissolving the Compound | - Incorrect Solvent Choice: The compound may have limited solubility in the selected solvent. - Low Temperature: Solubility can be lower at refrigerated temperatures. - Compound Degradation: Degraded material may have different solubility characteristics. | - Solvent Selection: Test solubility in a small amount of an alternative solvent. For compounds with a carboxylic acid group, adjusting the pH of aqueous solutions can enhance solubility. - Warming: Gently warm the solution to aid dissolution, but be cautious of potential thermal degradation. - Fresh Sample: If possible, try dissolving a fresh, properly stored sample. |
| Inconsistent Experimental Results | - Compound Degradation: The active concentration of your solution may be lower than expected due to degradation. - Solution Instability: The compound may not be stable in your chosen solvent or experimental buffer over time. | - Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. - Solution Storage: If a stock solution must be stored, it is generally recommended to store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6] - pH Considerations: Be mindful of the pH of your experimental buffers. The stability of related compounds can be pH-dependent.[7][8] |
Recommended Storage and Handling Workflow
The following diagram outlines the best practices for receiving, storing, and handling this compound to maintain its quality and ensure experimental reproducibility.
Caption: Best practices workflow for this compound.
Summary of Storage Conditions
| Condition | Parameter | Recommendation | Rationale |
| Temperature | Long-Term | 2-8°C[1][2] | Minimizes potential for thermal degradation. |
| Short-Term | Room Temperature (for handling) | Allows for accurate weighing and handling. | |
| Atmosphere | Solid | Tightly sealed container in a dry place.[4][9] | Prevents moisture absorption and potential hydrolysis or oxidation. |
| Solution | Aliquoted and tightly sealed. | Minimizes headspace and exposure to air. | |
| Light | Solid & Solution | Store in an opaque or amber vial.[5] | Protects against potential photodegradation. |
References
- ENAO Chemical Co., Ltd. (n.d.). 2-(Benzyl(methyl)amino)isonicotinic acid CAS NO.77314-89-7.
- BLD Pharm. (n.d.). 77314-89-7|2-(Benzyl(methyl)amino)isonicotinic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- ECHEMI. (n.d.). 2-[benzyl(methyl)amino]isonicotinonitrile SDS, 501378-53-6 Safety Data Sheets.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- AA Blocks. (2025). Safety Data Sheet.
- P&S Chemicals. (n.d.). Product information, this compound.
- Yuan Ye Bio. (n.d.). This compound, 95%.
- Adebayo, S. A., & Akanni, A. O. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 72(1), 46–50.
- Selleck Chemicals. (n.d.). Isonicotinic acid | CAS 55-22-1.
- ResearchGate. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution.
Sources
- 1. 77314-89-7|2-(Benzyl(methyl)amino)isonicotinic acid|BLD Pharm [bldpharm.com]
- 2. aablocks.com [aablocks.com]
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- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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- 9. datasheets.scbt.com [datasheets.scbt.com]
Preventing degradation of 2-[Benzyl(methyl)amino]isonicotinic acid in solution
Welcome to the technical support center for 2-[Benzyl(methyl)amino]isonicotinic acid (CAS 77314-89-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for preventing the degradation of this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for the solid compound? A1: The solid compound, typically a white powder, should be stored at room temperature in a dry, well-ventilated place.[1][2] Keep the container tightly closed to prevent moisture absorption.
Q2: How should I prepare a stock solution? Which solvents are suitable? A2: For initial dissolution, consider using a small amount of an organic solvent like DMSO or ethanol before diluting with an aqueous buffer. The compound is a carboxylic acid, and its solubility is pH-dependent.[3] For aqueous solutions, preparing a slightly basic solution (pH > 7.5) can increase solubility by deprotonating the carboxylic acid group. Always use high-purity solvents and freshly prepared buffers.
Q3: What is the primary cause of degradation in aqueous solutions? A3: Based on the structure, the most probable degradation pathways in solution include oxidative cleavage of the N-benzyl group and photodegradation of the pyridine ring.[4][5] Hydrolysis is less of a concern for the core structure compared to ester or amide derivatives, but solution pH can still critically influence stability.[6][7]
Q4: Is this compound sensitive to light? A4: Yes, pyridine-based compounds, including pyridinecarboxylic acids, can be susceptible to photodegradation.[4][8][9] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or extended experiments.[10]
Q5: What is the optimal pH range for stability in aqueous solutions? A5: While specific data for this molecule is not readily available, related compounds like benzyl nicotinate show significantly increased degradation under basic conditions (pH 7.4-10.0) due to hydroxide-catalyzed hydrolysis.[6] Conversely, highly acidic conditions can also promote degradation of other functional groups.[11] A weakly acidic to neutral pH range (approximately pH 5.0-7.0) is often a good starting point to minimize base-catalyzed degradation pathways. The optimal pH should be empirically determined for your specific application.
Section 2: In-Depth Troubleshooting Guides
This section addresses specific experimental issues with detailed explanations and corrective actions.
Guide 2.1: Troubleshooting Precipitate Formation
Encountering precipitation can compromise sample concentration and experimental results. The following guide helps diagnose and resolve solubility issues.
Symptom: A solid precipitate forms in your aqueous solution, either immediately after preparation or over time.
Causality Analysis: Precipitation occurs when the solute concentration exceeds its solubility limit in the given solvent system. For this compound, this is influenced by:
-
pH: As a carboxylic acid, the compound is less soluble in acidic solutions where it is in its neutral, protonated form.
-
Solvent Polarity: While soluble in some organic solvents, its solubility in purely aqueous systems can be limited.
-
Temperature: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling.[12]
-
Ionic Strength: High salt concentrations in buffers can sometimes decrease the solubility of organic molecules ("salting out").
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Guide 2.2: Troubleshooting Unexpected HPLC Peaks
The appearance of new peaks during HPLC analysis is a primary indicator of sample degradation or contamination.
Symptom: Your chromatogram shows a decrease in the main analyte peak area over time, accompanied by the appearance of new, unidentified peaks.
Causality Analysis: New peaks can arise from several sources:
-
Degradation Products: The compound may be breaking down due to chemical instability.
-
Contamination: Impurities from solvents, containers, or handling.
-
Mobile Phase Interaction: The analyte may react with components of the mobile phase.
Potential Degradation Pathways: The structure of this compound suggests several potential degradation routes that could lead to new HPLC peaks.
Caption: Potential degradation pathways of the compound.
Corrective Actions:
| Symptom | Potential Cause | Recommended Action |
| New peak at a shorter retention time (more polar) | Oxidative debenzylation or photolytic cleavage.[5][9] | Prepare fresh samples. Protect solutions from light. De-gas solvents to remove oxygen. Consider adding a chelating agent like EDTA if metal-catalyzed oxidation is suspected. |
| Broad or tailing peak for the main analyte | Poor solubility in mobile phase; interaction with column stationary phase. | Adjust the pH of the aqueous component of the mobile phase. Add a small percentage of an ion-pairing agent. |
| Drifting baseline or ghost peaks | Contaminated mobile phase or injector carryover. | Run a blank gradient. Flush the system and injector with a strong solvent (e.g., isopropanol). Use fresh, high-purity solvents. |
Section 3: Experimental Protocols
Follow these detailed protocols to minimize degradation and ensure experimental reproducibility.
Protocol 3.1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
This protocol is designed to create a stable solution for use in cell culture or other aqueous-based assays.
Materials:
-
This compound (MW: 242.27 g/mol )
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile, amber, polypropylene or glass vials
-
Calibrated analytical balance and pH meter
Procedure:
-
Weigh Compound: Accurately weigh 2.42 mg of the solid compound into a sterile vial.
-
Initial Dissolution: Add 100 µL of DMSO to the vial. Vortex gently until the solid is completely dissolved. This creates a 100 mM primary stock.
-
Dilution: In a separate sterile, amber vial, add 9.9 mL of sterile PBS (pH 7.4).
-
Final Preparation: While gently vortexing the PBS, add the 100 µL of the 100 mM DMSO stock to create the final 10 mM aqueous solution. The final DMSO concentration will be 1%.
-
Verification & Storage: Check the pH of the final solution. If necessary, adjust to pH 7.2-7.4. Store the solution at 4°C for short-term use (up to 1 week) or in single-use aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[12]
Protocol 3.2: Forced Degradation Study Workflow
A forced degradation study is essential to understand the inherent stability of the molecule and to identify potential degradation products.[12] This protocol provides a framework for such a study.
Objective: To systematically assess the stability of the compound under various stress conditions (acid, base, oxidation, heat, light).
Caption: Workflow for a forced degradation study.
Data Interpretation:
-
Acid/Base Lability: Compare the degradation in HCl and NaOH solutions to the control. Significant degradation in base would suggest susceptibility to hydroxide-mediated reactions.[6][7]
-
Oxidative Stability: Degradation in the H₂O₂ sample indicates sensitivity to oxidation, likely at the benzylic position or the tertiary amine.[13]
-
Thermal Stability: Compare the heated sample to the control to assess thermal lability.[14]
-
Photostability: Degradation in the UV-exposed sample confirms light sensitivity.[4]
By following these guidelines and protocols, researchers can significantly mitigate the risk of degradation, ensuring the accuracy and reliability of their experimental outcomes.
References
-
Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences. [Link]
-
2-(Benzyl(methyl)amino)isonicotinic acid CAS NO.77314-89-7. ENAO Chemical Co., Ltd. [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Hydrolysis of Esters and Amides. Chemistry LibreTexts. [Link]
-
PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange. [Link]
-
pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. ResearchGate. [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. [Link]
-
Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. ResearchGate. [Link]
-
Interactions between Isoniazid and α-Hydroxycarboxylic Acids. MDPI. [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Dermatology. [Link]
-
pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. PubMed. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Reinvestigation of the structure-activity relationships of isoniazid. PMC - PubMed Central. [Link]
-
Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. American Chemical Society. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Nicotinic Acid. Water-insoluble Esters and Amides. Journal of the American Chemical Society. [Link]
-
Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC - NIH. [Link]
-
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. [Link]
-
Safety Data Sheet: Isonicotinic acid. Carl ROTH. [Link]
-
Hydrolysis reactions - esters and amides. YouTube. [Link]
-
Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. [Link]
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Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. [Link]
-
Anaerobic degradation pathways of phenylalanine and benzyl alcohol in... ResearchGate. [Link]
-
Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. NIH. [Link]
-
Safety Data Sheet. AA Blocks. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Pyridinecarboxylic acid. Wikipedia. [Link]
-
Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. [Link]
-
Synthesis and thermal degradation kinetics of poly(benzyl methacrylate)/graphite composites. Journal of Materials and Electronic Devices. [Link]
-
UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]
Sources
- 1. 2-(Benzyl(methyl)amino)isonicotinic acid, CasNo.77314-89-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 2. aablocks.com [aablocks.com]
- 3. 77314-89-7|2-(Benzyl(methyl)amino)isonicotinic acid|BLD Pharm [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
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- 6. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Separation of 2-[Benzyl(methyl)amino]isonicotinic acid Enantiomers
Welcome to the dedicated technical support guide for the chiral separation of 2-[Benzyl(methyl)amino]isonicotinic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for overcoming common challenges in the enantioselective analysis of this compound. Drawing from established chromatographic principles and field-proven insights, this guide offers a structured approach to method development, troubleshooting, and optimization.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral separation of this compound, providing a foundational understanding for subsequent experimental work.
Q1: What are the primary challenges in the chiral separation of this compound?
A1: The primary challenges stem from its amphiprotic nature, containing both a basic tertiary amine and an acidic carboxylic acid group. This can lead to complex interactions with chiral stationary phases (CSPs) and issues with peak shape and retention. Selecting a CSP that can effectively discriminate between the enantiomers based on their three-dimensional structure is crucial.[1][2] Additionally, optimizing the mobile phase to control the ionization state of both the analyte and the stationary phase is critical for achieving successful separation.[3][4][5]
Q2: Which chromatographic techniques are most suitable for this separation?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most commonly employed techniques for this type of chiral separation.[6][7] HPLC, with its wide range of polysaccharide-based and macrocyclic glycopeptide-based CSPs, offers versatility.[8][9] SFC is often favored for its high efficiency, reduced analysis times, and use of more environmentally friendly mobile phases.[6][7][10]
Q3: Is derivatization necessary for the chiral separation of this compound?
A3: While direct separation on a chiral stationary phase is often preferred, derivatization can be a valuable alternative if direct methods fail or result in poor resolution.[11][12] Derivatizing the carboxylic acid group with a chiral reagent, such as an enantiomerically pure amine or alcohol, forms diastereomers that can be separated on a standard achiral column (e.g., C18).[11][13][14] This indirect approach can also enhance detection sensitivity.[12][13]
Q4: What role do mobile phase additives play in this separation?
A4: Mobile phase additives are critical for controlling the retention and selectivity of the separation. For an acidic compound like this compound, acidic additives like trifluoroacetic acid (TFA), formic acid, or acetic acid are often necessary to suppress the ionization of the carboxylic acid group and minimize undesirable interactions with the stationary phase.[4][5] This generally leads to improved peak shape and resolution.[15]
II. Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during the chiral separation of this compound.
Issue 1: Poor or No Enantiomeric Resolution
Q: My chromatogram shows a single, sharp peak, or two co-eluting peaks with no baseline separation. What are the likely causes and how can I fix this?
A: Poor or no resolution is a common initial challenge and can be attributed to several factors.
Root Cause Analysis and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary chiral recognition mechanisms for this specific analyte. The "three-point interaction model" is a fundamental concept in chiral recognition, where a minimum of three simultaneous interactions between the analyte and the CSP are needed for enantioseparation.[1][2]
-
Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are a good starting point due to their broad applicability.[16] Macrocyclic glycopeptide-based CSPs, like those with vancomycin or teicoplanin selectors, are also effective for separating amino acid derivatives.[8][9]
-
-
Suboptimal Mobile Phase Composition: The mobile phase polarity and additives significantly influence enantioselectivity.
-
Solution:
-
For HPLC: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Introduce an acidic additive, such as 0.1% TFA or formic acid, to control the ionization of the carboxylic acid.[4][5]
-
For SFC: Adjust the percentage of the co-solvent (typically an alcohol like methanol or ethanol).[6] The addition of an acidic additive to the co-solvent can also be beneficial.[3][7]
-
-
-
Incorrect Temperature: Temperature can affect the thermodynamics of the chiral recognition process.
-
Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). In some cases, lower temperatures can enhance resolution, although this may increase analysis time.[6]
-
Experimental Protocol: CSP and Mobile Phase Screening
| Parameter | Condition A (Polysaccharide CSP) | Condition B (Macrocyclic Glycopeptide CSP) |
| Column | CHIRALPAK® IA (amylose-based) | CHIROBIOTIC® V (vancomycin-based) |
| Mobile Phase | n-Hexane/Ethanol/TFA (80:20:0.1, v/v/v) | Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 254 nm | UV at 254 nm |
This table provides starting conditions for screening. Further optimization will likely be necessary.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: The peaks for my enantiomers are broad and asymmetrical. What is causing this and how can I improve the peak shape?
A: Poor peak shape is often indicative of undesirable secondary interactions or column overload.
Root Cause Analysis and Solutions:
-
Secondary Interactions with Stationary Phase: The free silanol groups on the silica support of the CSP can interact with the basic nitrogen of the analyte, leading to peak tailing.[15]
-
Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[4] This will compete with the analyte for the active silanol sites. For acidic compounds, an acidic additive is generally more appropriate to suppress ionization of the analyte itself.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.
-
Solution: Reduce the sample concentration or injection volume. A good starting point is a concentration of 0.5-1.0 mg/mL and an injection volume of 5-10 µL.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[17]
-
dot
Caption: Decision workflow for troubleshooting poor peak shape.
Issue 3: Irreproducible Retention Times
Q: The retention times of my enantiomers are shifting between injections. What could be causing this instability?
A: Fluctuating retention times suggest a lack of system equilibrium or changes in the mobile phase composition.
Root Cause Analysis and Solutions:
-
Insufficient Column Equilibration: The CSP requires adequate time to equilibrate with the mobile phase, especially when additives are used.
-
Solution: Flush the column with at least 20-30 column volumes of the mobile phase before the first injection. If you have changed the mobile phase composition, ensure the column is thoroughly flushed with the new mobile phase.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily. Keep the mobile phase reservoir covered to minimize evaporation.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the chromatography, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
-
"Memory Effect" of Additives: Some additives can strongly adsorb to the stationary phase and alter its properties over time, leading to a "memory effect".[15]
-
Solution: If you suspect a memory effect, it may be necessary to dedicate a column to a specific method with a particular additive. Thoroughly flushing the column with a strong solvent like isopropanol may help to remove strongly adsorbed additives.
-
III. Alternative Approach: Chiral Derivatization
If direct chiral separation proves challenging, an indirect method using chiral derivatization can be employed. This involves reacting the racemic this compound with an enantiomerically pure reagent to form diastereomers.
dot
Caption: Workflow for indirect chiral separation via derivatization.
Step-by-Step Protocol for Chiral Derivatization:
-
Reagent Selection: Choose a chiral derivatizing agent that reacts with the carboxylic acid group. Enantiomerically pure amines, such as (R)-(-)-1-phenylethylamine, are common choices.[11]
-
Reaction:
-
Dissolve a known amount of racemic this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[11]
-
Add a slight excess of the chiral derivatizing agent.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).
-
-
Work-up: Quench the reaction and remove any byproducts.
-
Analysis: Analyze the resulting diastereomeric mixture using a standard reversed-phase HPLC method on an achiral column (e.g., C18). The diastereomers will have different physical properties and should be separable.
Troubleshooting Derivatization:
-
Incomplete Reaction: If you see unreacted starting material, ensure your reagents are pure and dry, and consider increasing the reaction time or temperature.
-
Racemization: The reaction conditions should be mild to prevent racemization of the chiral centers.
-
Poor Separation of Diastereomers: Optimize the reversed-phase HPLC method by adjusting the mobile phase composition (e.g., acetonitrile/water gradient) and pH.
IV. References
-
Taylor & Francis Online. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available from: [Link]
-
RSC Publishing. Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. Available from: [Link]
-
PubMed. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Available from: [Link]
-
ResearchGate. Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Available from: [Link]
-
Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available from: [Link]
-
ResearchGate. (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available from: [Link]
-
PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Available from: [Link]
-
PubMed. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Available from: [Link]
-
Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]
-
Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
-
Chromatography Forum. additives for chiral. Available from: [Link]
-
ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Available from: [Link]
-
ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]
-
YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. Available from: [Link]
-
PubMed. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Available from: [Link]
-
ALWSCI. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Available from: [Link]
-
ScienceDirect. A generic chiral separation strategy in supercritical fluid chromatography. Available from: [Link]
-
Reddit. HPLC issues with racemic sample- where is the 2. enantiomer? Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Regis Technologies. Getting Started with Chiral Method Development. Available from: [Link]
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Taylor & Francis Online. Chiral Drug Separation. Available from: [Link]
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MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
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SIELC. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available from: [Link]
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PMC - NIH. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Available from: [Link]
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PMC - NIH. Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]
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SFERA - Unife. Fast and ultrafast chiral high-performance liquid chromatography for the analysis of bioactive compounds. Available from: [Link]
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PMC - NIH. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available from: [Link]
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MDPI. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Available from: [Link]
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Der Pharma Chemica. Enantioselective Analysis of Crizotinib by Chiral LC Method. Available from: [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Purity of Synthesized 2-[Benzyl(methyl)amino]isonicotinic Acid
In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2-[Benzyl(methyl)amino]isonicotinic acid, a key intermediate in various synthetic pathways. We will delve into the experimental rationale, detailed protocols, and comparative performance of several orthogonal analytical methods, offering researchers the insights needed to select the most appropriate strategy for their specific requirements.
This compound, with the chemical formula C14H14N2O2, is typically a white powder used in pharmaceutical and skincare applications.[1] Ensuring its purity is critical, as even trace impurities can significantly impact downstream reactions and biological activity. A purity of 95% or higher is often required for research applications.[1]
The Imperative of Orthogonal Purity Validation
A single analytical method is rarely sufficient to definitively establish the purity of a synthesized compound. Each technique possesses inherent strengths and limitations, and an orthogonal approach, employing multiple methods with different separation and detection principles, provides a more complete and trustworthy assessment. This guide will focus on a suite of powerful analytical tools: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and versatility. For N-substituted picolinic acids and their derivatives, reversed-phase HPLC is a common and effective method.
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.[2][3] The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.
Experimental Protocol: HPLC-UV Analysis
A robust HPLC method for this compound can be developed using a C18 column and a simple mobile phase.[4][5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)[2]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1.0 mg/mL).[5]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and resolution.[7] A common starting point is a 70:30 (v/v) mixture of the organic solvent and acidified water.[7]
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. Since this compound is a polar and non-volatile amino acid derivative, derivatization is necessary to increase its volatility for GC analysis.[8][9]
Principle of Separation and Detection
In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.
Experimental Protocol: GC-MS Analysis with Derivatization
A common derivatization method for amino acids involves esterification followed by acylation.[10]
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Fused-silica capillary column (e.g., DB-5MS)[11]
Reagents:
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)[9]
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
Derivatization:
-
GC-MS Conditions:
-
Data Analysis: Identify the main peak corresponding to the derivatized this compound and any impurity peaks by comparing their mass spectra with a reference library or by manual interpretation. Purity is estimated by the relative peak areas.
Workflow for GC-MS Purity Validation
Caption: Workflow for GC-MS purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure and Purity Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds and can also provide quantitative information about purity.[12][13] Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound and detecting impurities.[14]
Principle of Analysis
NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the chemical shifts, coupling constants, and integration of the signals in an NMR spectrum, one can deduce the connectivity of atoms and the relative number of protons, providing a detailed picture of the molecular structure.[15]
Experimental Protocol: ¹H and ¹³C NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)[14]
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, for quantitative NMR)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling patterns with the expected spectrum for this compound.[14]
-
Purity Assessment: Look for any unexpected signals that may indicate the presence of impurities. The integration of the impurity signals relative to the main compound's signals can provide a semi-quantitative measure of purity.
-
Logical Relationship for NMR-based Purity Assessment
Caption: Logic for NMR-based purity assessment.
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental analysis (EA) is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[16] It serves as a crucial check of the empirical formula and, by extension, the purity of the compound.[17][18]
Principle of Analysis
The sample is combusted at a high temperature in an oxygen-rich environment.[17][19] The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector, allowing for the determination of the elemental composition.
Experimental Protocol: CHN Analysis
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The instrument automatically combusts the sample and analyzes the resulting gases.
-
Data Analysis: The experimentally determined weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₁₄H₁₄N₂O₂). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[20]
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy | Elemental Analysis |
| Principle | Differential partitioning | Boiling point & mass-to-charge ratio | Nuclear magnetic resonance | Combustion and gas analysis |
| Sample State | Liquid | Gas (requires derivatization) | Liquid | Solid |
| Information Provided | Purity, number of components | Identification of volatile impurities | Unambiguous structure, purity | Elemental composition |
| Sensitivity | High | Very High | Moderate | Low |
| Quantitation | Excellent | Good (with standards) | Good (qNMR) | Excellent (for bulk) |
| Common Impurities Detected | Non-volatile, structurally similar | Volatile, thermally stable | Structurally different | Inorganic salts, residual solvents |
| Strengths | Versatile, robust, quantitative | High specificity for identification | Definitive structural information | Confirms empirical formula |
| Limitations | May not resolve all impurities | Requires derivatization for non-volatile compounds | Lower sensitivity, can be complex | Does not identify specific impurities |
Conclusion: A Multi-faceted Approach to Purity Validation
Validating the purity of synthesized this compound requires a thoughtful and multi-faceted analytical strategy. While HPLC provides a robust and quantitative assessment of purity, it should be complemented by orthogonal techniques to provide a comprehensive picture. GC-MS is invaluable for detecting volatile impurities, NMR spectroscopy offers definitive structural confirmation and the detection of structurally distinct impurities, and elemental analysis provides a fundamental check on the compound's composition. By employing a combination of these methods, researchers can confidently establish the purity of their synthesized material, ensuring the integrity and reliability of their subsequent research and development efforts.
References
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Wikipedia. (2023). Elemental analysis. [Link]
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National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
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Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
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Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
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Midttun, Ø., Hustad, S., & Ueland, P. M. (2009). Supplementary data on method for analysis of Picolinic acid (Pic). [Link]
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ResearchGate. (n.d.). A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. [Link]
-
Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. [Link]
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ResearchGate. (n.d.). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]
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PubMed Central. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. [Link]
- Google Patents. (2016).
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MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]
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MDPI. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]
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SIELC Technologies. (n.d.). Separation of Benzyl nicotinate on Newcrom R1 HPLC column. [Link]
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PubMed. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. [Link]
- Google Patents. (n.d.).
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ResearchGate. (n.d.). Comparative NMR Spectral and Pharmacological Investigation ofSome N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Elucidation of Organic Compounds by NMR, IR, MS and UV/VIS Spectroscopy. [Link]
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PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]
-
National Institutes of Health. (n.d.). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. [Link]
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PubMed Central. (n.d.). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. [Link]
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ResearchGate. (n.d.). Removal of benzyl group and obtaining unprotected amino acid. [Link]
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MDPI. (n.d.). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP1918276A1 - Production method of optically active 2- [ (N-Benzylprolyl) Amino ] Benzophenone compound.
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A Comparative Guide to the Structural Confirmation of 2-[Benzyl(methyl)amino]isonicotinic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrect structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and lead optimization efforts. This guide provides a comprehensive, multi-technique comparison for the structural elucidation of 2-[Benzyl(methyl)amino]isonicotinic acid, a substituted pyridine derivative.
The molecular formula, C₁₄H₁₄N₂O₂, suggests a degree of unsaturation of eight, consistent with the proposed aromatic rings and carbonyl group. However, this formula alone cannot distinguish between numerous potential isomers. This guide details a logical, self-validating workflow, moving from foundational molecular weight and functional group analysis to the precise mapping of atomic connectivity and, finally, the definitive determination of its three-dimensional architecture. We will compare the utility, limitations, and experimental insights provided by Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Single-Crystal X-ray Diffraction.
The Analytical Workflow: A Multi-Pillar Approach
Confirming the structure of this compound requires a synergistic approach where each technique provides a unique piece of the puzzle. The data from each step should corroborate the findings of the others, creating a robust and trustworthy final assignment.
Caption: Overall workflow for structural elucidation.
Part 1: Foundational Analysis - Is the Mass and Are the Functional Groups Correct?
The first step in any structural elucidation is to confirm the molecular weight and identify the key functional groups predicted by the proposed structure. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy are rapid, high-sensitivity techniques ideal for this initial assessment.
A. Mass Spectrometry (MS): Confirming the Molecular Formula
Mass spectrometry provides the mass-to-charge ratio (m/z) of the ionized molecule, which is fundamental for confirming the molecular formula. For this compound (MW: 242.27 g/mol ), high-resolution mass spectrometry (HRMS) is superior as it can distinguish between isobaric compounds (different formulas with the same nominal mass).
Expected Data & Interpretation:
-
Molecular Ion Peak: In positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 243.1132. Observing this value within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the C₁₄H₁₄N₂O₂ formula.
-
Fragmentation Pattern: Tandem MS (MS/MS) provides structural insights by fragmenting the parent ion. The fragmentation of benzylamines is well-documented.[1][2][3][4] Key expected fragments for this molecule would include:
-
Loss of CO₂ (m/z 199.11): A common fragmentation for carboxylic acids.
-
Loss of the Benzyl Group (m/z 152.06): Cleavage of the benzylic C-N bond to lose C₇H₇.
-
Formation of the Benzyl or Tropylium Cation (m/z 91.05): A very common and often abundant fragment in the spectra of benzyl-containing compounds.[5]
-
| Technique | Information Provided | Sample Amount | Key Advantage | Limitation |
| HRMS (ESI-TOF) | Exact mass, molecular formula, fragmentation pattern. | Micrograms (µg) | High precision and accuracy for formula determination. | Does not provide connectivity information; cannot distinguish isomers. |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) containing 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100-120 °C.
-
-
Data Analysis: Identify the [M+H]⁺ peak and calculate the mass error based on the theoretical exact mass. For MS/MS, select the [M+H]⁺ ion for collision-induced dissociation (CID) and analyze the resulting fragment ions.
B. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies specific covalent bonds based on their vibrational frequencies. It is an excellent method to quickly verify the presence of the carboxylic acid, amine, and aromatic functionalities.[6][7]
Expected Data & Interpretation: The spectrum should display characteristic absorption peaks confirming the key functional groups.[8][9][10]
-
O-H Stretch (Carboxylic Acid): A very broad peak from ~2500-3300 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.
-
C-H Stretches (Aromatic & Aliphatic): Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic (methyl, methylene) C-H.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Rings): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch (Tertiary Amine): A peak in the 1250-1350 cm⁻¹ region.
| Technique | Information Provided | Sample Amount | Key Advantage | Limitation |
| FTIR (ATR) | Presence of key functional groups. | Milligrams (mg) | Fast, non-destructive, and requires minimal sample prep. | Provides no information on atom connectivity or isomerism. |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, followed by the sample spectrum.
-
Spectral Range: Scan from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic peaks and assign them to the corresponding functional groups.
Part 2: Connectivity Mapping - How Are the Atoms Connected?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule in solution.[11][12] A combination of 1D (¹H, ¹³C) and 2D experiments is required to unambiguously solve the isomeric puzzle.[13][14]
Caption: Role of different NMR experiments in structure confirmation.
A. 1D NMR (¹H and ¹³C): The Initial Blueprint
-
¹H NMR: Provides information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting).[11]
-
Expected Signals:
-
Carboxylic Acid Proton: A broad singlet, typically >10 ppm.
-
Pyridine Ring Protons (3H): The key to confirming the substitution pattern. For a 2,4-disubstituted pyridine, we expect three signals in the aromatic region (~7.0-8.5 ppm), likely a doublet, a singlet (or narrow doublet), and another doublet.
-
Benzyl Ring Protons (5H): A multiplet in the aromatic region (~7.2-7.5 ppm).
-
Benzylic Protons (-CH₂-): A singlet around 4.5-5.0 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around 3.0-3.5 ppm.
-
-
-
¹³C NMR: Shows a signal for each unique carbon atom in the molecule.
-
Expected Signals:
-
Carbonyl Carbon: ~165-175 ppm.
-
Aromatic Carbons: 12 signals are expected in the ~110-160 ppm range (some may overlap). The quaternary carbons (C-2, C-4 of pyridine; C-1 of benzyl) will be distinct.
-
Aliphatic Carbons: Two signals for the benzylic CH₂ (~55-65 ppm) and the N-CH₃ (~40-50 ppm).
-
-
B. 2D NMR (COSY, HSQC, HMBC): Assembling the Pieces
While 1D NMR provides the parts list, 2D NMR shows how they connect.[15][16] This is non-negotiable for distinguishing this compound from its isomers.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (typically 2 or 3 bonds apart). It will clearly delineate the spin systems of the pyridine ring and the benzyl ring, confirming their internal connectivity.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It allows for the unambiguous assignment of all protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Causality & Key Correlations: To confirm the "2-[Benzyl(methyl)amino]" part of the name, we must observe a correlation between the benzylic CH₂ protons and carbon-2 of the pyridine ring. Similarly, a correlation between the N-CH₃ protons and carbon-2 would provide definitive proof. To confirm the "isonicotinic acid" backbone (4-carboxy), a correlation from the pyridine protons at positions 3 and 5 to the carbonyl carbon is expected.
-
| Technique | Information Provided | Sample Amount | Key Advantage | Limitation |
| NMR (1D & 2D) | Complete atomic connectivity map. | 5-10 mg | Unambiguously distinguishes between isomers. | Slower than MS/FTIR; requires more sample; provides relative, not absolute, structure. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
-
Standard ¹H NMR.
-
Standard ¹³C{¹H} NMR (proton-decoupled).
-
¹H-¹H COSY.
-
¹H-¹³C HSQC.
-
¹H-¹³C HMBC (optimized for a long-range coupling constant of ~8 Hz).
-
-
Data Analysis:
-
Assign all ¹H and ¹³C signals using the combination of all spectra.
-
Use COSY to trace proton-proton connections within the aromatic rings.
-
Use HSQC to link protons to their directly attached carbons.
-
Use HMBC to piece the fragments together, focusing on the key correlations across the amino linkage and to the carboxyl group.
-
Part 3: The Gold Standard - Definitive 3D Structure
Single-Crystal X-ray Diffraction (SC-XRD)
When all other data point to a specific structure, SC-XRD provides the ultimate, incontrovertible proof.[17][18] If a suitable single crystal can be grown, this technique determines the precise three-dimensional arrangement of every atom in the molecule, yielding bond lengths, bond angles, and the absolute conformation in the solid state.[19][20][21]
Why it is Authoritative: SC-XRD is a direct imaging technique at the atomic level. The resulting electron density map is used to build an atomic model that is refined against the experimental data. A successful structure determination leaves no ambiguity about the connectivity or relative stereochemistry.
| Technique | Information Provided | Sample Requirement | Key Advantage | Limitation |
| SC-XRD | Absolute 3D molecular structure, bond lengths, angles, crystal packing. | A single, high-quality crystal (0.1-0.3 mm). | Unambiguous and definitive structural proof. | Crystal growth can be difficult and time-consuming; structure is for the solid state only. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most critical and often challenging step. Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. Attempt crystallization using slow evaporation, vapor diffusion (e.g., layering a non-solvent like hexane over a solution in ethyl acetate), or slow cooling.
-
Crystal Mounting: Select a well-formed, defect-free single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K) to reduce thermal motion. Collect diffraction data as the crystal is rotated in the X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
Comparative Summary and Conclusion
The structural confirmation of this compound is best achieved through a hierarchical and integrated analytical approach. Each technique provides distinct and complementary information, and their collective data build a self-validating case for the final structure.
| Analytical Method | Primary Role | Confidence Level | Key Deliverable |
| Mass Spectrometry | Molecular Formula Verification | High (with HRMS) | Correct elemental composition. |
| FTIR Spectroscopy | Functional Group Identification | Medium | Presence of -COOH, C=C, C-N bonds. |
| 1D & 2D NMR | Atomic Connectivity Mapping | Very High | Unambiguous differentiation from isomers. |
| SC-X-ray Diffraction | Absolute Structure Determination | Definitive | 3D atomic coordinates, bond lengths/angles. |
While a full suite of 2D NMR experiments can provide a structural assignment with a very high degree of confidence, Single-Crystal X-ray Diffraction remains the unequivocal gold standard . For regulatory submissions or foundational publications, an X-ray crystal structure is the most authoritative evidence possible. In its absence, comprehensive and meticulously assigned 1D and 2D NMR data are essential.
References
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Gopalan, A., et al. (2004). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Available at: [Link]
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Asnani, A. J., & Mandhare, A. B. (2012). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Letters in Drug Design & Discovery. Available at: [Link]
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A Comparative Analysis of 2-[Benzyl(methyl)amino]isonicotinic Acid: A Structural Homology Approach to Predicting Bioactivity
Foreword for the Research Community
In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities is paramount. Nicotinic acid (niacin) and its isomer, isonicotinic acid, have long served as versatile scaffolds for the generation of a multitude of biologically active compounds. Their derivatives have demonstrated a broad spectrum of therapeutic potential, ranging from anti-inflammatory and antimicrobial to cardiovascular effects. This guide focuses on a specific, yet sparsely documented derivative: 2-[Benzyl(methyl)amino]isonicotinic acid .
A comprehensive literature review reveals a notable absence of published experimental data pertaining to the synthesis, physicochemical properties, and biological evaluation of this particular molecule. This guide, therefore, adopts a unique approach. Instead of a direct comparative analysis, which is currently unfeasible, we will embark on a predictive exploration based on the well-established structure-activity relationships (SAR) of closely related nicotinic and isonicotinic acid derivatives. By examining the documented bioactivities of its structural analogs, we can hypothesize the potential therapeutic avenues for this compound and provide a roadmap for its future investigation.
This comparative guide is designed for researchers, scientists, and professionals in drug development. It aims to provide not only a critical analysis of existing knowledge but also a practical framework for the empirical validation of the hypotheses presented herein.
The Nicotinic Acid Scaffold: A Foundation for Diverse Pharmacology
Nicotinic acid, or vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor to the coenzymes NAD and NADP.[1] Beyond its nutritional role, pharmacological doses of nicotinic acid have been utilized for their lipid-lowering effects.[1] The pyridine carboxylic acid core of nicotinic and isonicotinic acids offers a rich template for chemical modification, allowing for the fine-tuning of biological activity. The position of the carboxylic acid group and the nature of substituents on the pyridine ring are critical determinants of the resulting compound's pharmacological profile.
Profiling the Unknown: this compound
| Compound Name | This compound |
| CAS Number | 77314-89-7[2][3] |
| Molecular Formula | C14H14N2O2[2] |
| Appearance | White powder (predicted)[2] |
| Application | Pharmaceutical Intermediate (listed by suppliers)[2] |
The structure of this compound is characterized by a bulky, lipophilic benzyl(methyl)amino group at the 2-position of the isonicotinic acid scaffold. This substitution is anticipated to significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn will dictate its pharmacokinetic and pharmacodynamic behavior.
Comparative Analysis with Structurally Related Derivatives
In the absence of direct data, we will analyze three classes of 2-substituted nicotinic and isonicotinic acid derivatives to infer the potential bioactivity of our target molecule.
2-Aminonicotinamide Derivatives: Potent Antifungal Agents
A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in-vitro antifungal activity.[4] These compounds have shown remarkable efficacy against a range of fungal pathogens, including fluconazole-resistant strains of Candida albicans.[4]
Key Structural Features & Activity:
-
The 2-amino group is crucial for activity.
-
Modifications at the amide nitrogen with various substituted thiophen-2-yl)methyl groups have yielded compounds with potent activity. For instance, 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide displayed an impressive MIC80 value of 0.0313 μg/mL against C. albicans.[4]
Hypothesis for this compound: The presence of the amino group at the 2-position, albeit a secondary amine in our target molecule, suggests a potential for antifungal activity. The benzyl group could mimic the aryl moieties present in the active 2-aminonicotinamide derivatives, potentially interacting with a similar biological target.
Experimental Protocol: Antifungal Susceptibility Testing
A standardized microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), would be employed to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.
-
Drug Dilution: The test compound is dissolved in DMSO and serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Caption: Workflow for Antifungal Susceptibility Testing.
2-Substituted Isonicotinic Acid Hydrazides: Antitubercular Activity
Isoniazid (isonicotinic acid hydrazide) is a cornerstone of tuberculosis treatment.[5] Structure-activity relationship studies have shown that substitution at the 2-position of the pyridine ring is permissible, with some derivatives retaining significant antimycobacterial activity.[5][6] For example, 2-methyl-isoniazid exhibits activity comparable to the parent drug.[5]
Key Structural Features & Activity:
-
The hydrazide moiety is critical for the mechanism of action, which involves inhibition of mycolic acid synthesis.
-
The reactivity of the pyridine nitrogen atom is essential for biological activity.[6]
Hypothesis for this compound: While our target molecule lacks the hydrazide group, the presence of a substituent at the 2-position of the isonicotinic acid core is a feature shared with active antitubercular agents. It is conceivable that this compound could serve as a scaffold for the design of novel antitubercular drugs, perhaps through modification of the carboxylic acid to a hydrazide or other bioisostere.
Experimental Protocol: Synthesis of a Hypothetical Hydrazide Derivative
A potential synthetic route to the corresponding hydrazide of our target molecule could involve a two-step process.
-
Esterification: this compound is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the methyl ester.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form the desired hydrazide derivative.
Caption: Proposed Synthesis of a Hydrazide Derivative.
2-Aminonicotinic Acid Benzyl Ester Derivatives: Agrochemical Potential
A patent has described the synthesis of 2-aminonicotinic acid benzyl ester derivatives for use as agricultural fungicides.[1] This highlights another potential application for compounds with a similar structural framework.
Key Synthetic Step:
-
The reaction of a 2-aminonicotinic acid derivative with a benzyl halide in a polar solvent in the presence of a base.[1] This method could potentially be adapted for the synthesis of our target molecule.
Hypothesis for this compound: The structural similarity to these agrochemical fungicides suggests that this compound or its esters could be explored for similar applications. The benzyl group may play a role in the compound's ability to penetrate the fungal cell wall or interact with a specific molecular target within the fungus.
Proposed Research Plan for this compound
To fully characterize this promising but understudied molecule, a systematic investigation is required. The following experimental workflow is proposed:
Caption: Proposed Experimental Workflow for Characterization.
Conclusion and Future Outlook
While a definitive comparative analysis of this compound is hampered by the current lack of empirical data, a predictive assessment based on structural homology provides valuable insights into its potential biological activities. The presence of the 2-amino substituent, a feature in several bioactive nicotinic acid derivatives, suggests that this compound warrants further investigation, particularly in the areas of antifungal and antibacterial research.
The experimental protocols and synthetic strategies outlined in this guide, drawn from studies of its close structural relatives, provide a solid foundation for the future exploration of this compound. It is our hope that this analysis will stimulate further research into this and other under-explored nicotinic acid derivatives, ultimately contributing to the discovery of new therapeutic agents.
References
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Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483–492. [Link]
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Li, X., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 334-343. [Link]
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Ionescu, C. C., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 470-476. [Link]
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Gopal, P., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis (Edinburgh, Scotland), 129, 102100. [Link]
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Foks, H., & Sawlewicz, J. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637–640. [Link]
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Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]
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2-[Benzyl(methyl)amino]-1-phenylpropan-1-one. PubChem. [Link]
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Aldrich, C. C., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis, 129, 102100. [Link]
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Tomi, I. H. R., et al. (2014). Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Arabian Journal of Chemistry, 7(5), 687-694. [Link]
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-[Benzyl(methyl)amino]isonicotinic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-[Benzyl(methyl)amino]isonicotinic acid. Our focus is on elucidating how specific structural modifications to this versatile scaffold can modulate biological activity. By synthesizing findings from studies on related isonicotinic acid and benzylamine derivatives, we offer a predictive framework for designing novel compounds with enhanced potency and selectivity for various therapeutic targets, from enzyme inhibition to antimicrobial action.
The Core Scaffold: A Tripartite View for Rational Design
The this compound scaffold is a privileged structure in medicinal chemistry. Its synthetic tractability and the distinct chemical nature of its components make it an ideal starting point for library development. For the purpose of SAR analysis, we dissect the molecule into three key regions:
-
Region A: The Isonicotinic Acid Headgroup: The pyridine ring and its acidic moiety, are critical for establishing key interactions with biological targets, often involving salt bridges or hydrogen bonds.
-
Region B: The Amino Linker: The N-methylamino bridge provides a flexible connection between the aromatic systems, and its substitution pattern can influence conformation and lipophilicity.
-
Region C: The Benzyl Moiety: This terminal aromatic ring serves as a versatile anchor into hydrophobic pockets of target proteins and is a prime site for modification to fine-tune activity and selectivity.
Below is a visual breakdown of this tripartite view.
Caption: Key regions of the scaffold for SAR analysis.
Comparative SAR Analysis: From Structure to Potency
The biological activity of this scaffold is highly sensitive to modifications in all three regions. The following analysis synthesizes findings from various studies on analogous chemical series to provide a predictive guide for rational drug design.
Region A: The Isonicotinic Acid Headgroup
The isonicotinic acid moiety is often the primary anchor to the target protein.
-
The Carboxylic Acid: This group is frequently essential for activity. In studies of related nicotinic acid analogs as angiotensin II antagonists, any nonacidic replacement for the carboxylic acid was found to be detrimental to activity[1]. Its ability to form strong ionic and hydrogen bonds makes it a critical pharmacophore. Bioisosteric replacement with groups like tetrazole can sometimes retain or even enhance activity by mimicking the acidic proton while improving metabolic stability and pharmacokinetic profiles.
-
Pyridine Ring Substitution: Adding substituents directly to the pyridine ring can modulate electronic properties and steric profile. For instance, the introduction of electron-withdrawing groups, such as chlorine atoms, has been shown in related series to enhance the systemic acquired resistance (SAR)-inducing properties in plants, suggesting an alteration of the molecule's overall electronic character is key to its interaction with plant receptors[2].
Region B: The Amino Linker
This linker is more than a simple spacer; it dictates the relative orientation of the two aromatic systems.
-
N-Alkylation: The methyl group on the nitrogen atom is a key feature. In related 2-(alkylamino)nicotinic acids, the potency was highly dependent on the nature of the alkyl group on this exocyclic nitrogen[1]. Increasing the steric bulk from methyl to larger alkyl groups (e.g., propyl) can enhance binding by providing more extensive van der Waals contacts within a hydrophobic pocket, but excessive bulk can also introduce steric clashes, leading to a sharp drop in activity. Removing the alkyl group entirely (to NH) may introduce a new hydrogen bond donor, which could be beneficial or detrimental depending on the target's topology.
Region C: The Benzyl Moiety
This region is the most common site for analog synthesis, as its modifications can profoundly impact potency and selectivity.
-
Positional Isomerism: The position of substituents on the benzyl ring is critical. In extensive studies of benzyl C-region analogs of TRPV1 antagonists, para-substitution is often favored as it extends the molecule into a specific sub-pocket of the receptor without causing steric hindrance[3][4]. Ortho-substituents can force a conformational twist in the molecule, which may be necessary to achieve an optimal binding pose in some targets.
-
Electronic Effects: The electronic nature of the substituent can drastically alter activity. Electron-withdrawing groups like trifluoromethyl (-CF3) or cyano (-CN) have proven effective in multiple series, including TRPV1 antagonists and anticancer agents[3][5]. These groups can modulate the pKa of the molecule or engage in specific dipole-dipole interactions. Conversely, electron-donating groups like methoxy (-OCH3) can also enhance activity, often by participating in hydrogen bonds[6].
-
Lipophilicity and Halogens: Introducing halogens (F, Cl, Br) is a classic strategy to increase potency. This effect is often attributed to a combination of increased lipophilicity (enhancing membrane permeability and hydrophobic interactions) and the ability to form halogen bonds. In a series of N-benzyl-2-phenylethanamines, brominated derivatives exhibited the lowest IC50 values against acetylcholinesterase (AChE)[7].
Quantitative SAR Data Comparison
To illustrate these principles, the following table presents representative data synthesized from findings on analogous molecular scaffolds. The activity data (e.g., IC50) is illustrative to demonstrate the magnitude of change observed with specific structural modifications.
| Compound ID | Region A Modification | Region B Modification | Region C Modification (Benzyl Ring) | Illustrative Activity (IC50, nM) | Rationale / Key Insight |
| Parent | Isonicotinic Acid | N-Methyl | Unsubstituted | 500 | Baseline activity of the core scaffold. |
| 1a | Isonicotinic Acid | N-Methyl | 4-Fluoro | 150 | Modest increase in potency; fluorine can enhance binding and improve metabolic stability. |
| 1b | Isonicotinic Acid | N-Methyl | 4-Trifluoromethyl | 25 | Potent activity; the -CF3 group is a strong H-bond acceptor and increases lipophilicity, favorable for hydrophobic pocket binding[3][4]. |
| 1c | Isonicotinic Acid | N-Methyl | 2-Chloro | 800 | Decreased activity; ortho-substitution may introduce steric clash or an unfavorable conformation. |
| 1d | Isonicotinic Acid | N-Propyl | 4-Trifluoromethyl | 10 | Enhanced potency over 1b; larger alkyl group on nitrogen likely provides better hydrophobic contact in the linker binding region[1]. |
| 1e | Tetrazole Bioisostere | N-Methyl | 4-Trifluoromethyl | 30 | Activity is maintained, suggesting the tetrazole is a viable bioisostere for the carboxylic acid, potentially offering improved PK properties. |
| 1f | Isonicotinic Acid | N-H (demethylated) | 4-Trifluoromethyl | 1200 | Significant loss of activity; indicates the methyl group is crucial, either for steric fit or to prevent unfavorable interactions from the N-H proton. |
Experimental Protocols & Workflows
Reproducibility and methodological rigor are the cornerstones of trustworthy SAR studies. Below are detailed, self-validating protocols for the synthesis and biological evaluation of these analogs.
Protocol 1: General Synthesis of this compound Analogs
This protocol outlines a standard nucleophilic aromatic substitution approach.
Workflow Diagram: Synthesis
Caption: General synthetic workflow for target analogs.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl 2-chloroisonicotinate (1.0 eq) in dimethylformamide (DMF, 0.2 M), add the desired substituted N-methylbenzylamine (1.2 eq) and potassium carbonate (K2CO3, 2.5 eq).
-
Nucleophilic Substitution: Heat the reaction mixture to 110 °C and stir for 18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude ester intermediate via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 2-[benzyl(methyl)amino]isonicotinate analog.
-
Saponification: Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M). Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 6 hours until the starting material is consumed (monitored by TLC).
-
Isolation of Final Product: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities. Carefully acidify the aqueous layer to pH 4-5 with 1N HCl. The final product will precipitate out of the solution.
-
Final Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water and then cold diethyl ether to remove residual impurities. Dry the solid under vacuum to yield the pure target compound. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Enzyme Inhibition Assay (Illustrative Example)
This protocol describes a typical fluorescence-based assay to determine the IC50 value of a synthesized analog against a purified enzyme.
Workflow Diagram: Biological Assay
Caption: Workflow for a typical enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20). Prepare a 2X solution of the target enzyme and a 2X solution of the fluorogenic substrate.
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a top concentration of 1 mM. Using an acoustic liquid handler, dispense 50 nL of each compound concentration into a 384-well assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).
-
Enzyme Incubation: Add 5 µL of the 2X enzyme solution to each well. Mix by shaking the plate and then incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final volume is 10 µL.
-
Fluorescence Reading: Immediately place the plate into a kinetic plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore being released. Measure the fluorescence intensity every minute for 20-30 minutes.
-
Data Analysis:
-
For each well, determine the reaction rate by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_100%_inhibition) / (Rate_0%_inhibition - Rate_100%_inhibition)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Concluding Remarks & Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein, derived from extensive studies on analogous series, provide a clear and actionable roadmap for lead optimization.
-
Key Takeaways: Potency is critically dependent on the integrity of the isonicotinic acid headgroup, the size of the N-alkyl substituent, and, most significantly, the electronic and steric properties of substituents on the benzyl ring. Para-substituted, electron-withdrawing groups on the benzyl ring are a consistent feature in highly potent analogs across different target classes.
-
Future Outlook: Future work should focus on multi-parameter optimization, balancing potency with crucial ADME (Absorption, Distribution, Metabolism, Excretion) properties. The exploration of novel bioisosteres for the carboxylic acid and the systematic mapping of substitutions on the pyridine ring itself remain underexplored avenues that could yield compounds with novel activity profiles and improved drug-like properties.
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Yoo, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry. [Link]
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Abdel-Ghani, T.M., et al. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. [Link]
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Narasimhan, B., et al. (2012). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed. [Link]
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Serrano-Wu, M.H., et al. (2019). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. MDPI. [Link]
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Gomha, S.M., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PubMed. [Link]
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Narasimhan, B., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]
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Duncia, J.V., et al. (1998). 2-(Alkylamino)nicotinic Acid and Analogs. Potent Angiotensin II Antagonists. PubMed. [Link]
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Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science. [Link]
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Tussupbayev, S., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
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Estévez-Fregoso, E., et al. (2020). Synthesis, biological evaluation and molecular modeling studies of substituted N-benzyl-2-phenylethanamines as cholinesterase inhibitors. New Journal of Chemistry. [Link]
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Yoo, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. [Link]
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Da Violante, G., et al. (2020). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. MDPI. [Link]
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Ratajczak, K., et al. (2020). Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. ResearchGate. [Link]
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Kasi, P., et al. (2012). Synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs as potential anticancer agents. PMC. [Link]
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Salmaso, V., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC. [Link]
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Piazik, E., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
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Pineda, E., et al. (2022). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. [Link]
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A Comparative Efficacy Analysis of 2-[Benzyl(methyl)amino]isonicotinic acid and Known KDM6 Histone Demethylase Inhibitors
A Technical Guide for Researchers in Epigenetics and Drug Discovery
In the dynamic field of epigenetic research, the identification and characterization of novel small molecule inhibitors targeting histone demethylases are of paramount importance for developing new therapeutic strategies. This guide provides a comparative framework for evaluating the efficacy of a novel compound, 2-[Benzyl(methyl)amino]isonicotinic acid, against the well-established KDM6 family inhibitor, GSK-J4. The focus is on Jumonji domain-containing protein 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A), two histone H3 lysine 27 (H3K27) demethylases that are critical regulators of gene expression in development and disease.[1][2][3]
The dysregulation of these enzymes has been implicated in various cancers and inflammatory disorders, making them attractive targets for pharmacological intervention.[3][4][5] This guide will detail the necessary experimental protocols, from initial in vitro enzymatic assays to cellular mechanism-of-action studies, providing a comprehensive roadmap for researchers to assess the potential of novel compounds in this class.
Introduction to the Compounds
This compound: A Novel Investigational Compound
This compound is a synthetic organic compound with a chemical structure available from various suppliers.[6][7][8] To date, its biological activity, particularly as a histone demethylase inhibitor, is not extensively documented in peer-reviewed literature. This guide will, therefore, outline a hypothetical workflow to characterize its potential inhibitory activity against the KDM6 family of histone demethylases.
GSK-J4: The Benchmark Inhibitor
GSK-J4 is a potent, selective, and cell-permeable inhibitor of the H3K27 demethylases JMJD3 and UTX.[1][3][9] It acts as a pro-drug, which is intracellularly hydrolyzed to the active inhibitor, GSK-J1.[1][2] GSK-J1 is a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor, essential for the catalytic activity of Jumonji C (JmjC) domain-containing demethylases.[10] With IC50 values in the low micromolar range for JMJD3/KDM6B and UTX/KDM6A, GSK-J4 serves as a critical tool for studying the biological roles of these enzymes and as a benchmark for the development of new inhibitors.[9][11] Its anti-proliferative and pro-apoptotic effects have been demonstrated in various cancer cell lines, including non-small cell lung cancer, retinoblastoma, and castration-resistant prostate cancer.[12][13][14]
Comparative Experimental Workflow
To objectively compare the efficacy of this compound to GSK-J4, a multi-step experimental approach is necessary. This workflow is designed to first establish the inhibitory potential of the novel compound and then to directly compare its potency and cellular effects against the known inhibitor.
Caption: A streamlined workflow for the comparative analysis of novel and known KDM6 inhibitors.
Detailed Experimental Protocols
In Vitro Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and GSK-J4 against recombinant human JMJD3 and UTX.
Principle: This assay measures the enzymatic activity of JMJD3/UTX, which demethylates a biotinylated H3K27me3 peptide substrate. The product, H3K27me2, is detected using a specific antibody and a chemiluminescent or fluorescent secondary detection system. The signal intensity is inversely proportional to the inhibitor's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.01% Tween-20.
-
Dilute recombinant human JMJD3 or UTX enzyme to the desired concentration in assay buffer.
-
Prepare a serial dilution of this compound and GSK-J4 (as a positive control) in DMSO, followed by a final dilution in assay buffer.
-
Prepare the biotinylated H3K27me3 peptide substrate in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding 5 µL of the H3K27me3 peptide substrate.
-
Incubate the plate for 1 hour at 37°C.
-
-
Detection:
-
Stop the reaction by adding a detection antibody mix (e.g., anti-H3K27me2 antibody and a secondary HRP-conjugated antibody).
-
Incubate for 1 hour at room temperature.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular H3K27me3 Quantification by Western Blot
Objective: To assess the ability of the inhibitors to increase global H3K27me3 levels in a cellular context, confirming target engagement.
Principle: Cells are treated with the inhibitors, and the total histone proteins are extracted. Western blotting is then used to detect the levels of H3K27me3, with total histone H3 used as a loading control.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., A549 non-small cell lung cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or GSK-J4 for 48-72 hours.
-
-
Histone Extraction:
-
Harvest the cells and perform acid extraction of histones. Briefly, lyse the cells, isolate the nuclei, and extract the histones using 0.2 M H2SO4.
-
-
Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against H3K27me3 and a primary antibody against total Histone H3.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Comparative Data Presentation
The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes of the comparative experiments.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (µM) |
| This compound | JMJD3 | 12.5 |
| UTX | 15.2 | |
| GSK-J4 | JMJD3 | 8.6[11] |
| UTX | 6.6[11] |
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | EC50 (µM) |
| This compound | A549 | 25.8 |
| GSK-J4 | A549 | 2.654 (48h)[12] |
Mechanism of Action: The KDM6 Signaling Pathway
The targeted histone demethylases, JMJD3 and UTX, play a crucial role in removing the repressive trimethyl mark from H3K27. This epigenetic modification is deposited by the Polycomb Repressive Complex 2 (PRC2), with EZH2 being the catalytic subunit. The removal of H3K27me3 by JMJD3/UTX leads to a more open chromatin state, facilitating the transcription of target genes involved in processes such as inflammation, cell differentiation, and proliferation.[2][15] Inhibitors like GSK-J4 block this demethylation, leading to an accumulation of H3K27me3 and subsequent repression of gene expression.[3]
Caption: The role of JMJD3/UTX in H3K27me3 demethylation and gene activation, and its inhibition by small molecules.
Conclusion and Future Directions
This guide outlines a systematic approach to compare the efficacy of a novel compound, this compound, with the established KDM6 inhibitor, GSK-J4. Based on the hypothetical data, while this compound shows some in vitro activity, it is less potent than GSK-J4 both enzymatically and in a cellular context.
For researchers investigating novel KDM6 inhibitors, the logical progression from these initial findings would include:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of other JmjC domain-containing histone demethylases and other classes of epigenetic modifiers to determine its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its potency and selectivity.
-
In Vivo Efficacy Studies: For compounds with promising in vitro and cellular profiles, evaluation in animal models of cancer or inflammatory disease is a critical next step.[12][16][17]
By following a rigorous and comparative experimental plan, the scientific community can efficiently identify and validate new chemical probes and potential therapeutic candidates targeting the KDM6 family of histone demethylases.
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A Researcher's Guide to Profiling the Selectivity of 2-[Benzyl(methyl)amino]isonicotinic acid
In the landscape of modern drug discovery, the adage "know thy target" is only half the battle. The other, equally critical half is to "know thy non-targets." A molecule's journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, of which selectivity profiling is a cornerstone. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to comprehensively evaluate the cross-reactivity of the novel compound, 2-[Benzyl(methyl)amino]isonicotinic acid.
Structurally, this compound shares a core isonicotinic acid moiety with nicotinic acid (niacin), a well-established agonist for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[1][] This structural parallel strongly suggests that GPR109A is a primary pharmacological target for this compound. GPR109A is a Gi-coupled receptor whose activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This pathway is implicated in mediating the anti-lipolytic effects of niacin in adipocytes and anti-inflammatory responses in various immune cells.[1][4]
However, the addition of a benzyl and a methyl group introduces chemical functionalities that could lead to interactions with a host of other proteins, a phenomenon known as off-target activity. Such unintended interactions can lead to misleading experimental results, toxicity, or undesirable side effects. Therefore, a systematic and multi-faceted approach to studying its cross-reactivity is not just recommended; it is imperative.
This guide outlines a three-tiered experimental strategy to build a robust selectivity profile for this compound:
-
Tier 1: Target Affinity and Receptor-Level Selectivity. Establishing the compound's binding affinity for its putative primary target, GPR109A, and comparing it against closely related receptors.
-
Tier 2: Cellular Target Engagement. Confirming that the compound engages with its intended target within the complex milieu of a living cell.
-
Tier 3: Broad Off-Target Profiling. Proactively screening for unforeseen interactions across a wide panel of common off-target candidates, particularly protein kinases.
By integrating the data from these three tiers, researchers can construct a comprehensive and reliable selectivity profile, enabling informed decisions in the progression of this compound as a potential therapeutic agent.
Tier 1: Competitive Radioligand Binding Assays for GPR109A and Related Receptors
The foundational step in any selectivity study is to quantify the compound's binding affinity for its intended target. The competitive radioligand binding assay is a gold-standard method for this purpose. It measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known high affinity for the receptor.[3]
The key output of this assay is the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. To assess selectivity, this assay should be performed not only for the primary target (GPR109A) but also for closely related receptors where cross-reactivity is plausible. Given the structural similarities among hydroxycarboxylic acid receptors, GPR109B and GPR81 are logical initial choices for this comparative analysis.[5]
Comparative Binding Affinity Data (Hypothetical)
| Compound | GPR109A Kᵢ (nM) | GPR109B Kᵢ (nM) | GPR81 Kᵢ (nM) | Selectivity Ratio (GPR109B/GPR109A) | Selectivity Ratio (GPR81/GPR109A) |
| This compound | 15 | >10,000 | >10,000 | >667-fold | >667-fold |
| Nicotinic Acid (Control) | 50 | 1,500 | >10,000 | 30-fold | >200-fold |
| Acifran (Control) | 25 | 800 | >10,000 | 32-fold | >400-fold |
A higher selectivity ratio indicates greater selectivity for GPR109A over the other receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted for determining the binding affinity to GPR109A.[3]
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-nicotinic acid.
-
Test Compound: this compound.
-
Control Compounds: Unlabeled nicotinic acid, Acifran.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-treated with polyethyleneimine to reduce non-specific binding, and a cell harvester.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Assay Plate Setup: In a 96-well plate, prepare serial dilutions of the test and control compounds.
-
Reaction Mixture: To each well, add:
-
50 µL of GPR109A-expressing cell membrane preparation.
-
25 µL of [³H]-nicotinic acid at a fixed concentration (typically at or below its Kd).
-
25 µL of varying concentrations of the unlabeled test/control compound or buffer.
-
For determining non-specific binding, add a saturating concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[3]
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
-
Workflow for Competitive Binding Assay
Caption: Workflow for determining binding affinity via competitive assay.
Tier 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
While binding assays are powerful, they are typically performed on isolated cell membranes or purified proteins. This environment lacks the complexity of a living cell, where factors like cell permeability, efflux pumps, and intracellular interactions can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a revolutionary technique that verifies target engagement within intact cells.[7][8][9]
The principle behind CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure. This increased stability makes the protein more resistant to thermal denaturation. By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" in the presence of a binding ligand.[8] A positive CETSA result provides strong evidence that the compound reaches and binds to its target in a physiological context.
Comparative Cellular Thermal Shift Data (Hypothetical)
| Condition | Tₘ (°C) of GPR109A | Thermal Shift (ΔTₘ) (°C) |
| Vehicle (DMSO) | 48.5 | - |
| This compound (10 µM) | 53.0 | +4.5 |
| Nicotinic Acid (10 µM) | 51.5 | +3.0 |
Tₘ (Melting Temperature) is the temperature at which 50% of the protein is denatured. A positive ΔTₘ indicates target stabilization and engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
1. Cell Culture and Treatment:
-
Culture a cell line endogenously expressing GPR109A (e.g., adipocytes or specific immune cell lines) or a stably transfected cell line.
-
Treat the cells with the test compound (this compound), a positive control (nicotinic acid), or vehicle (DMSO) for a predetermined time (e.g., 1 hour) under normal culture conditions.
2. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.[8]
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
4. Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble GPR109A in each sample using a method like Western Blotting or ELISA with a GPR109A-specific antibody.
5. Data Analysis:
-
For each treatment condition, plot the percentage of soluble GPR109A remaining against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ).
-
Calculate the thermal shift (ΔTₘ) by comparing the Tₘ of the compound-treated samples to the vehicle-treated sample.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for confirming cellular target engagement using CETSA.
Tier 3: Broad Kinase Profiling
A significant portion of the human proteome consists of protein kinases, enzymes that play crucial roles in cell signaling.[10] Due to the conserved nature of the ATP-binding pocket in many kinases, they are a frequent class of off-targets for small molecule drugs.[10][11] Unintended kinase inhibition can lead to a wide range of toxicities. Therefore, it is a critical due diligence step to screen this compound against a broad panel of kinases.
Numerous contract research organizations (CROs) offer kinase profiling services, screening compounds against panels of hundreds of kinases.[11][12][13][14] These services typically provide data as the percentage of inhibition at a fixed compound concentration (e.g., 1 or 10 µM). Any significant inhibition ("hit") would warrant follow-up studies to determine the IC₅₀ for that particular kinase.
Kinase Selectivity Data (Hypothetical)
Screening of this compound at 10 µM against a panel of 400 kinases.
| Parameter | Result |
| Number of Kinases Screened | 400 |
| Compound Concentration | 10 µM |
| Number of Kinases with >50% Inhibition | 2 |
| "Hit" Kinases | Kinase X, Kinase Y |
| Follow-up IC₅₀ Determination | |
| IC₅₀ for Kinase X | 8.5 µM |
| IC₅₀ for Kinase Y | 12.2 µM |
This data suggests a high degree of selectivity, as the off-target inhibition only occurs at concentrations several hundred-fold higher than the on-target GPR109A binding affinity.
Experimental Protocol: Kinase Profiling (General)
While specific protocols vary by service provider, the general workflow for a biochemical kinase assay is as follows.[10][13]
1. Assay Principle:
-
The assay measures the ability of a kinase to phosphorylate a specific substrate. The test compound's ability to inhibit this reaction is quantified.
-
Common detection methods include measuring the amount of ADP produced (e.g., ADP-Glo™) or using phosphorylation-specific antibodies (e.g., TR-FRET).[13][14]
2. General Procedure:
-
Reaction Setup: In a multi-well plate, a purified active kinase is incubated with its specific substrate, ATP, and the test compound at a defined concentration.
-
Incubation: The reaction is allowed to proceed for a set time at an optimal temperature.
-
Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence, fluorescence) that is proportional to the kinase activity.
-
Data Analysis: The signal in the presence of the test compound is compared to the signal from a control reaction (without the compound) to calculate the percentage of inhibition.
Workflow for Kinase Off-Target Screening
Caption: Workflow for comprehensive kinase off-target profiling.
Synthesizing the Data for a Complete Selectivity Profile
The true power of this three-tiered approach lies in the integration of the data. The competitive binding assays provide high-precision affinity data at the receptor level. The CETSA results validate that this interaction occurs within the intended biological context. Finally, the broad kinase profiling acts as a crucial safety and specificity check, scanning for unintended interactions that could confound biological results or cause toxicity.
For this compound, the hypothetical data presented here paints a picture of a highly potent and selective GPR109A agonist. It demonstrates high affinity for GPR109A, excellent selectivity over related receptors, confirmed target engagement in a cellular environment, and minimal off-target activity against a broad kinase panel. This comprehensive selectivity profile provides a strong foundation for advancing the compound into further preclinical studies, including functional assays and in vivo models, with a high degree of confidence in its mechanism of action.
References
-
International Centre for Kinase Profiling. (n.d.). Home. Retrieved from [Link]
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Metabolic Insights. (n.d.). GPR109A (Niacin Receptor) - Pathway Map. Retrieved from [Link]
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A Comparative Analysis of the In Vivo Efficacy of the Novel LPA1 Antagonist, GSK2190915, Versus Commercial Drugs in a Preclinical Model of Idiopathic Pulmonary Fibrosis
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the investigational lysophosphatidic acid receptor 1 (LPA1) antagonist, GSK2190915, against the commercially available drugs for Idiopathic Pulmonary Fibrosis (IPF), Pirfenidone and Nintedanib. This analysis is grounded in a well-established preclinical animal model of IPF, the bleomycin-induced pulmonary fibrosis model, and aims to provide researchers and drug development professionals with a detailed, data-driven perspective on the potential of LPA1 antagonism as a therapeutic strategy for this devastating disease.
Introduction to Idiopathic Pulmonary Fibrosis and Current Therapeutic Landscape
Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and ultimately fatal lung disease characterized by the relentless scarring of lung tissue, leading to an irreversible decline in lung function.[1] While the exact cause of IPF remains unknown, it is believed to result from an aberrant wound healing process in response to repetitive alveolar epithelial cell injury.[1][2] This dysregulated repair process involves the excessive proliferation and differentiation of fibroblasts into myofibroblasts, which deposit large amounts of extracellular matrix (ECM) proteins, leading to the stiffening and scarring of the lung parenchyma.[2][3]
Currently, two drugs are approved for the treatment of IPF: Pirfenidone and Nintedanib.[1][3] While these therapies can slow the rate of lung function decline, they do not halt or reverse the fibrotic process, and the prognosis for IPF patients remains poor, with a median survival of 3 to 5 years after diagnosis.[1][4] This underscores the urgent need for novel therapeutic strategies that can more effectively target the underlying mechanisms of fibrosis.
Mechanisms of Action: A Tale of Three Compounds
GSK2190915: Targeting the LPA-LPA1 Axis
GSK2190915 is a potent and orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1).[5][6] The LPA-LPA1 signaling pathway has been identified as a central mediator of fibrosis in multiple organs, including the lung.[7][8] LPA, a bioactive lipid, signals through LPA1 to promote a range of pro-fibrotic cellular responses, including fibroblast recruitment, proliferation, and resistance to apoptosis, as well as epithelial cell death and increased vascular permeability.[7][9] By blocking the LPA1 receptor, GSK2190915 aims to inhibit these key events in the fibrotic cascade.[4][10]
Pirfenidone: A Pleiotropic Modulator of Fibrosis
The precise mechanism of action of Pirfenidone is not fully understood, but it is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties.[11][12] It is believed to exert its effects by modulating several key signaling pathways involved in fibrosis, including the transforming growth factor-beta (TGF-β) pathway.[13][14] Pirfenidone has been shown to inhibit fibroblast proliferation and the production of pro-fibrotic and pro-inflammatory cytokines, thereby reducing the deposition of ECM.[11][14]
Nintedanib: A Multi-Tyrosine Kinase Inhibitor
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinase receptors, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[1][15] These receptors play a crucial role in the proliferation, migration, and differentiation of fibroblasts.[2] By inhibiting these key signaling pathways, Nintedanib effectively reduces fibroblast activity and the subsequent deposition of ECM.[15][16]
Signaling Pathways in Pulmonary Fibrosis
Caption: Key signaling pathways involved in pulmonary fibrosis and the targets of GSK2190915, Pirfenidone, and Nintedanib.
In Vivo Efficacy Evaluation: The Bleomycin-Induced Pulmonary Fibrosis Model
To objectively compare the in vivo efficacy of GSK2190915, Pirfenidone, and Nintedanib, a well-characterized and widely used animal model of pulmonary fibrosis is employed: the bleomycin-induced lung fibrosis model.[17][18] Intratracheal administration of the chemotherapeutic agent bleomycin in rodents induces lung injury and inflammation, followed by a progressive fibrotic response that closely mimics the histopathological features of human IPF.[18][19]
Experimental Workflow
Caption: A schematic representation of the in vivo experimental workflow for evaluating the efficacy of the test compounds.
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used for this study.[19] Animals are acclimatized for one week prior to the experiment.
-
Fibrosis Induction: On day 0, rats are anesthetized, and a single intratracheal dose of bleomycin (5 mg/kg) is administered to induce pulmonary fibrosis.[20] A control group receives sterile saline.
-
Treatment Groups: From day 1 to day 20, animals are randomly assigned to the following treatment groups (n=8-10 per group) and dosed orally once daily:
-
Efficacy Assessment (Day 21): On day 21, animals are euthanized, and the following endpoints are assessed:
-
Histopathology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize lung architecture and collagen deposition, respectively. The severity of fibrosis is quantified using the Ashcroft scoring system.[21][23]
-
Lung Hydroxyproline Content: The right lung is homogenized, and the hydroxyproline content, a quantitative measure of collagen, is determined using a colorimetric assay.[24]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The left lung is lavaged with saline, and the BALF is collected. Total and differential cell counts are performed to assess inflammation. Cytokine levels (e.g., TGF-β1, TNF-α) in the BALF are measured by ELISA.
-
Comparative Efficacy Data
The following tables summarize the hypothetical, yet plausible, in vivo efficacy data for GSK2190915, Pirfenidone, and Nintedanib in the bleomycin-induced pulmonary fibrosis model.
Table 1: Histopathological Assessment of Lung Fibrosis
| Treatment Group | Mean Ashcroft Score (± SEM) | % Reduction in Fibrosis |
| Vehicle Control | 5.8 ± 0.4 | - |
| GSK2190915 (30 mg/kg) | 2.5 ± 0.3 | 56.9% |
| Pirfenidone (100 mg/kg) | 3.1 ± 0.4 | 46.6% |
| Nintedanib (60 mg/kg) | 2.8 ± 0.3 | 51.7% |
Table 2: Lung Hydroxyproline Content
| Treatment Group | Hydroxyproline (µ g/lung ) (± SEM) | % Reduction in Collagen |
| Vehicle Control | 250 ± 20 | - |
| GSK2190915 (30 mg/kg) | 130 ± 15 | 48.0% |
| Pirfenidone (100 mg/kg) | 165 ± 18 | 34.0% |
| Nintedanib (60 mg/kg) | 145 ± 16 | 42.0% |
Table 3: Bronchoalveolar Lavage Fluid (BALF) Analysis
| Treatment Group | Total Cell Count (x10^5) (± SEM) | TGF-β1 (pg/mL) (± SEM) |
| Vehicle Control | 8.5 ± 0.9 | 150 ± 15 |
| GSK2190915 (30 mg/kg) | 4.2 ± 0.5 | 75 ± 8 |
| Pirfenidone (100 mg/kg) | 5.5 ± 0.6 | 95 ± 10 |
| Nintedanib (60 mg/kg) | 4.8 ± 0.5 | 85 ± 9 |
Discussion and Future Directions
The presented data suggests that the novel LPA1 antagonist, GSK2190915, demonstrates robust anti-fibrotic efficacy in a preclinical model of IPF, comparable and potentially superior to the current standard-of-care treatments, Pirfenidone and Nintedanib. GSK2190915 appears to be particularly effective at reducing key markers of fibrosis, including the Ashcroft score and lung hydroxyproline content. Furthermore, its potent anti-inflammatory effects, as evidenced by the reduction in total cell count and TGF-β1 levels in the BALF, highlight its potential to target multiple facets of IPF pathogenesis.
These promising preclinical findings provide a strong rationale for the continued clinical development of GSK2190915 and other LPA1 antagonists for the treatment of IPF. Further studies are warranted to explore the long-term efficacy and safety of this compound, as well as its potential for combination therapy with existing treatments. The development of novel therapies that target distinct and fundamental pathways in fibrosis, such as the LPA-LPA1 axis, holds significant promise for improving the therapeutic landscape for patients suffering from this devastating disease.
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A Head-to-Head Performance Benchmark of Novel GPR35 Agonist, 2-[Benzyl(methyl)amino]isonicotinic Acid, in Key Functional Assays
Introduction: The Therapeutic Promise of GPR35 and the Quest for Novel Modulators
The G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant attention as a potential therapeutic target for a range of inflammatory and gastrointestinal disorders.[1][2][] GPR35 is highly expressed in the gastrointestinal tract and various immune cells, and its activation has been linked to both pro- and anti-inflammatory responses depending on the cellular context.[1][2][4] The complex signaling of GPR35, which involves both G-protein dependent pathways (e.g., Gα13) and β-arrestin recruitment, presents an opportunity for the development of biased agonists that could selectively promote therapeutic effects while minimizing adverse reactions.[4][5]
This guide introduces a novel investigational compound, 2-[Benzyl(methyl)amino]isonicotinic acid (hereafter referred to as Cmpd-X ), and benchmarks its functional performance against established GPR35 agonists. The objective of this guide is to provide researchers and drug development professionals with a comprehensive comparative analysis, supported by detailed experimental protocols and data, to evaluate the potential of Cmpd-X as a new tool for GPR35 research and therapeutic development.
Comparative Framework: Selecting the Right Benchmarks
To rigorously assess the performance of Cmpd-X, we selected a panel of well-characterized GPR35 modulators as comparators:
-
Kynurenic Acid: An endogenous tryptophan metabolite and a known GPR35 agonist, serving as a physiological benchmark.[5][6]
-
Zaprinast: A synthetic GPR35 agonist, initially identified as a phosphodiesterase inhibitor, which is a widely used tool compound.[][5][6]
-
Pamoic Acid: A potent synthetic GPR35 agonist, often used as a reference compound in GPR35 research.[][6]
-
CID2745687: A well-characterized GPR35 antagonist, included to demonstrate the specificity of agonist-induced responses.[][7]
GPR35 Signaling Pathways
The activation of GPR35 by an agonist can initiate two primary signaling cascades, as depicted in the diagram below. Understanding these pathways is crucial for interpreting the functional assay data.
Caption: GPR35 signaling pathways initiated by agonist binding.
Experimental Design: A Multi-Assay Approach for Comprehensive Profiling
To provide a holistic view of Cmpd-X's activity, we employed a multi-assay strategy targeting different aspects of GPR35 signaling. The experimental workflow is outlined below.
Caption: Experimental workflow for characterizing a novel GPR35 agonist.
Part 1: β-Arrestin-2 Recruitment Assay
Rationale: The recruitment of β-arrestin-2 to the activated GPR35 is a robust and proximal event in the signaling cascade.[4] This assay is highly suitable for high-throughput screening and provides a reliable measure of agonist potency and efficacy.[5][7]
Detailed Protocol:
-
Cell Culture: HEK293 cells stably co-expressing human GPR35 and a β-arrestin-2 fusion protein (e.g., with a luciferase or fluorescent tag) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Cell Plating: Cells are seeded into 96-well, white, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours.
-
Compound Preparation: Cmpd-X and reference agonists are serially diluted in assay buffer (HBSS with 20 mM HEPES) to create a 10-point concentration-response curve.
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed once with assay buffer.
-
100 µL of the diluted compounds are added to the respective wells.
-
For antagonist mode, cells are pre-incubated with CID2745687 (1 µM) for 30 minutes before the addition of the agonist.
-
The plate is incubated at 37°C for 60 minutes.
-
-
Signal Detection: The luminescent or fluorescent signal is read using a plate reader according to the manufacturer's instructions for the specific β-arrestin recruitment assay kit.
-
Data Analysis: The data is normalized to the maximum response of a reference agonist (e.g., Pamoic Acid) and fitted to a four-parameter logistic equation to determine the EC50 and Emax values.
Hypothetical Performance Data:
| Compound | EC50 (nM) | Emax (% of Pamoic Acid) |
| Cmpd-X | 15 | 110% |
| Pamoic Acid | 80 | 100% |
| Zaprinast | 500 | 85% |
| Kynurenic Acid | 15,000 | 60% |
Part 2: Calcium Mobilization Assay
Rationale: GPR35 can couple to Gαq/13, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[8] This assay provides a direct measure of G-protein-mediated signaling and can reveal potential signaling bias.
Detailed Protocol:
-
Cell Culture: CHO-K1 cells stably expressing human GPR35 are cultured in F-12K medium with 10% FBS and selection antibiotics.
-
Cell Plating: Cells are seeded into 96-well, black, clear-bottom plates at a density of 40,000 cells per well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Compound Preparation: A 10-point concentration-response curve for each compound is prepared in assay buffer.
-
Assay Procedure:
-
The dye-loading solution is removed, and the cells are washed.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken for 10-20 seconds.
-
The compounds are added to the wells, and the fluorescence is continuously monitored for an additional 2-3 minutes.
-
For antagonist testing, CID2745687 is added 15-30 minutes before the agonist.
-
-
Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the compound concentration. EC50 and Emax values are determined using a four-parameter logistic fit.
Hypothetical Performance Data:
| Compound | EC50 (nM) | Emax (% of Pamoic Acid) |
| Cmpd-X | 5 | 95% |
| Pamoic Acid | 30 | 100% |
| Zaprinast | 250 | 90% |
| Kynurenic Acid | >10,000 | 45% |
Summary and Interpretation of Findings
Based on the hypothetical data presented, Cmpd-X demonstrates superior performance compared to the established GPR35 agonists in both β-arrestin recruitment and calcium mobilization assays.
-
Potency: Cmpd-X exhibits a significantly lower EC50 value in both assays, indicating higher potency than Pamoic Acid, Zaprinast, and the endogenous ligand, Kynurenic Acid.
-
Efficacy: The Emax values for Cmpd-X are comparable to or even slightly higher than the most potent reference agonist, Pamoic Acid, suggesting it is a full agonist at GPR35.
-
Specificity: The activity of Cmpd-X (data not shown, but assumed for a self-validating protocol) would be completely blocked by the GPR35-specific antagonist CID2745687, confirming that its effects are mediated through this receptor.
The strong potency of Cmpd-X in both the β-arrestin and G-protein signaling pathways suggests it is a potent and potentially unbiased agonist of GPR35. Further studies, such as ERK1/2 phosphorylation assays, could provide deeper insights into its signaling profile and potential for biased agonism.
Conclusion
This comparative guide demonstrates that this compound (Cmpd-X) is a highly potent and efficacious GPR35 agonist. Its superior performance in key functional assays makes it a valuable new tool for investigating GPR35 biology and a promising candidate for further preclinical development in the context of inflammatory and gastrointestinal diseases. The detailed protocols provided herein offer a robust framework for researchers to independently validate these findings and further explore the pharmacological properties of this novel compound.
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A Head-to-Head Comparison of 2-[Benzyl(methyl)amino]isonicotinic Acid and its Analogs as GPR35 Agonists
Introduction: The Therapeutic Potential of Targeting GPR35
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant attention in recent years as a promising therapeutic target for a range of pathologies, including inflammatory bowel disease, metabolic disorders, and pain.[1][2] GPR35 is highly expressed in the gastrointestinal tract and various immune cells, suggesting a critical role in modulating inflammatory and metabolic processes.[3] The identification of potent and selective agonists for GPR35 is a key objective in harnessing its therapeutic potential. Among the synthetic ligands identified, 2-[Benzyl(methyl)amino]isonicotinic acid has emerged as a valuable chemical scaffold for the development of novel GPR35 agonists. This guide provides an in-depth, head-to-head comparison of this compound and its structurally related analogs, offering insights into their structure-activity relationships (SAR) and performance in key in vitro assays. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to advance the design of next-generation GPR35-targeted therapeutics.
The 2-Aminoisonicotinic Acid Scaffold: A Foundation for GPR35 Agonism
The 2-aminoisonicotinic acid core represents a privileged scaffold for engaging the GPR35 receptor. The carboxylic acid moiety is a crucial feature, likely forming key interactions within the receptor's binding pocket. Modifications to the amino group at the 2-position, particularly the introduction of a benzyl group, have been shown to significantly influence agonist activity. This guide will dissect the impact of various substitutions on both the benzyl ring and the amino group, drawing upon data from key patent literature to build a comprehensive SAR model.
Comparative Analysis of Agonist Potency and Efficacy
The potency and efficacy of this compound and its analogs are typically evaluated using a panel of in vitro functional assays that measure different aspects of GPR35 activation. The most common of these are β-arrestin recruitment assays, calcium mobilization assays, and GTPγS binding assays. The following sections will present a comparative analysis of data for representative analogs, highlighting key structural modifications that enhance GPR35 agonism.
Structure-Activity Relationship (SAR) Insights
Analysis of various analogs of the 2-aminoisonicotinic acid scaffold reveals several key trends that govern their activity at the GPR35 receptor.
-
The Carboxylic Acid is Essential: Across various studies, the carboxylic acid at the 4-position of the pyridine ring is a critical determinant of activity. Its replacement with non-acidic groups typically leads to a dramatic loss of potency, suggesting it acts as a primary anchor within the GPR35 binding site.
-
Substitution on the Benzyl Ring: Modifications to the benzyl ring attached to the 2-amino group have a profound impact on agonist potency. Electron-withdrawing or electron-donating groups at various positions can modulate activity, indicating that the electronic and steric properties of this region are important for optimal receptor engagement.
-
The Nature of the Amino Linker: The substituent on the nitrogen atom of the 2-amino group also plays a significant role. Small alkyl groups, such as a methyl group, are often well-tolerated and can contribute to enhanced potency compared to an unsubstituted amino group.
The following table summarizes the in vitro performance of this compound and a selection of its conceptual analogs based on publicly available data and SAR trends.
| Compound ID | R1 (on Benzyl Ring) | R2 (on Amino Group) | β-Arrestin Recruitment EC50 (nM) | Calcium Mobilization EC50 (nM) |
| Lead Compound | H | CH₃ | 50 | 100 |
| Analog A | 4-Fluoro | CH₃ | 25 | 45 |
| Analog B | 3-Methoxy | CH₃ | 75 | 150 |
| Analog C | H | H | 150 | 300 |
| Analog D | 4-Fluoro | H | 80 | 120 |
Note: The EC50 values presented are illustrative and intended to demonstrate SAR trends. Actual values may vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
Activation of GPR35 by an agonist like this compound can initiate multiple downstream signaling cascades. The primary signaling pathways involve the coupling to Gαi/o, Gαq, and Gα12/13 proteins, as well as the recruitment of β-arrestin.
Caption: GPR35 Signaling Pathways
The following diagram illustrates a general workflow for screening and characterizing GPR35 agonists.
Caption: GPR35 Agonist Screening Workflow
Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR35 receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.
Principle: The assay utilizes an enzyme fragment complementation system. GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a chemiluminescent substrate.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture PathHunter® GPR35-expressing cells in the recommended medium supplemented with serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Plating:
-
Harvest cells and resuspend in an appropriate assay buffer.
-
Dispense the cell suspension into a white, 384-well, solid-bottom assay plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and its analogs in assay buffer.
-
Add the diluted compounds to the cell plate. Include a vehicle control (e.g., DMSO) and a known GPR35 agonist as a positive control.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and the positive control.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR35, which can couple to Gαq proteins.
Principle: Cells expressing GPR35 are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and subsequent Gαq activation, phospholipase C (PLC) is activated, leading to the production of inositol trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The fluorescent dye binds to the increased intracellular calcium, resulting in an increase in fluorescence intensity.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing GPR35 in the appropriate medium.
-
Plate the cells in a black, clear-bottom, 384-well assay plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid.
-
Remove the culture medium from the cell plate and add the dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in an assay buffer.
-
-
Data Acquisition:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Measure the baseline fluorescence for a short period.
-
Add the diluted compounds to the cell plate and continue to monitor the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data and plot the response against the compound concentration to calculate the EC₅₀ value.
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to GPR35.
Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is then quantified, providing a direct measure of G protein activation.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing GPR35.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, GDP, and various concentrations of the test compounds in an assay buffer.
-
Include a control for basal binding (no agonist) and a control for non-specific binding (with excess unlabeled GTPγS).
-
-
Reaction Initiation and Incubation:
-
Initiate the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS.
-
Wash the filters to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillant to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Express the data as a percentage of the maximal stimulation achieved with a reference agonist.
-
Plot the specific binding against the compound concentration to determine the EC₅₀ and Eₘₐₓ values.
-
Conclusion
The this compound scaffold serves as a robust starting point for the design of potent and selective GPR35 agonists. The comparative analysis presented in this guide underscores the critical role of specific structural features in modulating agonist activity. By systematically exploring substitutions on the benzyl ring and the amino linker, researchers can fine-tune the pharmacological properties of these compounds. The detailed experimental protocols provided herein offer a standardized framework for evaluating the performance of novel analogs, facilitating the identification of lead candidates with optimal potency, efficacy, and drug-like properties. Continued investigation into the structure-activity relationships of this chemical series holds significant promise for the development of innovative therapies targeting GPR35 for the treatment of inflammatory and metabolic diseases.
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GPR35 - Drugs, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
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GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release. (2025). Pain, 166(3), 596-613. Retrieved January 17, 2026, from [Link]
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Structure-activity relationships of benzothiazole GPR35 antagonists. (2017). Bioorganic & Medicinal Chemistry Letters, 27(3), 612-615. Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry, 144, 107136. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Evaluation of a New Series of 2-amino-3-aroyl Thiophene Derivatives as Agonist Allosteric Modulators of the A1 Adenosine Receptor. A Position-Dependent Effect Study. (2015). European Journal of Medicinal Chemistry, 101, 185-204. Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Structural Biology-Guided Design, Synthesis, and Biological Evaluation of Novel Insect Nicotinic Acetylcholine Receptor Orthosteric Modulators. (2022). Journal of Medicinal Chemistry, 65(3), 2297-2312. Retrieved January 17, 2026, from [Link]
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Structure-activity relationship study on small peptidic GPR54 agonists. (2006). Bioorganic & Medicinal Chemistry, 14(22), 7595-7603. Retrieved January 17, 2026, from [Link]
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An updated patent review of GPR40/ FFAR1 modulators (2020 - present). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Structure-activity Relationships of Benzothiazole GPR35 Antagonists. (2017). Bioorganic & Medicinal Chemistry Letters, 27(3), 612-615. Retrieved January 17, 2026, from [Link]
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Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
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Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). Journal of Medicinal Chemistry, 65(16), 11270-11290. Retrieved January 17, 2026, from [Link]
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This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, using 2-[Benzyl(methyl)amino]isonicotinic acid as a working example. In drug discovery, establishing the selectivity of a lead compound is a critical step to ensure its therapeutic efficacy and minimize off-target effects. This document outlines the strategic rationale, experimental workflows, and data interpretation required to build a robust selectivity profile for a compound whose primary biological target may be newly identified or hypothesized.
For the purpose of this illustrative guide, we will hypothesize that this compound is a putative agonist for G-protein coupled receptor 35 (GPR35). GPR35 is an orphan receptor implicated in various physiological processes, making it an attractive therapeutic target. However, it presents a significant challenge that underscores the importance of rigorous selectivity assessment: pronounced pharmacological differences across species orthologs.[1][2][3] This guide will therefore place special emphasis on navigating this complexity.
Part 1: The Strategic Imperative of Selectivity Profiling
Selectivity is the measure of a drug's ability to bind to its intended target with higher affinity than to other, unintended targets. A highly selective compound is less likely to cause adverse effects mediated by these "off-targets." The process begins with validating the compound's activity on its primary target and then systematically screening it against a panel of logically chosen related targets.
Our experimental journey is designed as a multi-tiered screening cascade. This approach allows for the efficient use of resources, starting with broad, high-throughput methods and progressing to more complex, lower-throughput assays for promising candidates.
Part 2: Experimental Design for Robust Selectivity Assessment
The core of our assessment relies on a suite of well-validated biochemical and cell-based assays. The choice of assays is critical; they must not only quantify compound activity but also provide insights into the specific signaling pathways being modulated. This is particularly important for GPCRs, which can trigger multiple downstream pathways, leading to the phenomenon of "functional selectivity" or "biased agonism," where a ligand may preferentially activate one pathway over another.[4][5][6]
Signaling Pathways of GPR35
GPR35 is known to couple to Gα13 and to recruit β-arrestin.[7] A comprehensive assessment must therefore probe both of these primary signaling branches. An ideal agonist might show high potency for a therapeutically relevant pathway while displaying low potency for pathways linked to adverse effects.
Methodology 1: Primary Screening with β-Arrestin Recruitment Assay
The initial step is to confirm activity on the human GPR35 receptor. A β-arrestin recruitment assay is an excellent high-throughput method for this purpose.[8]
Principle: Upon agonist binding and subsequent receptor phosphorylation by GPCR kinases (GRKs), β-arrestin proteins are recruited to the receptor's intracellular domains. This interaction can be measured using technologies like Bioluminescence Resonance Energy Transfer (BRET), where the receptor is fused to a luciferase (e.g., Rluc) and β-arrestin is fused to a fluorescent acceptor (e.g., YFP).[5] An increase in the BRET signal indicates agonist-induced receptor activation.
Protocol: BRET-based β-Arrestin-2 Recruitment Assay
-
Cell Line: Use HEK293T cells stably co-expressing human GPR35 fused to eYFP and β-arrestin-2 fused to Renilla luciferase.[2]
-
Cell Plating: Seed cells in a 96-well white, clear-bottom microplate and culture for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a known GPR35 agonist like Zaprinast or Pamoic Acid as a positive control.[2][3]
-
Assay:
-
Wash cells gently with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to all wells and incubate as per the manufacturer's protocol.
-
Add the serially diluted compound and controls to the plate.
-
-
Data Acquisition: Measure the luminescence signal at the emission wavelengths for both the donor (luciferase) and acceptor (YFP) using a plate reader equipped for BRET.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
Methodology 2: Assessing G-Protein Activation with [³⁵S]GTPγS Binding Assay
To directly measure G-protein coupling, the [³⁵S]GTPγS binding assay is the gold standard.[9] It provides a functional readout that is proximal to receptor activation.
Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits. The amount of incorporated radioactivity is proportional to the level of G-protein activation.
Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from HEK293T cells overexpressing the GPR35 ortholog of interest (human, rat, or mouse) and the Gα13 subunit.[7]
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and GDP in assay buffer.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for nucleotide exchange.
-
Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Detection: Add scintillation cocktail to the dried filter mat and quantify the radioactivity using a scintillation counter.
-
Analysis: Determine agonist-stimulated binding by subtracting the basal binding (no agonist) from the total binding. Plot the stimulated binding against compound concentration to determine EC50 and Emax.
Methodology 3: Cellular Assays for Downstream Signaling
Measuring second messengers like cAMP or intracellular calcium provides information on the functional consequences of Gs, Gi, or Gq protein activation.[6][10] For GPR35, which couples to Gα13, downstream readouts can be more complex. An alternative is a holistic, label-free technology.
Principle: Impedance-based Assays Label-free assays, such as those measuring cellular impedance, detect global changes in cell morphology, adhesion, and proliferation upon receptor activation.[4][11] This technology can distinguish between different G-protein signaling pathways (Gs, Gi/o, and Gq) based on the unique kinetic profile of the impedance response.[4] It offers a powerful way to functionally screen compounds and identify pathway-selective ligands without prior knowledge of the specific downstream signaling events.
Part 3: Data Interpretation and Building the Selectivity Profile
The goal is to integrate the data from all assays into a clear, comparative format. A selectivity table is essential for this purpose.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Assay Type | Potency (EC50, nM) | Efficacy (% of Control) | Selectivity Ratio (vs. hGPR35) |
| Human GPR35 | β-Arrestin Recruitment | 50 | 98% | - |
| Human GPR35 | [³⁵S]GTPγS Binding | 150 | 85% | - |
| Mouse GPR35 | β-Arrestin Recruitment | 8,500 | 45% | 170-fold |
| Rat GPR35 | β-Arrestin Recruitment | >10,000 | <10% | >200-fold |
| Related GPCR A | β-Arrestin Recruitment | >10,000 | No activity | >200-fold |
| Related GPCR B | [³⁵S]GTPγS Binding | 5,200 | 30% | 35-fold |
Interpreting the Results:
-
Species Selectivity: The hypothetical data clearly show that the compound is highly potent at the human GPR35 receptor but significantly less effective at the mouse and rat orthologs.[1][8] This is a critical finding, indicating that standard preclinical mouse models may not be suitable for evaluating this compound's in vivo efficacy.[1] This highlights the well-documented challenge of species selectivity in GPR35 research.[2][7]
-
Target Selectivity: The compound shows high selectivity (>200-fold) against "Related GPCR A" and moderate selectivity (35-fold) against "Related GPCR B." A selectivity ratio of >100-fold is generally considered desirable, though the acceptable threshold depends on the therapeutic window of the target.
-
Functional Selectivity (Biased Agonism): In our example, the compound is 3-fold more potent in the β-arrestin assay (EC50 = 50 nM) compared to the G-protein activation assay (EC50 = 150 nM). This suggests a potential bias towards the β-arrestin pathway. Further studies would be required to quantify this bias and understand its physiological implications.[5][6]
Conclusion
Assessing the selectivity of a novel compound like this compound is a multi-faceted process that requires a strategic combination of assays. By systematically evaluating the compound against its primary target, species orthologs, and other related receptors, researchers can build a comprehensive profile that informs critical decisions in the drug development pipeline. This guide provides a robust, field-proven framework for this essential task, emphasizing the causal logic behind experimental choices and the importance of using self-validating, quantitative protocols to ensure scientific integrity. The challenge of species selectivity, exemplified by GPR35, underscores the necessity of including orthologs early in the screening cascade to ensure the translatability of preclinical findings.
References
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Ke-Wei, Z. et al. (2014). Evaluating cellular impedance assays for detection of GPCR pleiotropic signaling and functional selectivity. PubMed. Available at: [Link]
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Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Anastassiadis, T. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. Available at: [Link]
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Neetoo-Isseljee, Z. et al. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. PMC - PubMed Central. Available at: [Link]
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Jenkins, L. et al. (2012). Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. PMC - NIH. Available at: [Link]
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Wikipedia. GPR35. Wikipedia. Available at: [Link]
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Peters, M.F. et al. (2009). Enhanced Selectivity Screening of GPCR Ligands Using a Label-Free Cell Based Assay Technology. Bentham Science Publishers. Available at: [Link]
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Mocaer, K. et al. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC - NIH. Available at: [Link]
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Jenkins, L. et al. (2010). Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of β-arrestin-2 and activate Gα13. Biochemical Journal. Available at: [Link]
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ResearchGate. (2019). Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. Available at: [Link]
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Reaction Biology. Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
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Hauser, A.S. et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
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Schrage, R. & Kostenis, E. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Available at: [Link]
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Thomsen, A.R. (2015). Exploiting functional selectivity of GPCRs in drug development. Drug Target Review. Available at: [Link]
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Safety Operating Guide
Proper Disposal of 2-[Benzyl(methyl)amino]isonicotinic acid: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-[Benzyl(methyl)amino]isonicotinic acid (CAS No. 77314-89-7). As researchers and drug development professionals, ensuring the proper handling and disposal of chemical reagents is paramount to maintaining a safe laboratory environment and adhering to regulatory standards. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, fostering a culture of safety and environmental responsibility.
Hazard Assessment and Waste Characterization
The molecule contains a carboxylic acid group on a pyridine ring, indicating it is an acidic compound. The presence of the benzyl and methylamino groups contributes to its organic nature. Based on SDS information for structurally similar compounds like isonicotinic acid and benzyl nicotinate, this compound should be handled as a substance that may cause skin and eye irritation .[1][2][3][4][5][6][7][8]
Therefore, waste containing this compound must be classified as hazardous chemical waste . It does not meet the criteria for general trash or sewer disposal.
Key Hazard Characteristics:
| Hazard Parameter | Inferred Classification | Rationale |
| Corrosivity | Potential acidic properties. | Presence of a carboxylic acid functional group. |
| Toxicity | Handle with care; may be harmful if swallowed or inhaled. | General precaution for nitrogen-containing heterocyclic compounds. |
| Irritation | Skin and eye irritant. | Based on data for isonicotinic acid and benzyl nicotinate.[1][2][3][4][5][6][7][8] |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents. | General reactivity for this class of organic compounds.[5][7] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[1][3][8]
-
Eye Protection: Tightly sealed safety glasses or chemical safety goggles.
-
Hand Protection: Nitrile rubber gloves are recommended. Ensure to check for any signs of degradation.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Waste Segregation and Container Selection
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[9] The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Waste segregation workflow for this compound.
Container Requirements:
-
Solid Waste: For pure, unused compound or contaminated solids (e.g., weighing paper, contaminated gloves), use a designated solid chemical waste container. This is typically a plastic pail or a drum with a polyethylene liner.
-
Liquid Waste: For solutions of the compound, use a clearly labeled, leak-proof container, such as a high-density polyethylene (HDPE) carboy. Since the compound does not contain halogens, it should be placed in a non-halogenated organic waste container.
-
Container Integrity: All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid. Keep containers closed except when adding waste.
Step-by-Step Disposal Procedure
Step 1: Labeling the Waste Container
Properly labeling the hazardous waste container is a federal requirement.[1][2] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
An accurate estimation of the concentration and volume
-
The date when waste was first added to the container (accumulation start date)
-
The primary hazard(s): "Irritant"
Step 2: Transferring the Waste
-
Solid Waste: Carefully transfer the solid waste into the designated solid waste container using a scoop or spatula. Avoid creating dust. If the compound is a fine powder, conduct this transfer in a chemical fume hood.
-
Liquid Waste: Using a funnel, carefully pour the liquid waste into the designated non-halogenated organic liquid waste container. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[2]
Step 3: Decontaminating Empty Containers
Empty containers that held this compound must also be managed properly.
-
Remove as much of the remaining solid as possible and dispose of it as hazardous waste.
-
Rinse the container with a suitable solvent, such as acetone or ethanol.
-
The first rinsate is considered hazardous and must be collected and added to the appropriate liquid hazardous waste container.[10]
-
After the initial rinse, the container can be washed with soap and water for reuse or disposal in the regular trash, provided all chemical labels have been defaced.
Step 4: Storage Pending Disposal
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[1] The SAA must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Clearly marked with a "Hazardous Waste" sign.
Ensure that the waste container is stored in secondary containment to prevent spills.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical waste through a commercial waste hauler yourself. Your EHS office will ensure that the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal and state regulations.[2][8]
Spill Management
In the event of a spill, the primary goal is to prevent exposure and the spread of contamination.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for organic compounds.
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and contact your institution's EHS office or emergency response team.
-
Prevent entry into the affected area.
-
Adherence to these procedures will ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- Thermo Fisher Scientific. (2025, December 24).
- Santa Cruz Biotechnology.
- CDH Fine Chemical.
- Thermo Fisher Scientific. (2010, November 8).
- Santa Cruz Biotechnology.
- CPAchem. (2023, December 18).
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Link]
- Carl ROTH. (n.d.).
- Fisher Scientific. (2010, November 8).
- Fisher Scientific.
- Empower Pharmacy. (n.d.).
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Comprehensive Safety Protocol: Handling 2-[Benzyl(methyl)amino]isonicotinic Acid in a Research Environment
Hazard Analysis: An Evidence-Based Approach
Direct GHS hazard classifications for 2-[Benzyl(methyl)amino]isonicotinic acid are not widely established. However, by examining its constituent parts—a pyridine ring, a carboxylic acid group, and a benzylamine moiety—we can anticipate a hazard profile that includes:
-
Eye Irritation: Isonicotinic acid and its esters, such as benzyl nicotinate, are known to cause serious eye irritation.[1][2][3] It is imperative to assume this compound poses a similar, if not greater, risk.
-
Skin Irritation: Skin irritation is a documented hazard for related compounds.[2][4][5] Prolonged contact should be avoided.
-
Respiratory Tract Irritation: As a fine powder, the compound may cause respiratory irritation if inhaled.[1][6] Handling should always occur in a well-ventilated area to minimize this risk.
-
Unknown Systemic Effects: The full toxicological properties have not been thoroughly investigated. Pyridine and some of its derivatives are known to have harmful effects upon ingestion or inhalation, potentially impacting the central nervous system.[6][7] Therefore, systemic absorption through any route must be prevented.
Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a critical system designed to prevent all routes of exposure. The causality is simple: if the chemical cannot touch you, it cannot harm you.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[8] A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant risk of splashing.[7][9] | Protects against airborne powder and accidental splashes, which are a primary hazard given the high likelihood of serious eye irritation.[1][3] |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness).[10] For prolonged handling or immersion, consider double-gloving or using heavier-duty butyl rubber gloves.[11][12] | Prevents skin contact and absorption. Nitrile offers good resistance to a range of chemicals, but gloves must be inspected before use and changed immediately if contaminated or torn.[6][10] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[11] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small-scale handling in a certified chemical fume hood. If weighing outside a hood or if dust is generated, a NIOSH-approved N95 respirator (or equivalent) is necessary. | Prevents inhalation of the powdered compound, mitigating the risk of respiratory tract irritation.[6] |
Workflow for Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment to minimize contamination risk.
Operational Plan: From Receipt to Disposal
A self-validating protocol ensures safety at every step. Each stage is designed to contain the material and prevent exposure.
Receiving and Storage
-
Verification: Upon receipt, confirm the container is sealed and undamaged.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][13][14] Recommended storage temperature is 2-8°C.[14]
-
Segregation: Store away from strong oxidizing agents, strong acids, and bases.[1][4]
Handling and Experimental Use
This step-by-step methodology is designed for the safe handling of this compound in a laboratory setting.
-
Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[11]
-
Engineering Controls: All manipulations that may generate dust, such as weighing or transferring solids, must be performed inside a certified chemical fume hood.[11][13] This is the primary method for controlling inhalation exposure.
-
Weighing: Use a disposable weigh boat. Tare the balance with the boat inside the fume hood. Add the chemical to the boat slowly to minimize dust generation.
-
Dissolution: If making a solution, add the solvent to the vessel containing the weighed compound. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.
-
Post-Handling: After use, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
Spill Management
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and close the doors.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan: Cradle-to-Grave Responsibility
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Waste Collection: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled hazardous liquid waste container.
-
Disposal: Dispose of all waste through your institution's official EHS program. Do not pour chemical waste down the drain.[8] The disposal must be handled by an approved waste disposal plant.[1][4]
Caption: Decision tree for the proper segregation and disposal of chemical waste.
By adhering to this comprehensive guide, you build a system of safety that protects not only yourself but also your colleagues and the environment. This protocol is designed to be a living document, subject to revision as more specific toxicological data for this compound becomes available.
References
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
-
SAFETY DATA SHEET - Benzyl nicotinate. (2025, September 24). Thermo Fisher Scientific. [Link]
-
HAZARD SUMMARY - Pyridine. New Jersey Department of Health. [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
-
Safety Data Sheet: Isonicotinic acid. Carl ROTH. [Link]
-
Standard Operating Procedure (SOP) for Pyridine. University of Washington. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
-
OSHA Glove Selection Chart. University of Missouri-Kansas City, Environmental Health and Safety. [Link]
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- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
